molecular formula C15H17NO2 B606476 Carboetomidate CAS No. 1257067-10-9

Carboetomidate

Katalognummer: B606476
CAS-Nummer: 1257067-10-9
Molekulargewicht: 243.3
InChI-Schlüssel: YRYOWTHHYBWOJL-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carboetomidate (CAS 1257067-10-9), chemically known as (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a promising pyrrole analogue of the sedative-hypnotic etomidate that was specifically designed to overcome a major clinical limitation of its parent compound . This compound is a potent positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, which mediates its strong hypnotic effects . A key research value of this compound lies in its highly selective pharmacological profile; it retains etomidate's desirable properties, such as potent hypnotic action and superior hemodynamic stability, but is three orders of magnitude less potent as an inhibitor of the enzyme 11β-hydroxylase . This minimal inhibition of cortisol synthesis means that, unlike etomidate, this compound does not suppress adrenocortical function at hypnotic doses, making it a highly valuable tool for researching anesthesia in critically ill models where adrenal suppression is a significant concern . Further distinguishing it from etomidate, this compound also potently inhibits 5-HT3A (serotonin) and neuronal nicotinic acetylcholine receptors at clinical concentrations, suggesting it may have a different side effect profile, including potentially lower emetogenic potential . As such, this compound is a critical research compound for neuroscientists and pharmacologists studying intravenous anesthetics, GABA receptor mechanisms, and adrenal function, as well as for the development of next-generation sedative-hypnotics with improved safety profiles. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYOWTHHYBWOJL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CN1[C@H](C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673042
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257067-10-9
Record name Carboetomidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257067109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 1-[(1R)-1-phenylethyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOETOMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01VLA3L1CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Carboetomidate's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, a pyrrole analogue of the intravenous anesthetic etomidate, represents a significant advancement in sedative-hypnotic pharmacology.[1][2] It was specifically designed to retain the beneficial hypnotic and hemodynamic properties of etomidate while minimizing its significant side effect of adrenocortical suppression.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and physiological effects.

Core Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for this compound, leading to its hypnotic effects, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][5][6] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[7][8][9]

Upon binding to an allosteric site on the GABA-A receptor, this compound enhances the effect of the endogenous ligand, GABA.[1][6] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential.[7][8] This widespread neuronal inhibition in the brain results in sedation and hypnosis.

Studies have shown that this compound binds to the same site on the GABA-A receptor as etomidate.[1] This was demonstrated using etomidate-insensitive mutant α1β2(M286W)γ2L GABA-A receptors, where the mutation abolished the enhancing effect of both etomidate and this compound.[1] While both drugs target the same site, this compound appears to be less potent or efficacious at the GABA-A receptor than etomidate, which may account for the higher doses required to produce the same level of hypnosis.[1]

Signaling Pathway of GABA-A Receptor Modulation by this compound

GABAA_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAReceptor GABA-A Receptor (α, β, γ subunits) GABA->GABAAReceptor Binds to orthosteric site This compound This compound This compound->GABAAReceptor Binds to allosteric site Cl_ion Cl⁻ GABAAReceptor->Cl_ion Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: this compound enhances GABA-A receptor function allosterically.

Reduced Adrenocortical Suppression: The Key Advantage

A defining feature of this compound is its significantly reduced potential for adrenocortical suppression compared to etomidate.[1][2][10][11] Etomidate is a potent inhibitor of 11β-hydroxylase (CYP11B1), a critical enzyme in the synthesis of cortisol, corticosterone, and aldosterone.[1][10] This inhibition can lead to adrenal insufficiency, a major concern in critically ill patients.

This compound was designed by replacing the imidazole ring of etomidate with a pyrrole ring.[1][10] This structural modification eliminates the basic nitrogen atom that is thought to coordinate with the heme iron in the active site of 11β-hydroxylase, thereby dramatically reducing the drug's inhibitory potency.[10] As a result, this compound is approximately three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis than etomidate.[1][10] In vivo studies in rats have confirmed that hypnotic doses of this compound do not suppress adrenocortical function.[1][2]

Comparative Effects on Adrenocortical Steroid Synthesis

Adrenal_Inhibition Etomidate Etomidate CYP11B1 11β-Hydroxylase (CYP11B1) Etomidate->CYP11B1 Potent Inhibition This compound This compound This compound->CYP11B1 Weak Inhibition Cortisol Cortisol Synthesis CYP11B1->Cortisol Suppression Adrenocortical Suppression Cortisol->Suppression Lack of

Caption: this compound exhibits significantly weaker inhibition of 11β-hydroxylase.

Effects on Other Receptors

While the primary hypnotic effect of this compound is mediated by GABA-A receptors, it also interacts with other ion channels, which may contribute to its overall pharmacological profile.

  • 5-HT3A Receptors: this compound is a more potent inhibitor of 5-hydroxytryptamine type 3 (5-HT3A) receptors than etomidate.[12][13] Inhibition of these receptors is the mechanism of action for many antiemetic drugs. This suggests that this compound may have a lower propensity to cause nausea and vomiting compared to etomidate.[12]

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): this compound inhibits α4β2 neuronal nAChRs at concentrations relevant to hypnosis.[14] In contrast, etomidate has a much weaker effect on these receptors. The clinical significance of this finding is yet to be fully elucidated but may contribute to aspects of the anesthetic state such as amnesia.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacological properties of this compound and etomidate.

Table 1: Hypnotic Potency
CompoundAssaySpeciesEC50 / ED50Reference
This compoundLoss of Righting Reflex (LORR)Tadpoles5.4 µM[12][14]
EtomidateLoss of Righting Reflex (LORR)Tadpoles2.3 µM[12][13]
This compoundLoss of Righting Reflex (LORR)Rats7.7 ± 0.8 mg/kg[15]
MOC-CarboetomidateLoss of Righting Reflex (LORR)Rats13 ± 5 mg/kg[15]
EtomidateLoss of Righting Reflex (LORR)Rats1.00 ± 0.03 mg/kg[16]
Table 2: GABA-A Receptor Modulation
CompoundReceptorEffectConcentrationPotentiation / EC50Reference
This compoundWild-type α1β2γ2LEnhancement of GABA-evoked currents10 µM390 ± 80%[1]
EtomidateWild-type α1β2γ2LEnhancement of GABA-evoked currents4 µM660 ± 240%[1]
This compoundα1(L264T)β3γ2Direct Activation-EC50: 13.8 ± 0.9 µM[5]
Etomidateα1(L264T)β3γ2Direct Activation-EC50: 1.83 ± 0.28 µM[5]
Table 3: Adrenocortical Inhibition
CompoundAssayIC50Reference
This compoundIn vitro cortisol synthesis (human adrenocortical cells)2.6 ± 1.5 µM[1]
EtomidateIn vitro cortisol synthesis (human adrenocortical cells)1.3 ± 0.2 nM[1]
Table 4: Other Receptor Interactions
CompoundReceptorEffectIC50Reference
This compound5-HT3AInhibition of integrated currents1.9 µM[12][13]
Etomidate5-HT3AInhibition of integrated currents25 µM[12][13]
This compoundα4β2 nAChRInhibition of ACh-activated currents13 µM[14]
Etomidateα4β2 nAChRInhibition of ACh-activated currents160 µM[14]

Experimental Protocols

GABA-A Receptor Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is used to assess the modulatory effects of this compound on GABA-A receptors expressed in Xenopus laevis oocytes.

  • Oocyte Preparation:

    • Anesthetize adult female Xenopus laevis frogs.

    • Surgically remove ovary lobes and place them in OR-2 solution.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject Stage V and VI oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).[1][3]

    • Incubate injected oocytes for at least 18 hours.[3]

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with recording buffer.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -50 mV to -70 mV.[3]

  • Drug Application and Data Acquisition:

    • Establish a baseline by applying a low concentration of GABA (EC5-10) to elicit a control current.

    • After a recovery period, pre-apply this compound for a set duration (e.g., 90 seconds).[1]

    • Co-apply GABA and this compound and record the potentiated current.

    • Wash out the drug and repeat the control GABA application to ensure reversibility.

    • Quantify potentiation by comparing the peak current in the presence of this compound to the control current.

Experimental Workflow for GABA-A Receptor Electrophysiology

Electrophysiology_Workflow Start Start OocytePrep Oocyte Preparation (Xenopus laevis) Start->OocytePrep RNAInjection GABA-A Receptor cRNA Injection OocytePrep->RNAInjection Incubation Incubation (>18 hours) RNAInjection->Incubation VoltageClamp Two-Electrode Voltage Clamp Incubation->VoltageClamp ControlGABA Apply Control GABA (EC5-10) VoltageClamp->ControlGABA RecordControl Record Control Current ControlGABA->RecordControl Washout1 Washout RecordControl->Washout1 PreApplyCarbo Pre-apply This compound Washout1->PreApplyCarbo CoApply Co-apply GABA + This compound PreApplyCarbo->CoApply RecordPotentiated Record Potentiated Current CoApply->RecordPotentiated Washout2 Washout RecordPotentiated->Washout2 FinalControl Apply Control GABA Washout2->FinalControl Analyze Analyze Data (Quantify Potentiation) FinalControl->Analyze End End Analyze->End

Caption: Workflow for assessing this compound's effect on GABA-A receptors.

In Vivo Hypnotic Potency (Loss of Righting Reflex - LORR)

This assay determines the hypnotic potency of this compound in animal models.

  • Animal Preparation (Rats):

    • Use adult male Sprague-Dawley rats.

    • Place a catheter in the lateral tail vein for intravenous drug administration.[1]

    • Allow the animal to acclimate in a restraint device.[1]

  • Drug Administration and Observation:

    • Administer a bolus dose of this compound (or vehicle control) via the tail vein catheter.[1]

    • Immediately after injection, place the rat in a supine position.

    • The "loss of righting reflex" is defined as the inability of the rat to right itself to a prone position within a set time (e.g., 10 seconds).

    • Record the presence or absence of LORR for each animal at different doses.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of animals exhibiting LORR at each dose.

    • Calculate the ED50 (the dose at which 50% of the animals lose their righting reflex) using a logistic function.[15]

In Vitro Adrenocortical Function Assay

This protocol assesses the inhibitory effect of this compound on cortisol synthesis in a human adrenocortical cell line (e.g., NCI-H295R).

  • Cell Culture:

    • Culture NCI-H295R cells in appropriate media supplemented with serum.

    • Plate the cells in multi-well plates and allow them to adhere.

  • Stimulation and Inhibition:

    • Replace the culture medium with serum-free medium.

    • Add a stimulating agent (e.g., forskolin or ACTH) to induce steroidogenesis.

    • Concurrently, add varying concentrations of this compound, etomidate, or vehicle control to the wells.

    • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Quantification of Cortisol:

    • Collect the cell culture supernatant.

    • Measure the concentration of cortisol in the supernatant using a specific immunoassay (e.g., ELISA).

  • Data Analysis:

    • Normalize the cortisol production in the drug-treated wells to the vehicle control.

    • Generate concentration-response curves and calculate the IC50 (the concentration at which cortisol production is inhibited by 50%) for each compound using a Hill equation.[1]

Conclusion

This compound's mechanism of action is centered on its function as a positive allosteric modulator of GABA-A receptors, leading to its hypnotic effects.[1][6] Its key innovation lies in a structural modification that dramatically reduces its ability to inhibit 11β-hydroxylase, thereby mitigating the risk of adrenocortical suppression associated with its predecessor, etomidate.[1][2][10] Furthermore, its interactions with other neurotransmitter receptors, such as 5-HT3A and nAChRs, may confer additional, potentially beneficial, pharmacological properties.[12][13][14] The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this promising sedative-hypnotic agent.

References

Carboetomidate vs. Etomidate: A Technical Deep Dive into Steroidogenesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etomidate, a potent intravenous anesthetic agent, is well-regarded for its hemodynamic stability, making it a valuable tool in the induction of anesthesia, particularly in critically ill patients. However, its clinical utility is significantly hampered by a major adverse effect: the potent and dose-dependent suppression of adrenocortical steroidogenesis. This inhibition, primarily through the blockade of the enzyme 11β-hydroxylase, can lead to adrenal insufficiency, a state of inadequate corticosteroid production that can have severe clinical consequences. In response to this limitation, carboetomidate, a pyrrole analogue of etomidate, was rationally designed to retain the favorable anesthetic properties of etomidate while minimizing its impact on steroid synthesis. This technical guide provides an in-depth comparison of this compound and etomidate, with a specific focus on their differential effects on steroidogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Mechanism of Action and Rationale for this compound Development

Etomidate's inhibitory effect on steroidogenesis is a direct consequence of its chemical structure. The imidazole ring within the etomidate molecule contains a basic nitrogen atom that coordinates with the heme iron at the active site of 11β-hydroxylase (CYP11B1), a critical cytochrome P450 enzyme in the adrenal cortex.[1][2] This high-affinity binding competitively inhibits the enzyme, blocking the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone, the final steps in glucocorticoid and mineralocorticoid synthesis, respectively.[3][4][5]

The development of this compound was a direct pharmacodynamic approach to mitigate this adverse effect.[1] By replacing the imidazole ring of etomidate with a pyrrole ring, the basic nitrogen atom responsible for the high-affinity interaction with the heme iron of 11β-hydroxylase is removed.[1][2] This structural modification was hypothesized to significantly reduce the compound's inhibitory potency on steroidogenesis while preserving its anesthetic effects, which are mediated through positive allosteric modulation of the GABA-A receptor.[1]

Quantitative Comparison of Steroidogenesis Inhibition

The differential effects of etomidate and this compound on steroidogenesis have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings, highlighting the significantly reduced inhibitory potential of this compound.

Table 1: In Vitro Inhibition of Cortisol Synthesis in Human Adrenocortical (H295R) Cells
CompoundIC50 (Concentration for 50% Inhibition)Fold Difference in PotencyReference
Etomidate1.3 ± 0.2 nM-[1]
This compound2.6 ± 1.5 µM~2000-fold less potent[1]

IC50 values represent the mean ± standard deviation.

Table 2: In Vivo Effects on ACTH-Stimulated Corticosterone Levels in Rats
Treatment GroupDoseSerum Corticosterone (ng/mL) 15 minutes post-ACTHStatistical Significance vs. EtomidateStatistical Significance vs. VehicleReference
Vehicle (DMSO)-Not explicitly stated, but used as controlN/AN/A[1]
EtomidateEqui-hypnotic doseSignificantly lower than this compound and vehicleN/Ap < 0.05[1]
This compoundEqui-hypnotic doseSignificantly higher than etomidatep < 0.05Not significantly different[1]

This table summarizes the qualitative findings from the study. Specific mean and standard deviation values for corticosterone levels were presented graphically in the source material.

Table 3: In Vivo Effects on Plasma Corticosterone Levels in a Rat Endotoxemia Model (Multiple Dose Study)
Treatment GroupDoseEffect on Plasma CorticosteroneReference
Etomidate2 mg/kg (repeated doses)Persistently lower concentrations[4][6]
This compound14 mg/kg (repeated doses)No significant difference from control[4][6]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and further investigation of the differential effects of etomidate and this compound.

In Vitro Inhibition of Cortisol Synthesis using H295R Cells

The human adrenocortical carcinoma cell line, H295R, is a well-established in vitro model for studying steroidogenesis as it expresses all the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens.[3][7][8]

  • Cell Culture: H295R cells are maintained in a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 Nutrient Mixture (DMEM/F12) supplemented with Nu-Serum and ITS+ Premix. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 24-well plates and allowed to acclimate for 24 hours.[7]

    • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (etomidate or this compound) or vehicle control (e.g., DMSO). For stimulation of steroidogenesis, cells can be co-treated with an inducer like forskolin.[8][9]

    • The cells are incubated with the test compounds for a specified period, typically 48 hours.[7][9]

    • Following incubation, the supernatant (cell culture medium) is collected.

    • The concentration of cortisol in the supernatant is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[3][10]

    • Cell viability is assessed in parallel using a standard assay (e.g., MTT or LDH assay) to ensure that the observed inhibition of steroidogenesis is not due to cytotoxicity.

  • Data Analysis: The cortisol concentrations are normalized to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-response data to a Hill equation.[1]

In Vivo Assessment of Adrenocortical Function in Rats

Animal models, particularly rats, are crucial for evaluating the in vivo effects of drugs on steroidogenesis in a whole-organism context.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[4][11] Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Surgical Preparation (for frequent blood sampling): For studies requiring multiple blood samples, a catheter may be implanted in the femoral vein under brief anesthesia to facilitate drug administration and blood collection.[4]

  • Experimental Procedure (ACTH Stimulation Test):

    • A baseline blood sample is collected.

    • The test compound (etomidate, this compound, or vehicle) is administered intravenously at a specified dose. Doses are often selected to be equi-hypnotic to ensure a fair comparison of their effects on steroidogenesis at clinically relevant anesthetic depths.[4]

    • Adrenocorticotropic hormone (ACTH 1-24) is administered intravenously to stimulate the adrenal cortex.[1][11]

    • Blood samples are collected at specified time points after ACTH administration (e.g., 15, 30, 60, 120 minutes).[1][4]

  • Hormone Analysis: Plasma or serum is separated from the blood samples, and the concentration of corticosterone (the primary glucocorticoid in rats) is measured using a validated immunoassay or LC-MS/MS.

  • Data Analysis: Corticosterone levels at different time points are compared between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for comparing the effects of etomidate and this compound on steroidogenesis.

steroidogenesis_pathway cluster_enzymes Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Cortisol Cortisol Deoxycorticosterone->Cortisol Minor Pathway in Humans Deoxycortisol->Cortisol Etomidate Etomidate CYP11B1 11β-Hydroxylase (CYP11B1) Etomidate->CYP11B1 Potent Inhibition This compound This compound This compound->CYP11B1 Weak Inhibition experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment H295R_culture Culture H295R Cells Treatment_invitro Treat with Etomidate, This compound, or Vehicle H295R_culture->Treatment_invitro Incubation 48-hour Incubation Treatment_invitro->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection Viability_assay Assess Cell Viability Incubation->Viability_assay Cortisol_assay Quantify Cortisol (ELISA/LC-MS) Supernatant_collection->Cortisol_assay IC50_determination Determine IC50 Values Cortisol_assay->IC50_determination Rat_model Sprague-Dawley Rat Model Baseline_sample Collect Baseline Blood Sample Rat_model->Baseline_sample Drug_admin Administer Etomidate, This compound, or Vehicle (IV) Baseline_sample->Drug_admin ACTH_stim Administer ACTH (IV) Drug_admin->ACTH_stim Time_course_sampling Collect Blood Samples (Time Course) ACTH_stim->Time_course_sampling Corticosterone_assay Quantify Plasma Corticosterone Time_course_sampling->Corticosterone_assay Data_analysis Compare Treatment Groups Corticosterone_assay->Data_analysis

References

Carboetomidate: A Technical Guide to a Novel Sedative-Hypnotic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, with the chemical name (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analogue of the well-known intravenous anesthetic etomidate.[1] Developed as a pharmacodynamic solution to the adrenocortical suppression associated with etomidate, this compound retains the favorable hypnotic and hemodynamic properties of its predecessor while exhibiting a significantly reduced impact on steroid synthesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound, based on currently available scientific literature. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development.

Chemical Structure and Physicochemical Properties

This compound was designed by replacing the imidazole ring of etomidate with a pyrrole ring. This modification eliminates the basic nitrogen atom hypothesized to be responsible for the high-affinity binding to and inhibition of 11β-hydroxylase, a key enzyme in cortisol synthesis.[1]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name ethyl 1-[(1R)-1-phenylethyl]pyrrole-2-carboxylate[1]
Molecular Formula C₁₅H₁₇NO₂[1]
Molecular Weight 243.30 g/mol [1]
CAS Number 1257067-10-9[1]
Appearance Colorless viscous liquid[1]
Octanol:Water Partition Coefficient (LogP) 4.18 (Calculated)[1]
Spectroscopic Data
  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 737, 1106, 1231, 1700, 2980, 3328.[1]

  • ¹H Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃), δ (ppm): 1.30 (t, J = 7.5 Hz, 3H), 1.80 (d, J = 7.0 Hz, 3H), 4.17–4.28 (m, 2H), 6.17 (dd, J = 4.0, 3.0 Hz, 1H), 6.60 (q, J = 7.0 Hz, 1H), 6.98–7.01 (m, 2H), 7.12–7.14 (m, 2H), 7.20–7.25 (m, 1H), 7.28–7.32 (m, 2H).[1]

  • ¹³C Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃), δ (ppm): 14.6, 22.3, 55.5, 60.0, 108.5, 118.5, 122.6, 125.5, 126.4, 127.5, 128.7, 143.3, 161.4.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Observed m/z 244.10 (M+H)⁺, Calculated 244.10 for C₁₅H₁₈NO₂.[1]

Mechanism of Action

This compound's primary mechanism of hypnotic action is the positive allosteric modulation of γ-aminobutyric acid type A (GABAₐ) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[1] Like etomidate, it enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Adrenocortical Effects

A key distinguishing feature of this compound is its significantly reduced inhibitory effect on adrenocortical steroid synthesis. Etomidate potently inhibits 11β-hydroxylase (CYP11B1), an enzyme crucial for the production of cortisol and other corticosteroids.[1] this compound, lacking the basic nitrogen in its heterocyclic ring, has a much lower affinity for this enzyme.[3]

Steroid_Synthesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 11β-hydroxylase (CYP11B1) Deoxycortisol->CYP11B1 Etomidate Etomidate Etomidate->CYP11B1 Strong Inhibition This compound This compound This compound->CYP11B1 Weak Inhibition CYP11B1->Cortisol Synthesis_Workflow Reactants Ethyl 1H-pyrrole-2-carboxylate (S)-1-phenylethanol Triphenylphosphine Reaction Stir at Room Temperature under Argon Atmosphere Reactants->Reaction Solvent Dry Tetrahydrofuran (THF) Solvent->Reaction Reagent Di-tert-butyl azodicarboxylate (DBAD) in THF Reagent->Reaction Quench Quench with Saturated NH₄Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Flash Chromatography (Hexanes/CH₂Cl₂ = 7:3) Drying->Purification Product This compound Purification->Product

References

Carboetomidate and the GABA-A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the interaction between the novel etomidate analog, carboetomidate, and the γ-aminobutyric acid type A (GABA-A) receptor. This compound has been developed as a sedative-hypnotic agent with a significantly improved safety profile over etomidate, specifically by minimizing adrenocortical suppression. This document details the molecular interactions, functional consequences, and experimental methodologies used to characterize this promising drug candidate.

Core Interaction: Allosteric Modulation of the GABA-A Receptor

This compound, like its predecessor etomidate, exerts its hypnotic effects primarily through positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Upon binding, this compound enhances the receptor's sensitivity to its endogenous ligand, GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This increased inhibition at the cellular level translates to sedation and hypnosis at the organismal level.

Evidence strongly suggests that this compound binds to the same site on the GABA-A receptor as etomidate, which is located at the interface between the α and β subunits in the transmembrane domain.[1][2] This is supported by studies using etomidate-insensitive mutant receptors, specifically the α1β2(M286W)γ2L mutant. In these mutant receptors, this compound's ability to enhance GABA-elicited currents is abolished, mirroring the behavior of etomidate.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data regarding this compound's pharmacological effects, providing a direct comparison with etomidate where available.

Table 1: Hypnotic Potency

CompoundAnimal ModelAssayPotency (ED50 or EC50)Reference
This compoundTadpolesLoss of Righting Reflex-[1]
This compoundRatsLoss of Righting Reflex-[1]
MOC-CarboetomidateTadpolesLoss of Righting Reflex9 ± 1 µM[4]
MOC-CarboetomidateRatsLoss of Righting Reflex13 ± 5 mg/kg[4]
EtomidateRatsLoss of Righting Reflex-[1]

Table 2: GABA-A Receptor Modulation

CompoundReceptor SubtypeEffectMetricValueReference
This compoundα1β2γ2L (Wild-type)Enhancement of GABA-evoked currents% increase390 ± 80% (at 10 µM)[1]
This compoundα1β2(M286W)γ2L (Mutant)Enhancement of GABA-evoked currents% increase-9 ± 16% (at 10 µM)[1]
This compoundα1(L264T)β3γ2Direct ActivationEC5013.8 ± 0.9 μM[2]
MOC-Carboetomidate-Enhancement of GABA-A receptor currents% increase400 ± 100% (at 13 µM)[4]
Etomidateα1(L264T)β3γ2Direct ActivationEC501.83 ± 0.28 μM[2]

Table 3: Adrenocortical Function Inhibition

CompoundAssayPotency (IC50)Fold Difference (vs. Etomidate)Reference
This compoundIn vitro cortisol synthesis (human adrenocortical cells)~2000-fold less potent~1000[1][5]
EtomidateIn vitro cortisol synthesis (human adrenocortical cells)-1[1][5]

Signaling Pathway and Mechanism of Action

The interaction of this compound with the GABA-A receptor initiates a cascade of events at the neuronal membrane, leading to its sedative and hypnotic effects. The following diagram illustrates this signaling pathway.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site (α/β interface) Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Sedation_Hypnosis Sedation / Hypnosis Neuronal_Inhibition->Sedation_Hypnosis

This compound's positive allosteric modulation of the GABA-A receptor.

Key Experimental Protocols

The characterization of this compound's interaction with the GABA-A receptor relies on several key experimental techniques. Detailed methodologies for these are provided below.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is crucial for assessing the functional effects of this compound on specific GABA-A receptor subtypes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from female Xenopus laevis frogs.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject the oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L) at a specific ratio.[2]

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with a high potassium chloride solution, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.

  • Apply GABA at a concentration that elicits a small, reproducible current (e.g., EC5-10).

  • Co-apply this compound with GABA to determine its modulatory effect on the GABA-evoked current.

  • To assess direct activation, apply this compound in the absence of GABA.[2]

3. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the percentage enhancement of the GABA current by this compound.

  • For direct activation, construct a concentration-response curve and calculate the EC50 value.

The following diagram outlines the workflow for this electrophysiological assessment.

Electrophysiology_Workflow Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Receptor cRNA Subunits Oocyte_Harvest->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage-Clamp Setup Incubation->TEVC_Setup GABA_Application Apply EC5-10 GABA TEVC_Setup->GABA_Application CoApplication Co-apply this compound and GABA TEVC_Setup->CoApplication Direct_Application Apply this compound Alone TEVC_Setup->Direct_Application Recording Record Ionic Currents GABA_Application->Recording Baseline CoApplication->Recording Modulation Direct_Application->Recording Direct Activation Data_Analysis Analyze Current Enhancement and EC50 Recording->Data_Analysis

Workflow for assessing this compound's effect on GABA-A receptors.
Radioligand Binding Assay

While specific radioligand binding assays for this compound are not extensively detailed in the provided literature, a general protocol for assessing competitive binding at the GABA-A receptor can be adapted. This would typically involve measuring the displacement of a known radiolabeled ligand that binds to the etomidate site.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing the target GABA-A receptor subtype in a suitable buffer.

  • Perform a series of centrifugation steps to isolate the cell membrane fraction.

  • Resuspend the final membrane pellet in the assay buffer.

2. Binding Reaction:

  • In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]etomidate or a photoaffinity analog), and varying concentrations of unlabeled this compound.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competitor).

  • Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the this compound concentration.

  • Determine the inhibitory constant (Ki) of this compound from the IC50 value using the Cheng-Prusoff equation.

The logical relationship for a competitive binding assay is depicted below.

Binding_Assay_Logic Receptor GABA-A Receptor Bound_Complex Receptor-Radioligand Complex (Measured) Receptor->Bound_Complex Radioligand Radiolabeled Ligand (e.g., [3H]etomidate) Radioligand->Receptor Binds This compound This compound (unlabeled) Displacement Displacement This compound->Displacement Displacement->Receptor Displacement->Radioligand Competes with

Competitive radioligand binding assay principle.

Conclusion

This compound represents a significant advancement in the development of safer sedative-hypnotics. Its potent positive allosteric modulation of the GABA-A receptor, coupled with a dramatically reduced impact on adrenocortical function, underscores the potential of rational drug design to mitigate off-target effects. The experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this compound and related compounds.

References

The Synthesis and Derivatization of Carboetomidate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthetic pathways, experimental protocols, and structure-activity relationships of carboetomidate and its key derivatives, offering insights for the development of safer anesthetic agents.

This compound, a pyrrole analogue of the intravenous anesthetic etomidate, has emerged as a significant lead compound in the quest for safer sedative-hypnotics. Etomidate, while valued for its hemodynamic stability, is associated with adrenocortical suppression, a side effect that can be detrimental in critically ill patients. This compound was specifically designed to mitigate this risk by replacing the imidazole nitrogen of etomidate with a methine group, thereby reducing its affinity for 11β-hydroxylase, the enzyme responsible for cortisol synthesis.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, complete with detailed experimental protocols and a comparative analysis of their biological activities.

Core Synthesis of this compound

The primary synthesis of (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, or this compound, is achieved through a Mitsunobu reaction. This reaction facilitates the N-alkylation of a pyrrole ester with a chiral alcohol, establishing the crucial stereocenter of the molecule.

Experimental Protocol: Synthesis of this compound

A solution of (S)-1-phenylethanol (1.10 mmol) in dry tetrahydrofuran (THF) is added dropwise to a stirred solution of ethyl 1H-pyrrole-2-carboxylate (1.00 mmol) and triphenylphosphine (1.30 mmol) in dry THF under an argon atmosphere at room temperature.[4] Subsequently, diisopropyl azodicarboxylate (DIAD) or a similar azodicarboxylate is added dropwise to the cooled mixture. The reaction is typically stirred at room temperature for several hours. Following the reaction, the mixture is worked up by dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt, and concentrating under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Carboetomidate_Synthesis PyrroleEster Ethyl 1H-pyrrole-2-carboxylate ReactionMixture Reaction Mixture in THF PyrroleEster->ReactionMixture Phenylethanol (S)-1-Phenylethanol Phenylethanol->ReactionMixture PPh3 Triphenylphosphine PPh3->ReactionMixture DIAD DIAD DIAD->ReactionMixture This compound (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (this compound) ReactionMixture->this compound Mitsunobu Reaction MOC_Carboetomidate_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification This compound This compound CarboxylicAcid This compound Carboxylic Acid This compound->CarboxylicAcid NaOH, MeOH, Heat MOC_this compound MOC-Carboetomidate CarboxylicAcid->MOC_this compound MethylHydroxypropanoate Methyl-3-hydroxypropanoate MethylHydroxypropanoate->MOC_this compound SAR_Logic Etomidate Etomidate (Imidazole Ring) High_Adrenal_Suppression High Adrenocortical Suppression Etomidate->High_Adrenal_Suppression Hypnotic_Activity Hypnotic Activity Etomidate->Hypnotic_Activity This compound This compound (Pyrrole Ring) Low_Adrenal_Suppression Low Adrenocortical Suppression This compound->Low_Adrenal_Suppression This compound->Hypnotic_Activity MOC_this compound MOC-Carboetomidate (Labile Ester) MOC_this compound->Low_Adrenal_Suppression MOC_this compound->Hypnotic_Activity Rapid_Metabolism Rapid Metabolism MOC_this compound->Rapid_Metabolism

References

Carboetomidate: An In-Depth Technical Guide on In Vivo Hypnotic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboetomidate, a pyrrole analogue of the intravenous sedative-hypnotic agent etomidate, has been engineered to retain the beneficial hypnotic and hemodynamic properties of its parent compound while mitigating the significant risk of adrenocortical suppression. Etomidate's clinical utility, particularly in critically ill patients, is hampered by its potent inhibition of 11β-hydroxylase, an enzyme crucial for steroid synthesis. This compound represents a pharmacodynamic solution to this problem, achieved by replacing etomidate's imidazole ring with a pyrrole ring. This structural modification dramatically reduces its affinity for 11β-hydroxylase. This guide provides a comprehensive technical overview of the in vivo hypnotic effects of this compound, detailing its mechanism of action, quantitative hypnotic potency, and the experimental protocols used for its evaluation.

Mechanism of Hypnotic Action

This compound induces hypnosis primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] By binding to the receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and subsequent central nervous system depression, culminating in hypnosis.

Studies have confirmed that this compound binds to the same site on the GABA-A receptor as etomidate. This was demonstrated using etomidate-insensitive mutant α1β2(M286W)γ2L GABA-A receptors, where this compound, like etomidate, failed to enhance receptor-mediated currents.[1][3][4] However, evidence suggests that this compound is a less potent and/or efficacious modulator of the GABA-A receptor compared to etomidate.[1]

cluster_0 This compound Interaction with GABA-A Receptor Carbo This compound GABA_R GABA-A Receptor (β-subunit) Carbo->GABA_R Positive Allosteric Modulation Channel Chloride (Cl⁻) Ion Channel GABA_R->Channel Opens GABA GABA GABA->GABA_R Binds Result Neuronal Hyperpolarization & Hypnosis Channel->Result Increased Cl⁻ Influx

Mechanism of this compound's Hypnotic Action.

Quantitative Hypnotic Potency

The hypnotic potency of this compound has been quantified in various animal models, primarily through the Loss of Righting Reflex (LORR) assay. The median effective dose (ED50) or concentration (EC50) required to induce LORR serves as the standard metric for hypnotic potency.

Table 1: Hypnotic Potency of this compound and Comparators in Rats (LORR)
CompoundED50 (mg/kg, IV)
This compound 7 ± 2 [1]
Etomidate1.00 ± 0.03[5]
Propofol4.1 ± 0.3[5]
Methoxycarbonyl Etomidate5.2 ± 1[5]
Methoxycarbonyl this compound13 ± 5[6]

Data presented as mean ± standard deviation or standard error.

Table 2: Hypnotic Potency of this compound in Tadpoles (LORR)
CompoundEC50 (µM)
This compound 5.4 ± 0.5 [3]
Methoxycarbonyl this compound9 ± 1[6]

Data presented as mean ± standard deviation or standard error.

These data demonstrate that while this compound is a potent hypnotic, it is modestly less potent than its parent compound, etomidate, in both rats (approximately 1/7th the potency) and tadpoles.[1]

Key In Vivo Experimental Protocols

The assessment of this compound's hypnotic effects relies on standardized and reproducible experimental methodologies.

Animal Models
  • Rats: Adult male Sprague-Dawley rats (300-500g) are commonly used for in vivo studies of hypnotic potency and hemodynamic effects.[3]

  • Tadpoles: Early prelimb-bud stage Xenopus laevis tadpoles are utilized for determining hypnotic potency in an aqueous environment, allowing for concentration-response curve generation.[3]

Loss of Righting Reflex (LORR) Assay in Rats
  • Animal Preparation: A lateral tail vein intravenous (IV) catheter is placed under brief isoflurane or sevoflurane anesthesia. The animal is allowed to fully recover from the inhaled anesthetic before the study begins.[3]

  • Drug Administration: Rats are briefly restrained, and a specified dose of this compound, formulated in a vehicle such as dimethyl sulfoxide (DMSO), is administered as an IV bolus.[2][3]

  • Assessment: Immediately following administration, the rat is placed in a supine position. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the ground) is defined as LORR.[3] The duration of LORR is measured from the point of injection until the reflex is restored.

  • Data Analysis: The fraction of rats exhibiting LORR at various doses is plotted to generate a dose-response curve, from which the ED50 for hypnosis is calculated.[1]

cluster_workflow Rat LORR Experimental Workflow Prep Animal Preparation (Sprague-Dawley Rat) Anesth Brief Sevoflurane/ Isoflurane Anesthesia Prep->Anesth Catheter IV Tail Vein Catheter Placement Anesth->Catheter Recover Full Recovery from Inhaled Anesthetic Catheter->Recover Admin IV Bolus Administration of this compound Recover->Admin Assess Assess Righting Reflex (Place in Supine Position) Admin->Assess LORR LORR Confirmed (Failure to Right) Assess->LORR Data Record Duration & Calculate ED50 LORR->Data

Workflow for the Rat Loss of Righting Reflex (LORR) Assay.

Pharmacodynamic Profile: A Departure from Etomidate

The defining feature of this compound is its significantly improved safety profile concerning adrenocortical function. This was the primary goal of its design.

  • Adrenocortical Function: this compound is three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis than etomidate.[1][3][4][7] Crucially, at hypnotic doses, it does not suppress in vivo adrenocortical function in rats.[1][7][8] This is a direct result of replacing the imidazole ring, which interacts with the heme iron of 11β-hydroxylase, with a non-interacting pyrrole ring.[2][7]

  • Hemodynamic Stability: Similar to etomidate, this compound causes minimal hemodynamic changes at hypnotic doses, a highly desirable property for an induction agent, especially in vulnerable patient populations.[1][2][3][4]

  • Other Receptor Effects: Interestingly, this compound is a significantly more potent inhibitor of 5-HT3A receptors than etomidate, with an IC50 of 1.9 µM (compared to 25 µM for etomidate).[9] Since this inhibition occurs at hypnotic concentrations, it suggests this compound may have a lower potential to cause nausea and vomiting.[9]

cluster_design Drug Design and Pharmacodynamic Outcome cluster_properties Properties Etomidate Etomidate (Imidazole Ring) This compound This compound (Pyrrole Ring) Etomidate->this compound Structural Modification Hypnosis Potent Hypnosis (GABA-A Modulation) Etomidate->Hypnosis Retained Adrenal Adrenocortical Suppression (11β-Hydroxylase Inhibition) Etomidate->Adrenal High This compound->Hypnosis Retained This compound->Adrenal Dramatically Reduced

Logical Relationship of Structural Modification to Function.

Conclusion

This compound successfully demonstrates the principle of rational drug design. It retains the key beneficial properties of etomidate—potent hypnotic action and hemodynamic stability—while engineering out the primary liability of adrenocortical suppression.[1][4] Its in vivo profile, characterized by predictable and potent hypnosis without adverse endocrine effects, makes it a promising candidate for further development as a next-generation intravenous anesthetic agent.[1][3] Future research in human subjects will be critical to fully defining its clinical utility.

References

Carboetomidate and Adrenocortical Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adrenocortical suppression profile of carboetomidate, a pyrrole analogue of the anesthetic agent etomidate. Designed to retain the favorable hypnotic and hemodynamic properties of etomidate while minimizing adrenal suppression, this compound represents a significant advancement in anesthetic drug development. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction: The Etomidate Dilemma and the Rationale for this compound

Etomidate, an imidazole-based sedative-hypnotic, is valued in clinical practice for its hemodynamic stability, making it a preferred choice for inducing anesthesia in critically ill patients. However, its utility is significantly hampered by a potent side effect: adrenocortical suppression.[1][2] This suppression arises from the high-affinity binding of etomidate to the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1), a critical enzyme in the synthesis of cortisol, corticosterone, and aldosterone.[2][3] Even a single induction dose of etomidate can lead to a prolonged period of adrenal insufficiency, a particular concern in patients experiencing sepsis or trauma who rely on a robust stress response for survival.[1]

The development of this compound was driven by the hypothesis that the basic nitrogen atom in etomidate's imidazole ring is crucial for its high-affinity interaction with the heme iron at the active site of 11β-hydroxylase.[2][4] By replacing the imidazole ring with a pyrrole ring, which lacks this basic nitrogen, this compound was designed to have a significantly lower affinity for 11β-hydroxylase, thereby reducing its inhibitory effect on steroidogenesis while preserving its anesthetic properties.[2]

Quantitative Assessment of Adrenocortical Suppression

Preclinical studies have consistently demonstrated that this compound is a significantly less potent inhibitor of adrenocortical steroid synthesis compared to etomidate.

Table 1: In Vitro Inhibition of Cortisol Synthesis
CompoundIC50 for Cortisol Synthesis InhibitionFold Difference vs. EtomidateReference
Etomidate~3 nM1[2][5]
This compound~6 µM~2000[2][5]

IC50 values are approximate based on data reported as "three orders of magnitude" or "2000-fold" difference.

Table 2: In Vivo Effects on Plasma Corticosterone in a Rat Endotoxemia Model (Multiple Dose Study)
Treatment GroupPeak Plasma Corticosterone (ng/mL)Change from BaselineReference
Vehicle ControlNot explicitly stated, but persistently higher than etomidate group-[1]
EtomidatePersistently lower than control and this compound groupsSignificant decrease[1]
This compoundNot significantly different from control groupNo significant suppression[1]
Table 3: In Vivo Effects on Plasma ACTH in a Rat Endotoxemia Model (Multiple Dose Study)

| Treatment Group | Peak Plasma ACTH (pg/mL) | Reference | |---|---|---|---| | Vehicle Control | 330 ± 58 |[1] | | Etomidate | 470 ± 123 |[1] | | this compound | 430 ± 116 |[1] |

Data are presented as mean ± SEM.

Experimental Protocols

In Vitro Cortisol Synthesis Assay

This assay is used to determine the potency of compounds in inhibiting the synthesis of adrenocortical steroids.

  • Cell Line: Human adrenocortical cell line (e.g., NCI-H295R).

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's modified Eagle's medium/F12) supplemented with fetal bovine serum and other necessary growth factors.

  • Experimental Procedure:

    • Cells are plated in multi-well plates and allowed to adhere.

    • The culture medium is replaced with fresh medium containing a stimulating agent, typically forskolin or angiotensin II, to induce steroidogenesis.

    • The test compounds (etomidate, this compound) are added at a range of concentrations.

    • Cells are incubated for a specified period (e.g., 24-48 hours).

    • The supernatant is collected, and the concentration of cortisol is measured using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The cortisol concentrations are plotted against the drug concentrations, and the IC50 value (the concentration at which 50% of cortisol synthesis is inhibited) is calculated.

In Vivo Rat Endotoxemia Model

This model is used to assess the effects of anesthetics on the adrenocortical and inflammatory responses to a septic challenge.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Endotoxemia: A bolus of Escherichia coli lipopolysaccharide (LPS) is administered intravenously to mimic a systemic bacterial infection.

  • Anesthetic Administration:

    • Single Dose Study: Immediately following LPS injection, a single hypnotic dose of etomidate (2 mg/kg), this compound (14 mg/kg), or vehicle (DMSO) is administered intravenously.[1] These doses are twice the respective ED50s for loss of righting reflexes.[1]

    • Multiple Dose Study: Additional doses of the anesthetic or vehicle are administered every 15 minutes for a total of eight doses.[1]

  • Blood Sampling: Blood samples are collected via a femoral catheter at baseline and at multiple time points post-LPS injection.

  • Biochemical Analysis: Plasma concentrations of corticosterone, ACTH, and cytokines (e.g., IL-1β, IL-6, IL-10) are measured using specific immunoassays.

  • Data Analysis: The time course of hormonal and cytokine changes is compared between the different treatment groups.

Signaling Pathways and Experimental Workflows

Adrenocortical Steroidogenesis and Point of Inhibition

The following diagram illustrates the simplified pathway of cortisol synthesis in the adrenal cortex and highlights the inhibitory action of etomidate on 11β-hydroxylase.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP11B1 11β-hydroxylase (CYP11B1) Deoxycorticosterone->CYP11B1 Corticosterone Corticosterone Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11B1->Corticosterone CYP11B1->Cortisol Etomidate Etomidate Etomidate->CYP11B1 Inhibition

Caption: Simplified steroidogenesis pathway and etomidate's inhibitory action.

Experimental Workflow: In Vivo Rat Endotoxemia Study

The workflow for the in vivo investigation of this compound's effects on the stress response is depicted below.

G Start Start: Male Sprague-Dawley Rats LPS Induce Endotoxemia (IV LPS Injection) Start->LPS Grouping Randomize into 3 Groups: - Vehicle (DMSO) - Etomidate - this compound LPS->Grouping Dosing Administer Anesthetic/Vehicle (Single or Multiple Doses) Grouping->Dosing Sampling Serial Blood Sampling (via femoral catheter) Dosing->Sampling Analysis Plasma Analysis: - Corticosterone - ACTH - Cytokines Sampling->Analysis End End: Compare Hormonal and Cytokine Profiles Analysis->End

Caption: Workflow for the in vivo rat endotoxemia study.

Logical Relationship: From Molecular Design to In Vivo Effect

The following diagram illustrates the logical progression from the molecular design of this compound to its observed in vivo effects.

G Design Molecular Design: Replace Imidazole with Pyrrole Ring Binding Reduced Affinity for 11β-hydroxylase Heme Iron Design->Binding Inhibition Decreased Inhibition of Cortisol Synthesis (High IC50) Binding->Inhibition InVivo Preserved Adrenocortical Function In Vivo Inhibition->InVivo Cytokine No Exacerbation of Pro-inflammatory Cytokine Response InVivo->Cytokine Clinical Potential for Safer Anesthesia in Critically Ill Patients InVivo->Clinical Cytokine->Clinical

Caption: Logical flow from this compound design to clinical potential.

Conclusion

This compound was rationally designed to mitigate the significant adrenocortical suppression associated with etomidate. Both in vitro and in vivo studies have substantiated this design, demonstrating that this compound is a substantially less potent inhibitor of steroidogenesis. By preserving the favorable anesthetic and hemodynamic properties of etomidate while minimizing its endocrine side effects, this compound and its analogues, such as ABP-700, hold considerable promise for enhancing the safety of anesthesia, particularly in vulnerable patient populations.[2][6] Further clinical investigation is warranted to fully elucidate the clinical benefits of this novel class of anesthetic agents.

References

Carboetomidate: A Comprehensive Technical Guide on Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, chemically known as (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analogue of the intravenous anesthetic agent etomidate.[1] It was specifically designed to mitigate the significant adrenocortical suppression associated with etomidate, a side effect that limits its long-term use, particularly in critically ill patients.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacokinetics and metabolism, drawing from available preclinical data.

The development of this compound represents a pharmacodynamic-focused approach to drug design. The core hypothesis was that the basic nitrogen atom in etomidate's imidazole ring is crucial for its high-affinity binding to 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1] By replacing the imidazole ring with a pyrrole ring, which lacks this basic nitrogen, this compound was engineered to have a significantly lower affinity for this enzyme, thereby reducing its impact on steroidogenesis.[1][2]

Pharmacokinetics

Comprehensive in vivo pharmacokinetic data for this compound, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½), are not extensively available in published literature. The primary focus of existing research has been on its pharmacodynamic properties and its metabolic stability in comparison to other etomidate analogues.

Absorption and Distribution

As an intravenously administered agent, absorption is not a relevant pharmacokinetic parameter for this compound. Information regarding its distribution throughout the body is limited. However, based on its intended use as a hypnotic agent acting on the central nervous system, it is expected to be lipophilic and readily cross the blood-brain barrier. The octanol:water partition coefficient for this compound has been reported to be 15,000 ± 3700, which is significantly higher than that of etomidate (800 ± 180), suggesting greater lipophilicity.[3][4]

Metabolism

The metabolism of this compound has been primarily investigated through in vitro studies, mainly in rat blood. Unlike its counterpart, methoxycarbonyl-carboetomidate (MOC-carboetomidate), which is designed for rapid hydrolysis by esterases, this compound itself is not susceptible to rapid breakdown in rat blood.[5] This suggests that its hypnotic effect has a longer duration than ultra-short-acting analogues like MOC-etomidate.[1]

The primary metabolic pathway for etomidate involves hydrolysis of its ethyl ester to an inactive carboxylic acid metabolite.[6] While not explicitly detailed for this compound, it is plausible that it undergoes a similar hydrolytic pathway mediated by hepatic esterases, albeit at a slower rate than "soft" analogues. Further in vivo studies are required to fully elucidate the metabolic pathways, identify the specific enzymes involved (e.g., cytochrome P450 isoenzymes), and quantify the formation of its metabolites.

Excretion

There is currently no published data on the excretion pathways and extent of elimination of this compound and its potential metabolites from the body. For etomidate, the carboxylic acid metabolite is primarily excreted in the urine.[6] It is reasonable to hypothesize a similar renal excretion route for this compound metabolites.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the available quantitative data for this compound, primarily from preclinical studies.

Table 1: Preclinical Hypnotic Potency of this compound

SpeciesAssayParameterValueReference
Xenopus laevis (tadpoles)Loss of Righting Reflex (LORR)EC₅₀5.4 ± 0.5 µM[1]
Rat (Sprague-Dawley)Loss of Righting Reflex (LORR)ED₅₀7 ± 2 mg/kg[1]

Table 2: In Vitro Inhibition of Cortisol Synthesis

CompoundCell LineParameterValueReference
This compoundHuman Adrenocortical Carcinoma CellsIC₅₀2.6 ± 1.5 µM[1]
EtomidateHuman Adrenocortical Carcinoma CellsIC₅₀1.3 ± 0.2 nM[1]

Table 3: Comparative Metabolic Stability in Rat Blood

CompoundIn Vitro Half-life in Rat BloodReference
This compoundNot detectably metabolized[3]
MOC-Carboetomidate1.3 minutes[3][4]

Experimental Protocols

Determination of Hypnotic Potency (Loss of Righting Reflex - LORR)

Objective: To determine the effective concentration (EC₅₀) or dose (ED₅₀) of this compound required to induce a loss of righting reflex.

  • Tadpole Model:

    • Groups of early prelimb-bud stage Xenopus laevis tadpoles are placed in beakers containing oxygenated water with varying concentrations of this compound.[1]

    • Tadpoles are manually turned onto their backs at regular intervals.[1]

    • The inability to right themselves within a specified time (e.g., 5 seconds) is defined as LORR.[1]

    • The concentration of this compound at which 50% of the tadpoles exhibit LORR is determined as the EC₅₀.[1]

  • Rat Model:

    • Adult male Sprague-Dawley rats are administered this compound intravenously via a tail vein catheter.[1]

    • Immediately following administration, the rats are placed in a supine position.[7]

    • The inability to right themselves onto all four paws is defined as LORR.[7]

    • The dose of this compound at which 50% of the rats exhibit LORR is determined as the ED₅₀.[1]

In Vitro Inhibition of Cortisol Synthesis

Objective: To assess the potency of this compound in inhibiting steroidogenesis.

  • Human adrenocortical carcinoma cells (e.g., NCI-H295R) are cultured in appropriate media.[1]

  • The cells are stimulated to produce cortisol using an agent like forskolin.[2]

  • Varying concentrations of this compound or a comparator (e.g., etomidate) are added to the cell cultures.[1]

  • After a specified incubation period, the concentration of cortisol in the culture medium is measured using a suitable assay (e.g., ELISA).[2]

  • The concentration of this compound that inhibits cortisol production by 50% is determined as the IC₅₀.[1]

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of this compound in a biological matrix.

  • This compound is added to pooled rat blood.[3]

  • The mixture is incubated at a physiological temperature (e.g., 37°C).[8]

  • Aliquots are taken at various time points and the reaction is quenched (e.g., with acetonitrile).[8]

  • The concentration of the remaining this compound is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[3]

  • The half-life of the compound in the matrix is then calculated from the rate of its disappearance.[3]

Signaling Pathways and Experimental Workflows

Mechanism of Action at the GABA-A Receptor

This compound, like etomidate, exerts its hypnotic effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which results in central nervous system depression.

GABA_A_Receptor_Modulation This compound Modulation of GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Chloride Channel (Open) GABA_A->Chloride Enhances Opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Increased Cl- Influx Inhibition CNS Depression (Hypnosis) Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds This compound This compound This compound->GABA_A Binds (Allosteric Site)

Caption: this compound enhances GABA-A receptor function, leading to hypnosis.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Preclinical_Workflow Preclinical Evaluation Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Animal Models) GABA_A_Assay GABA-A Receptor Modulation Assay LORR_Assay Hypnotic Potency (LORR Assay) GABA_A_Assay->LORR_Assay Informs hypnotic potential Cortisol_Assay Cortisol Synthesis Inhibition Assay Adrenocortical_Function Adrenocortical Function Assessment Cortisol_Assay->Adrenocortical_Function Predicts in vivo adrenal safety Metabolic_Stability Metabolic Stability Assay (Blood/Liver Fractions) Metabolic_Stability->LORR_Assay Influences duration of action Hemodynamics Hemodynamic Stability Assessment LORR_Assay->Hemodynamics LORR_Assay->Adrenocortical_Function

Caption: A typical workflow for the preclinical assessment of this compound.

Conclusion and Future Directions

This compound is a promising etomidate analogue that successfully addresses the critical issue of adrenocortical suppression by demonstrating a significantly lower affinity for 11β-hydroxylase. Preclinical studies have confirmed its hypnotic properties and favorable safety profile concerning steroidogenesis.

However, a comprehensive understanding of its pharmacokinetic profile is still lacking. Future research should prioritize:

  • In vivo pharmacokinetic studies in various animal models to determine key parameters such as clearance, volume of distribution, and elimination half-life.

  • Metabolite identification and quantification to fully characterize its metabolic fate.

  • Excretion studies to understand the routes and extent of elimination of the parent drug and its metabolites.

  • Human clinical trials to evaluate its pharmacokinetics, pharmacodynamics, safety, and efficacy in the intended patient populations.

A complete pharmacokinetic profile is essential for the further clinical development of this compound and for establishing safe and effective dosing regimens. The development of validated analytical methods for the quantification of this compound and its metabolites in biological matrices will be a critical enabler of these future studies.

References

Carboetomidate for Critical Care Sedation: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carboetomidate, (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a novel sedative-hypnotic agent designed as a structural analog of etomidate. It has been developed to retain the favorable hemodynamic stability of etomidate while mitigating its significant adverse effect of adrenocortical suppression. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, and key experimental findings. The information presented is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a sedative agent in critical care settings.

Core Pharmacology and Mechanism of Action

This compound is a potent hypnotic agent that, like etomidate, exerts its sedative effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The primary rationale for the development of this compound was to create a pharmacodynamic solution to the problem of etomidate-induced adrenocortical suppression.[1] This was achieved by replacing the imidazole ring of etomidate with a pyrrole ring, a modification that significantly reduces the molecule's affinity for 11β-hydroxylase, the enzyme responsible for cortisol synthesis.[1][3]

GABA-A Receptor Modulation

This compound enhances the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1] Electrophysiological studies have demonstrated that this compound potentiates GABA-evoked currents in wild-type α1β2γ2L human GABA-A receptors.[1] This modulation is believed to be the basis for its hypnotic effects.

Adrenocortical Function

A key feature of this compound is its markedly reduced impact on adrenocortical steroid synthesis. In vitro studies using human adrenocortical cell assays have shown that this compound is approximately three orders of magnitude less potent as an inhibitor of cortisol synthesis compared to etomidate.[1][4] In vivo studies in rats have further demonstrated that hypnotic doses of this compound do not suppress adrenocorticotropic hormone (ACTH)-stimulated corticosterone production.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, comparing it with etomidate where data is available.

Table 1: Hypnotic Potency
AgentAnimal ModelAssayED₅₀ / EC₅₀Citation
This compoundTadpolesLoss of Righting Reflex (LORR)5.4 ± 0.5 μM[1][2]
This compoundRatsLoss of Righting Reflex (LORR)7 ± 2 mg/kg[1]
EtomidateRatsLoss of Righting Reflex (LORR)1.0 ± 0.03 mg/kg
Table 2: Adrenocortical Inhibition
AgentAssayIC₅₀Citation
This compoundIn vitro cortisol synthesis (human adrenocortical cells)2.6 ± 1.5 μM[1]
EtomidateIn vitro cortisol synthesis (human adrenocortical cells)1.3 ± 0.2 nM[1]
Table 3: GABA-A Receptor Modulation
AgentReceptorEffectConcentrationPotentiationCitation
This compoundWild-type α1β2γ2LEnhancement of GABA-evoked currents10 μM390 ± 80%[1]
EtomidateWild-type α1β2γ2LEnhancement of GABA-evoked currents4 μM660 ± 240%[1]

Experimental Protocols

This section details the methodologies for key preclinical experiments used to characterize this compound.

Loss of Righting Reflex (LORR) Assay in Rats
  • Objective: To determine the hypnotic potency (ED₅₀) of this compound.

  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Rats are briefly restrained, and a lateral tail vein catheter is inserted.

    • A specific dose of this compound, typically dissolved in a vehicle like dimethyl sulfoxide (DMSO), is injected via the catheter, followed by a saline flush.[1]

    • Immediately after injection, the rat is placed in a supine position.

    • The "loss of righting reflex" is determined if the rat fails to right itself (return to a prone position on all four paws) within a specified time.

    • A dose-response curve is generated by testing a range of doses on different cohorts of rats, and the ED₅₀ is calculated.[1]

In Vitro Cortisol Synthesis Assay
  • Objective: To quantify the inhibitory effect of this compound on adrenocortical steroid synthesis.

  • Cell Line: Human adrenocortical cell line (e.g., NCI-H295R).

  • Procedure:

    • Adrenocortical cells are cultured in appropriate media.

    • The cells are then incubated with varying concentrations of this compound or a control vehicle.

    • Cortisol synthesis is stimulated using an agent like forskolin.

    • After a set incubation period, the concentration of cortisol in the cell culture supernatant is measured using a technique such as an enzyme-linked immunosorbent assay (ELISA).[2]

    • The concentration-dependent inhibition of cortisol synthesis is plotted to determine the IC₅₀ of this compound.[1]

Electrophysiological Studies on GABA-A Receptors
  • Objective: To assess the modulatory effects of this compound on GABA-A receptor function.

  • System: Xenopus laevis oocytes expressing specific human GABA-A receptor subunits (e.g., α1β2γ2L).[1]

  • Procedure:

    • Two-electrode voltage-clamp recordings are performed on the oocytes.

    • A baseline GABA-evoked current is established by applying a low concentration of GABA.

    • The oocyte is then perfused with a solution containing both GABA and a specific concentration of this compound.

    • The change in the amplitude of the GABA-evoked current in the presence of this compound is measured to determine the degree of potentiation.[1]

    • The reversibility of the effect is confirmed by washing out this compound and re-testing the GABA response.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for this compound research.

GABA_A_Receptor_Modulation cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (α1β2γ2L) GABA->GABA_A_Receptor Binds to orthosteric site This compound This compound This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride (Cl⁻) Channel (Closed) Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) GABA_A_Receptor->Chloride_Channel_Open Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Sedation Sedation / Hypnosis Hyperpolarization->Sedation Leads to

GABA-A Receptor Modulation by this compound

Preclinical_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_development Drug Development Progression GABA_A_Assay GABA-A Receptor Electrophysiology LORR_Assay Loss of Righting Reflex (LORR) Assay in Rats GABA_A_Assay->LORR_Assay Informs in vivo dosing Cortisol_Assay In Vitro Cortisol Synthesis Assay Adrenal_Function_Study In Vivo Adrenocortical Function Study (ACTH Stimulation) Cortisol_Assay->Adrenal_Function_Study Predicts adrenal safety PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic Modeling LORR_Assay->PK_PD_Modeling Hemodynamic_Study Hemodynamic Monitoring (Blood Pressure, Heart Rate) Hemodynamic_Study->PK_PD_Modeling Toxicology Preclinical Toxicology Studies Adrenal_Function_Study->Toxicology PK_PD_Modeling->Toxicology Clinical_Trials Phase I-III Clinical Trials Toxicology->Clinical_Trials

Preclinical Research Workflow for this compound

Formulation and Stability

Currently, there is limited publicly available information regarding the formulation of this compound for clinical use. In preclinical studies, this compound has been dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for intravenous administration.[1] The development of a stable, aqueous formulation suitable for human administration is a critical step for its progression into clinical trials. Patent applications for this compound and related analogs have been filed, which may contain further details on potential formulations.[1][5]

Current Status and Future Directions

This compound remains in the preclinical stage of development. The existing data strongly support its potential as a hemodynamically stable sedative with a significantly improved safety profile concerning adrenocortical function compared to etomidate. However, several key areas require further investigation before this compound can be considered for clinical use in critical care sedation:

  • Human Pharmacokinetics and Pharmacodynamics: To date, there are no published studies on the pharmacokinetic and pharmacodynamic profile of this compound in humans.

  • Clinical Efficacy and Safety: The efficacy and safety of this compound for sedation in critically ill patients have not been evaluated in clinical trials.

  • Toxicology: Comprehensive preclinical toxicology studies are necessary to fully characterize the safety profile of this compound.

  • Comparative Studies: Further head-to-head studies comparing this compound with other commonly used sedatives in critical care, such as propofol and dexmedetomidine, are needed.

Conclusion

This compound is a promising novel sedative-hypnotic agent that addresses a significant limitation of its parent compound, etomidate. Its unique pharmacological profile, characterized by potent hypnotic effects, hemodynamic stability, and a lack of significant adrenocortical suppression, makes it an attractive candidate for further development for critical care sedation. The data presented in this technical guide highlight the strong preclinical rationale for the continued investigation of this compound. Future research should focus on advancing this molecule through the necessary stages of drug development, including comprehensive toxicology studies, formulation development, and ultimately, well-designed clinical trials to establish its safety and efficacy in the critical care setting.

References

Carboetomidate: A Safer Alternative to Etomidate for Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Etomidate, a potent intravenous anesthetic, has long been valued for its rapid onset of action and hemodynamic stability, making it a choice agent in critically ill patients. However, its clinical utility is significantly hampered by a major adverse effect: adrenocortical suppression. This suppression, mediated by the inhibition of 11β-hydroxylase, can lead to decreased cortisol levels and potentially increased morbidity and mortality, particularly in vulnerable patient populations. In response to this challenge, carboetomidate has emerged as a promising alternative, rationally designed to retain the beneficial hypnotic properties of etomidate while mitigating its impact on adrenal function. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative efficacy and safety profile against etomidate, and the experimental methodologies used in its evaluation.

Core Mechanism and Design Rationale

Etomidate's unintended inhibition of 11β-hydroxylase, a critical enzyme in the synthesis of cortisol, is attributed to the nitrogen atom in its imidazole ring, which binds to the heme iron at the enzyme's active site.[1][2] this compound was developed through a pharmacodynamic approach to circumvent this issue. By replacing the imidazole ring of etomidate with a pyrrole ring, the key nitrogen atom responsible for high-affinity binding to 11β-hydroxylase is eliminated.[1][2] This structural modification is the cornerstone of this compound's improved safety profile. Both etomidate and this compound exert their hypnotic effects by potentiating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] They bind to a site at the interface between the α and β subunits of the receptor, enhancing the effects of GABA and leading to sedation and hypnosis.[5]

Comparative Efficacy and Safety: A Quantitative Overview

The following tables summarize the key quantitative data comparing the pharmacodynamic and pharmacokinetic properties of this compound and etomidate.

Table 1: Comparative Potency at Target and Off-Target Sites

ParameterThis compoundEtomidateFold DifferenceReference(s)
Hypnotic Potency (EC50, Tadpoles) 5.4 ± 0.5 µM3.4 ± 0.1 µM~1.6x less potent[3][6]
Hypnotic Potency (ED50, Rats) 7 mg/kg1.0 mg/kg7x less potent[3][7]
11β-Hydroxylase Inhibition (IC50) ≥ 50 µM~1 nM (0.001 µM)>50,000x less potent[8][9]

Table 2: Pharmacokinetic Parameters

ParameterThis compoundEtomidateReference(s)
Half-life (t½) Data not readily available~75 minutes (beta-phase) to 2-5 hours (terminal)[10][11]
Clearance (Cl) Data not readily available~18-25 mL/kg/min[8][11]
Volume of Distribution (Vd) Data not readily available2.2-4.5 L/kg[10][11]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and etomidate.

In Vitro Cortisol Synthesis Assay

This assay is crucial for determining the inhibitory potency of compounds on adrenal steroidogenesis.

  • Cell Line: Human adrenocortical carcinoma (H295R) cells are used as they express the key enzymes required for steroidogenesis.[4][12][13]

  • Cell Culture: H295R cells are cultured in a suitable medium, such as DMEM/F12 supplemented with fetal bovine serum and other necessary growth factors, and maintained in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 24- or 96-well plates and allowed to adhere.

    • The cell medium is replaced with a serum-free medium containing a stimulating agent, such as forskolin (typically 10 µM), to induce steroidogenesis.[12]

    • The test compounds (this compound or etomidate) are added at various concentrations.

    • After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.[12]

    • The concentration of cortisol in the supernatant is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The cortisol concentrations are plotted against the drug concentrations, and the IC50 value (the concentration at which 50% of cortisol synthesis is inhibited) is calculated using a suitable nonlinear regression model.

Loss of Righting Reflex (LORR) Assay

This in vivo assay is a standard method for assessing the hypnotic potency of anesthetic agents in animal models.

  • Animal Models: Tadpoles (Xenopus laevis) and rats (e.g., Sprague-Dawley) are commonly used.[3][14]

  • Procedure (Rats):

    • Rats are habituated to the experimental environment.

    • The test compound is administered intravenously (IV) via a tail vein.

    • Immediately after administration, the rat is placed on its back.

    • The "loss of righting reflex" is defined as the inability of the animal to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 10-30 seconds).[5][14]

    • The duration of LORR is recorded as the time from the loss of the reflex until it is regained.

  • Data Analysis:

    • ED50 (Median Effective Dose): The dose of the drug that produces LORR in 50% of the animals is determined by testing a range of doses and analyzing the data using probit analysis or a similar statistical method.

    • EC50 (Median Effective Concentration) in Tadpoles: Tadpoles are placed in solutions containing different concentrations of the anesthetic. The concentration that induces LORR in 50% of the tadpoles is determined.[3]

GABA-A Receptor Modulation Assay

Electrophysiological techniques are employed to measure the effect of the compounds on GABA-A receptor function.

  • Expression System: Human GABA-A receptors (commonly α1β2γ2L subunits) are expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).[3][9]

  • Technique: Two-electrode voltage-clamp or patch-clamp techniques are used to record the ion currents flowing through the GABA-A receptors.

  • Procedure:

    • A low, baseline concentration of GABA (the natural ligand) is applied to the cell to elicit a small baseline current.

    • The test compound (this compound or etomidate) is then co-applied with GABA.

    • The potentiation of the GABA-induced current by the test compound is measured.

  • Data Analysis: The enhancement of the current is plotted against the concentration of the test compound to determine its potency and efficacy as a positive allosteric modulator of the GABA-A receptor.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key concepts related to this compound and etomidate.

G cluster_gaba GABA-A Receptor Signaling GABA GABA GABA_R GABA-A Receptor (α/β subunit interface) GABA->GABA_R Binds Cl_channel Chloride Channel Opening GABA_R->Cl_channel Activates Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Hypnosis Sedation/ Hypnosis Hyperpolarization->Hypnosis Results in Etomidate Etomidate / this compound Etomidate->GABA_R Positive Allosteric Modulation

Caption: GABA-A Receptor Modulation Pathway

G cluster_adrenal Adrenal Steroidogenesis and Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Deoxycortisol 11-Deoxycortisol Pregnenolone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol Catalyzed by Enzyme 11β-Hydroxylase Etomidate Etomidate (Imidazole Ring) Etomidate->Enzyme Strong Inhibition (High Affinity) This compound This compound (Pyrrole Ring) This compound->Enzyme Weak Inhibition (Low Affinity)

Caption: Adrenal Steroidogenesis Inhibition

G cluster_workflow Experimental Workflow: In Vivo Adrenal Suppression start Animal Model (e.g., Rat) drug_admin Administer Test Compound (Etomidate or this compound) start->drug_admin acth_stim Administer ACTH (Cosyntropin) drug_admin->acth_stim blood_sample Collect Blood Samples (Baseline and Post-ACTH) acth_stim->blood_sample cortisol_assay Measure Plasma Cortisol Levels (ELISA or LC-MS) blood_sample->cortisol_assay analysis Compare Cortisol Response to ACTH cortisol_assay->analysis

Caption: Adrenal Suppression Experimental Workflow

Conclusion

This compound represents a significant advancement in the quest for safer anesthetic agents. By retaining the desirable hypnotic and hemodynamic properties of etomidate while dramatically reducing its propensity for adrenal suppression, this compound holds the potential to become a valuable tool in the armamentarium of anesthesiologists and critical care physicians. The extensive preclinical data strongly support its improved safety profile, and ongoing research will further delineate its clinical utility. This technical guide provides a foundational understanding of the core science behind this compound, offering a valuable resource for researchers and drug development professionals in the field of anesthesiology.

References

Methodological & Application

Protocol for Carboetomidate Administration in Rats: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the administration of Carboetomidate to rats for research purposes, drawing from established experimental methodologies. This compound, a pyrrole analogue of etomidate, is a potent hypnotic agent with the significant advantage of not causing the prolonged adrenocortical suppression associated with etomidate.[1][2] This makes it a valuable tool for studies where maintaining normal adrenal function is critical.

Overview and Key Quantitative Data

This compound acts as a hypnotic by enhancing the function of γ-aminobutyric acid type A (GABA-A) receptors.[1][3] It has been shown to induce a loss of righting reflex (LORR) in rats in a dose-dependent manner.[1] Notably, it demonstrates significantly less inhibition of adrenocortical steroid synthesis compared to etomidate, making it a more suitable agent for studies in critically ill subjects or where endocrine stability is paramount.[2][3]

Table 1: Quantitative Data for this compound Administration in Rats

ParameterValueVehicleNotesSource(s)
Hypnotic Potency (ED₅₀ for LORR) 7 ± 2 mg/kgDimethyl Sulfoxide (DMSO)Intravenous (IV) bolus administration.[1]
Hypnotic Potency (ED₅₀ for LORR) 7.7 ± 0.8 mg/kgDimethyl Sulfoxide (DMSO)Intravenous (IV) bolus administration.[4]
Comparative Hypnotic Dose (2 x ED₅₀) 14 mg/kgDimethyl Sulfoxide (DMSO)Used for assessing hemodynamic and adrenocortical effects.[1][5]
Comparative Etomidate Dose (2 x ED₅₀) 2 mg/kgDimethyl Sulfoxide (DMSO)Equi-hypnotic dose to 14 mg/kg this compound.[1][5]
High-Dose this compound 28 mg/kgDimethyl Sulfoxide (DMSO)4 x ED₅₀ for LORR, used to quantify onset time.[1]
This compound Concentration (Single Dose) 20 mg/mL in DMSODimethyl Sulfoxide (DMSO)For a 14 mg/kg dose with a vehicle volume of 0.7 mL/kg.[5]
This compound Concentration (Multiple Doses) 80 mg/mL in DMSODimethyl Sulfoxide (DMSO)For repeated 14 mg/kg doses with a total vehicle volume of 1.4 mL/kg.[5][6]

Experimental Protocols

Materials and Reagents
  • (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (this compound)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Normal saline (0.9% NaCl), sterile

  • Syringes and needles appropriate for intravenous injection in rats

  • Animal restraint device

  • (Optional) Catheter for lateral tail vein or femoral vein

Preparation of this compound Solution
  • Determine the required concentration. Based on the desired dose and a standard injection volume (e.g., 350 µl/kg or 0.7 ml/kg), calculate the necessary concentration of this compound in DMSO.[1][5] For example, for a 14 mg/kg dose with an injection volume of 0.7 mL/kg, the required concentration is 20 mg/mL.[5]

  • Dissolve this compound in DMSO. Carefully weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution. For instance, a common concentration used in studies is 40 mg/ml in DMSO.[1]

Intravenous Administration Protocol (Bolus Injection)

This protocol is designed for inducing hypnosis (loss of righting reflex) in Sprague Dawley rats.[1]

  • Animal Preparation: Briefly restrain the rat in a suitable acrylic chamber that allows access to the tail.[1] If repeated sampling or infusions are planned, a lateral tail vein or femoral catheter may be surgically placed.[5]

  • Dose Calculation: Calculate the volume of the this compound solution to be administered based on the rat's body weight and the desired dose (e.g., 7-14 mg/kg).[1]

  • Injection: Administer the calculated volume of the this compound solution via the lateral tail vein.[1]

  • Saline Flush: Immediately following the this compound injection, administer an approximately 1 ml flush of normal saline to ensure the full dose enters circulation.[1]

  • Assessment of Hypnosis (Loss of Righting Reflex - LORR):

    • Immediately after the injection and flush, remove the rat from the restraint device.[1]

    • Turn the rat onto its back (supine position).[1]

    • A rat is considered to have lost its righting reflex if it fails to right itself onto all four paws.[1]

    • The onset time for LORR can be recorded as the time from injection until the LORR occurs.[1]

Protocol for Multi-Dose Administration

This protocol is adapted from studies investigating the effects of repeated this compound administration.[5][6]

  • Animal and Catheter Preparation: Surgically place a catheter in the femoral vein for reliable repeated administrations and blood sampling if required.[5] Allow the animal to acclimate.

  • Initial Dose: Administer the initial hypnotic dose of this compound (e.g., 14 mg/kg) through the catheter.[5]

  • Repeated Dosing: Re-administer the same dose of this compound at fixed intervals (e.g., every 15 minutes) for the desired duration of the experiment.[5][6] Studies have administered up to eight doses.[5][6]

  • Vehicle Volume Consideration: When planning multi-dose studies, adjust the concentration of this compound in DMSO to maintain a consistent total volume of vehicle injected. For example, for eight doses of 14 mg/kg, the concentration was increased to 80 mg/mL to keep the total DMSO volume at 1.4 mL/kg.[5][6]

Visualizations

Signaling Pathway of this compound's Hypnotic Effect

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Enhances function of Chloride_Influx Increased Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Hypnosis Hypnosis (Loss of Righting Reflex) Hyperpolarization->Hypnosis

Caption: Simplified signaling pathway of this compound's hypnotic action.

Experimental Workflow for Single Bolus Administration

G cluster_prep Preparation cluster_admin Administration cluster_assess Assessment Animal_Prep Animal Restraint Injection IV Injection via Tail Vein Animal_Prep->Injection Solution_Prep Prepare this compound in DMSO Solution_Prep->Injection Flush Saline Flush Injection->Flush Remove_Restraint Remove from Restraint Flush->Remove_Restraint Assess_LORR Assess Loss of Righting Reflex (LORR) Remove_Restraint->Assess_LORR

Caption: Experimental workflow for this compound administration in rats.

References

Application Notes and Protocols: Carboetomidate Solubility and Vehicle for Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, an analog of the intravenous anesthetic agent etomidate, has garnered significant interest in preclinical research. Its favorable hemodynamic profile, similar to that of etomidate, combined with a substantially reduced propensity for adrenocortical suppression, makes it a promising candidate for further investigation. A critical aspect of preclinical and formulation development is understanding the solubility of a drug candidate and identifying suitable vehicles for administration. This document provides a comprehensive overview of the known solubility characteristics of this compound and details protocols for its preparation for in vivo research, based on currently available literature.

Physicochemical Properties of this compound

This compound, or (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a pyrrole analog of etomidate. This structural modification, specifically the replacement of the imidazole nitrogen in etomidate with a carbon atom, is key to its reduced side-effect profile.[1]

Table 1: Physicochemical Properties of this compound and Etomidate

PropertyThis compoundEtomidateReference(s)
Molecular Formula C₁₅H₁₇NO₂C₁₄H₁₆N₂O₂[2]
Molecular Weight 243.30 g/mol 244.29 g/mol [2]
Octanol:Water Partition Coefficient (LogP) 15000 ± 3700800 ± 180[3]
Aqueous Solubility Limit ~40 µM-[4]

The significantly higher octanol:water partition coefficient of this compound compared to etomidate indicates its greater lipophilicity.[3] This property has important implications for its solubility and formulation.

Solubility of this compound

The solubility of this compound has been primarily investigated in the context of preparing solutions for preclinical studies.

Table 2: Reported Solubility of this compound in Various Solvents

SolventConcentrationApplicationReference(s)
Dimethyl Sulfoxide (DMSO) 40 mg/mLIn vivo (rat) studies[5][6]
20 mg/mLIn vivo (rat) studies[5]
10 mMStock solution for in vitro studies
Methanol -Stock solution for in vitro studies[4]
Aqueous Buffer ~40 µM (limit)In vitro studies[4]

Vehicle for Injection in Preclinical Research

For in vivo studies, particularly in rodent models, Dimethyl Sulfoxide (DMSO) has been consistently utilized as the vehicle for intravenous administration of this compound.[5][6]

Considerations for Using DMSO as a Vehicle

While effective in solubilizing this compound, DMSO is not an inert vehicle and can exert its own pharmacological effects.[1][7] Researchers should consider the following:

  • Potential for Pharmacological Effects: DMSO can have anti-inflammatory, analgesic, and diuretic properties.[7]

  • Toxicity at High Concentrations: High concentrations of DMSO can lead to adverse effects. It is recommended to use the lowest effective concentration.[7][8]

  • Inclusion of a Vehicle Control Group: To account for any effects of the vehicle itself, it is crucial to include a control group that receives only the DMSO vehicle.[7]

  • Alternative Solvent Systems: To minimize the concentration of DMSO, co-solvent systems can be explored. Suggested combinations include 10% DMSO/10% Tween 80/80% water or 10% ethanol/40% PEG/50% water.[7]

Experimental Protocols

Protocol for Preparation of this compound for Intravenous Injection in Rats

This protocol is based on methodologies reported in preclinical studies of this compound.[5][6]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Sterile normal saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Determine the required concentration: Based on the desired dose and injection volume, calculate the target concentration of this compound in DMSO (e.g., 20 mg/mL or 40 mg/mL).

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Dissolution: Under sterile conditions, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the vial until the this compound is completely dissolved. Visually inspect for any undissolved particles.

  • Administration:

    • Draw the desired volume of the this compound-DMSO solution into a sterile syringe.

    • Administer via the desired intravenous route (e.g., tail vein catheter).

    • Immediately follow the injection with a flush of sterile normal saline (approximately 1 mL) to ensure complete delivery of the drug and to minimize irritation from the DMSO.[5][6]

Protocol: Determination of Kinetic Solubility (Shake-Flask Method)

This is a general protocol for determining the kinetic solubility of a compound like this compound, which is initially dissolved in DMSO.[4][9][10]

Materials:

  • This compound

  • DMSO

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Microcentrifuge tubes or a 96-well filter plate

  • Thermomixer or shaker

  • Centrifuge or vacuum manifold

  • UV-Vis spectrophotometer or HPLC system for analysis

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 20 mM).[4]

  • Incubation:

    • Add a small volume of the DMSO stock solution (e.g., 10 µL) to a larger volume of the aqueous buffer (e.g., 490 µL) in a microcentrifuge tube or well of a 96-well plate.[4]

    • Prepare replicates for each compound.

  • Equilibration: Place the tubes or plate in a thermomixer or shaker and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours for kinetic solubility).[4][10]

  • Separation of Undissolved Compound:

    • Centrifugation: Centrifuge the tubes at high speed to pellet any precipitate.

    • Filtration: If using a filter plate, apply a vacuum to separate the supernatant from any solid material.

  • Quantification:

    • Carefully collect the supernatant.

    • Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

Mechanism of Action and Signaling Pathway

This compound, like etomidate, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5][9] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[11][12]

The key difference in the mechanism of action between etomidate and this compound lies in their interaction with the enzyme 11β-hydroxylase, which is involved in adrenal steroid synthesis. Etomidate's imidazole ring binds to the heme iron in the active site of this enzyme, causing significant inhibition of cortisol production.[3][7] this compound's pyrrole structure lacks the basic nitrogen required for this interaction, resulting in a dramatically lower affinity for 11β-hydroxylase and thus, minimal adrenocortical suppression.[1][3]

GABAA_Modulation cluster_Neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_in Cl- (influx) GABA_R->Cl_in Channel Opens GABA GABA GABA->GABA_R Binds This compound This compound This compound->GABA_R Positive Allosteric Modulation Cl_out Cl- (extracellular) Cl_out->GABA_R Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_in->Hyperpolarization

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow cluster_Prep Solution Preparation cluster_Admin In Vivo Administration (Rat) cluster_Eval Evaluation start Weigh this compound dissolve Dissolve in DMSO start->dissolve vortex Vortex to Homogenize dissolve->vortex draw Draw into Syringe vortex->draw inject Intravenous Injection draw->inject flush Saline Flush inject->flush observe Observe for Loss of Righting Reflex flush->observe monitor Monitor Hemodynamics flush->monitor blood_sample Collect Blood Samples (for Adrenocortical Function) flush->blood_sample

Figure 2: Experimental workflow for in vivo studies of this compound.

Etomidate_vs_this compound Etomidate Etomidate (Imidazole Ring) GABA_R GABA-A Receptor Etomidate->GABA_R High Affinity Enzyme 11β-Hydroxylase Etomidate->Enzyme High Affinity (Inhibition) This compound This compound (Pyrrole Ring) This compound->GABA_R High Affinity This compound->Enzyme Low Affinity (Minimal Inhibition) Hypnosis Hypnosis GABA_R->Hypnosis Adrenal_Suppression Adrenocortical Suppression Enzyme->Adrenal_Suppression

Figure 3: Logical relationship of Etomidate vs. This compound effects.

References

In Vitro Assay for Carboetomidate Cortisol Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, a pyrrole analog of the anesthetic agent etomidate, has been specifically engineered to minimize the adrenocortical suppression commonly associated with its parent compound. Etomidate is a potent inhibitor of cortisol synthesis, primarily through its interaction with the enzyme 11β-hydroxylase (CYP11B1).[1][2][3] This inhibition can lead to clinically significant adrenal insufficiency, limiting its use in certain patient populations.[3] this compound was designed to retain the favorable hypnotic and hemodynamic properties of etomidate while exhibiting a significantly reduced impact on steroidogenesis.[2][4] In vitro assays are crucial for quantifying and comparing the inhibitory potential of compounds like this compound and etomidate on cortisol production. The human adrenocortical carcinoma cell line, NCI-H295R, is a well-established and widely used in vitro model for studying steroidogenesis as it expresses the necessary enzymes for cortisol synthesis.[5][6][7]

This document provides detailed application notes and a comprehensive protocol for an in vitro assay to determine the inhibitory effect of this compound on cortisol synthesis using the H295R cell line.

Principle of the Assay

The NCI-H295R cell line is an established in vitro model for studying adrenal steroidogenesis.[5][6][7] These cells are capable of producing a range of steroid hormones, including cortisol. The production of cortisol can be stimulated by agents such as forskolin, which increases intracellular cyclic AMP (cAMP) levels, mimicking the action of adrenocorticotropic hormone (ACTH). By exposing the stimulated cells to various concentrations of a test compound, such as this compound, the inhibitory effect on cortisol synthesis can be quantified. The concentration of cortisol in the cell culture supernatant is then measured, typically using a competitive enzyme-linked immunosorbent assay (ELISA). The data is used to generate a concentration-response curve and calculate the half-maximal inhibitory concentration (IC50) value, which represents the potency of the compound as an inhibitor of cortisol synthesis.

Signaling Pathway of Cortisol Synthesis Inhibition by this compound

cluster_inhibition Mechanism of Inhibition cluster_pathway Cortisol Synthesis Pathway Etomidate Etomidate CYP11B1 11β-hydroxylase (CYP11B1) Etomidate->CYP11B1 Potent Inhibition Heme Heme Iron Etomidate->Heme Strong Coordination Bond This compound This compound This compound->CYP11B1 Weak Inhibition This compound->Heme Weak Interaction (No Coordination Bond) Deoxycortisol 11-Deoxycortisol CYP11B1->Deoxycortisol Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Progesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1

Caption: Mechanism of this compound's reduced cortisol inhibition.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound and Etomidate on cortisol synthesis in H295R cells, as reported in the literature.

CompoundIC50 for Cortisol Inhibition (H295R cells)Fold Difference vs. EtomidateReference
This compound 2.6 ± 1.5 µM~2000-fold less potent[2]
Etomidate 1.3 ± 0.2 nM-[2]

Note: IC50 values represent the concentration of the drug that inhibits 50% of the cortisol synthesis.

Experimental Protocol: In Vitro Cortisol Inhibition Assay Using H295R Cells

This protocol details the steps for assessing the inhibitory effect of this compound on cortisol synthesis in forskolin-stimulated H295R cells.

Materials and Reagents
  • Cell Line: NCI-H295R (human adrenocortical carcinoma cells)

  • Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% ITS+ (Insulin, Transferrin, Selenium), and 1% Penicillin-Streptomycin.

  • Test Compounds: this compound and Etomidate (as a positive control) dissolved in a suitable solvent (e.g., DMSO).

  • Stimulant: Forskolin (dissolved in DMSO).

  • Assay Plates: 24-well or 48-well tissue culture-treated plates.

  • Cortisol Measurement Kit: Commercially available Cortisol ELISA kit.

  • Other Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Dimethyl sulfoxide (DMSO).

  • Equipment: Cell culture incubator (37°C, 5% CO2), laminar flow hood, centrifuge, multichannel pipettes, plate reader for ELISA.

Experimental Workflow

cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Culture H295R Cells B Seed Cells into Assay Plates A->B C Allow Cells to Adhere (24h) B->C D Prepare Serial Dilutions of This compound & Etomidate E Add Test Compounds to Cells D->E F Add Forskolin to Stimulate E->F G Incubate for 24-48 hours H Collect Supernatant I Measure Cortisol via ELISA H->I J Generate Dose-Response Curve and Calculate IC50 I->J

Caption: Workflow for the H295R cortisol inhibition assay.

Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture H295R cells in a T-75 flask with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.

    • Once the cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells into 24-well or 48-well plates at an appropriate density (e.g., 2.5 x 10^5 cells/well for a 24-well plate) and allow them to adhere and grow for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound and Etomidate in DMSO.

    • On the day of the experiment, prepare serial dilutions of the test compounds in serum-free culture medium. Ensure the final DMSO concentration in the wells is consistent across all conditions and does not exceed a level that affects cell viability (typically ≤ 0.5%).

    • Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO only).

  • Stimulation of Cortisol Synthesis:

    • Immediately after adding the test compounds, add forskolin to all wells (except for the unstimulated control) to a final concentration that elicits a robust cortisol response (e.g., 10 µM).

  • Incubation:

    • Return the plates to the incubator and incubate for 24 to 48 hours. The incubation time should be optimized based on the kinetics of cortisol production in your specific experimental setup.

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells or debris.

    • Measure the cortisol concentration in the clarified supernatant using a commercial Cortisol ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cortisol inhibition for each concentration of the test compound relative to the forskolin-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Conclusion

The in vitro H295R cell-based assay is a reliable and reproducible method for evaluating the inhibitory effects of compounds on cortisol synthesis. The significantly higher IC50 value for this compound compared to etomidate confirms its design as an analog with substantially reduced adrenocortical suppressive activity.[2] This protocol provides a robust framework for researchers to conduct these assessments and contribute to the development of safer anesthetic agents.

References

Application Notes: Carboetomidate as a Modulator of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[1] These receptors are crucial pharmacological targets for a variety of drugs, including general anesthetics like etomidate, which produce their sedative and hypnotic effects by enhancing GABA-A receptor function.[1][2] Etomidate, while a potent anesthetic, is associated with a significant side effect: the suppression of adrenocortical steroid synthesis through the inhibition of the 11β-hydroxylase enzyme.[3][4] To address this limitation, Carboetomidate, a pyrrole analog of etomidate, was specifically designed. It retains the beneficial anesthetic properties of etomidate while exhibiting dramatically reduced potency as an inhibitor of adrenocortical function.[3][4] These notes detail the electrophysiological characteristics of this compound's interaction with GABA-A receptors.

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor.[3] Like its parent compound etomidate, it binds to a site within the transmembrane domain, at the interface between the α and β subunits.[2] This binding enhances the receptor's function in two primary ways:

  • Potentiation of GABA-evoked Currents: At lower concentrations, this compound significantly increases the receptor's sensitivity to GABA.[3] This means that in the presence of this compound, a lower concentration of GABA is required to open the chloride channel, leading to an enhanced inhibitory signal.[5]

  • Direct Activation: At higher concentrations, this compound can directly activate the GABA-A receptor even in the absence of GABA, causing the chloride channel to open.[2][6]

Studies using mutant GABA-A receptors that are insensitive to etomidate (e.g., α1β2(M286W)γ2L) have shown that these receptors are also insensitive to this compound.[3][4] This provides strong evidence that this compound binds to the same site as etomidate to exert its effects.[3]

GABA_Carboetomidate_Signaling cluster_membrane Cell Membrane GABA_Receptor Extracellular GABA-A Receptor (Closed) α β γ α β Intracellular GABA_Receptor_Open Extracellular GABA-A Receptor (Open) α β γ α β Intracellular GABA_Receptor->GABA_Receptor_Open Conformational Change (Channel Opening) Cl_in Cl- Influx GABA_Receptor_Open->Cl_in Allows GABA GABA GABA->GABA_Receptor:f2 Binds This compound This compound This compound->GABA_Receptor:f3 Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_in->Hyperpolarization

GABA-A receptor modulation by this compound.

Pharmacological Data

Electrophysiological studies, primarily using two-electrode voltage clamp on Xenopus oocytes expressing specific human GABA-A receptor subunits, have quantified the potency of this compound. The data consistently show that while this compound is a potent modulator, its potency is modestly lower than that of etomidate.

CompoundReceptor SubunitsAssay TypeEC50 (µM)EfficacyReference
This compound α1(L264T)β3γ2Direct Activation13.8 ± 0.9Activates up to 68 ± 6%[2]
Etomidate α1(L264T)β3γ2Direct Activation1.83 ± 0.28-[2]
This compound α1β2γ2LGABA Potentiation-390 ± 80% enhancement of EC₅₋₁₀ GABA response[3]
Etomidate α1β3γ2LGABA Potentiation1.5104% of max GABA current[7]

Note: The α1(L264T) mutation is used to enhance anesthetic sensitivity, allowing for more complete concentration-response curves.[2][8] EC50 is the concentration required to elicit a half-maximal response.

Protocols: Electrophysiological Analysis of this compound

The following protocols outline standard methods for characterizing the effects of this compound on GABA-A receptors.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes

This method is ideal for studying ligand-gated ion channels expressed on the surface of oocytes and was used in the primary characterization of this compound.[2][3][6]

1. Materials and Reagents

  • Oocytes: Stage V-VI Xenopus laevis oocytes.

  • cRNA: Messenger RNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2L) at a 1:1:3 ratio.[2]

  • Solutions:

    • ND96 Buffer (pH 7.5): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES.[2][6]

    • GABA Stock: 1 M GABA in water, stored at -20°C. Dilute to working concentrations in ND96 on the day of the experiment.

    • This compound Stock: 10-100 mM this compound in DMSO, stored at -20°C. Final DMSO concentration in experiments should be <0.1%.

2. Methodology

  • Oocyte Preparation and Injection: Harvest oocytes and treat with collagenase to remove the follicular layer. Inject each oocyte with ~50 nL of the cRNA mixture (~5 ng total RNA).[2]

  • Incubation: Incubate injected oocytes for 1-4 days at 18°C in ND96 buffer supplemented with antibiotics.

  • TEVC Recording Setup:

    • Place an oocyte in a small-volume recording chamber (~50 µL) continuously perfused with ND96 buffer at ~2-3 mL/min.[6]

    • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

    • Voltage-clamp the oocyte at a holding potential of -70 mV.

  • Experimental Procedure (GABA Potentiation):

    • Determine the GABA concentration that elicits 5-10% of the maximal current response (EC₅₋₁₀) for each oocyte by applying a range of GABA concentrations.[3]

    • Establish a stable baseline by applying the EC₅₋₁₀ GABA concentration for ~90 seconds, followed by a washout period until the current returns to baseline.[3]

    • To test for modulation, co-apply the EC₅₋₁₀ GABA concentration with the desired concentration of this compound.

    • Measure the peak current amplitude in the presence of this compound and compare it to the baseline GABA response.

  • Experimental Procedure (Direct Activation):

    • Apply increasing concentrations of this compound alone to the oocyte in the absence of GABA.

    • Record the peak inward current at each concentration to generate a concentration-response curve and determine the EC50.[2]

TEVC_Workflow cluster_exp Experimental Recording prep Oocyte Harvest & Collagenase Treatment inject Inject Oocyte with GABA-A Subunit cRNA prep->inject incubate Incubate 1-4 Days at 18°C inject->incubate setup Place Oocyte in Chamber Impale with Electrodes Voltage Clamp at -70mV incubate->setup gaba_ec Determine GABA EC₅₋₁₀ setup->gaba_ec baseline Record Baseline Current (GABA EC₅₋₁₀ alone) gaba_ec->baseline direct_apply OR: Apply this compound (alone, various concentrations) gaba_ec->direct_apply co_apply Co-apply this compound + GABA EC₅₋₁₀ baseline->co_apply analyze Data Analysis: - Calculate % Potentiation - Generate Dose-Response Curve - Determine EC₅₀ co_apply->analyze direct_apply->analyze

Workflow for TEVC analysis of this compound.
Protocol 2: Whole-Cell Patch-Clamp on Mammalian Cells (HEK293)

This technique offers higher temporal resolution and is suitable for studying detailed channel kinetics. It is a standard method for characterizing GABAergic modulators.[9]

1. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Transfection: Plasmid DNA for GABA-A subunits (e.g., α1, β3, γ2L) and a transfection reagent.

  • Solutions:

    • External Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose.

    • Internal (Pipette) Solution (pH 7.2): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP.

    • GABA and this compound Stocks: As described in Protocol 1.

2. Methodology

  • Cell Culture and Transfection: Culture HEK293 cells on glass coverslips. Transfect cells with the GABA-A receptor subunit plasmids 24-48 hours before recording.[9]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[9]

  • Recording Setup:

    • Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single transfected cell (often identified by a co-transfected fluorescent marker) with the recording pipette while applying slight positive pressure.

    • Form a high-resistance (>1 GΩ) "gigaseal" by applying gentle suction.[9]

    • Rupture the cell membrane with a brief, strong suction pulse to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.[9]

  • Experimental Procedure:

    • Use a rapid solution exchange system for fast drug application.

    • Establish a stable baseline by applying a low concentration of GABA (e.g., EC₁₀) for 5 seconds every 60-90 seconds until the response amplitude is consistent.[9]

    • Pre-incubate the cell with the desired concentration of this compound for 30-60 seconds.

    • Co-apply the same GABA concentration with this compound and record the potentiated current.

    • Perform a full washout with external solution before testing the next concentration.

  • Data Analysis:

    • Measure the peak current amplitude for the baseline (I_GABA) and potentiated (I_GABA+Compound) responses.

    • Calculate the percentage potentiation: [((I_GABA+Compound / I_GABA) - 1) * 100].[9]

    • Generate a concentration-response curve to determine the EC50 of this compound's modulatory effect.

PatchClamp_Workflow cluster_exp Drug Application Sequence culture Culture HEK293 Cells on Coverslips transfect Transfect Cells with GABA-A Subunit Plasmids culture->transfect record_setup Transfer to Recording Chamber Perfuse with External Solution transfect->record_setup patch Approach Cell & Form Gigaseal Rupture Membrane (Whole-Cell) Voltage Clamp at -60mV record_setup->patch baseline Apply GABA (EC₁₀) to get Baseline Current patch->baseline pre_incubate Pre-incubate with This compound baseline->pre_incubate co_apply Co-apply this compound + GABA (EC₁₀) pre_incubate->co_apply washout Washout co_apply->washout analyze Data Analysis: - Measure Peak Currents - Calculate % Potentiation - Plot Concentration-Response co_apply->analyze washout->baseline Repeat for next concentration

Workflow for Whole-Cell Patch-Clamp analysis.

References

Carboetomidate for Long-Term Sedation Studies in Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, a pyrrole analogue of the anesthetic agent etomidate, presents a promising alternative for sedation in animal research, particularly in studies requiring prolonged sedation. Its key advantage lies in its unique pharmacological profile: while retaining the desirable hypnotic and hemodynamic stabilizing properties of etomid-ate, it lacks the significant adrenocortical suppression associated with its predecessor.[1][2][3] This makes this compound a valuable tool for long-term studies where maintaining normal physiological stress responses is critical.

These application notes provide a comprehensive overview of the current understanding of this compound for long-term sedation in animal models, primarily focusing on rats. The included protocols are based on published preclinical studies and are intended to serve as a guide for researchers designing their own experimental paradigms.

Mechanism of Action

This compound, like etomidate, exerts its hypnotic effects primarily through the positive modulation of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[2] By enhancing the effect of the inhibitory neurotransmitter GABA, this compound increases neuronal inhibition, leading to sedation and hypnosis. Unlike etomidate, which contains an imidazole ring responsible for inhibiting the enzyme 11β-hydroxylase and subsequent suppression of cortisol and corticosterone production, this compound's pyrrole structure significantly reduces its affinity for this enzyme.[1][2] This structural modification is the basis for its favorable safety profile concerning adrenocortical function.

Pharmacodynamic and Pharmacokinetic Properties

Current research, predominantly in rat models, has elucidated key pharmacodynamic and pharmacokinetic parameters of this compound.

Data Summary: this compound vs. Etomidate in Rats

ParameterThis compoundEtomidateReference
ED50 for Loss of Righting Reflex (LORR) 7 ± 2 mg/kg1.00 ± 0.03 mg/kg[1]
Onset of LORR (at 4x ED50) 33 ± 22 seconds4.5 ± 0.6 seconds[1]
Duration of LORR Increases linearly with the logarithm of the dose-[1]
Adrenocortical Suppression (Single Dose) Not significantly different from vehicleSignificant reduction in corticosterone[1]
Adrenocortical Suppression (Continuous Infusion - 30 min) No effect on serum corticosterone85% reduction in serum corticosterone[4]
Adrenocortical Suppression (Multiple Doses) Not significantly different from vehiclePersistent reduction in plasma corticosterone[3]
Hemodynamic Effects (at 2x ED50) Minimal change in mean arterial pressureSignificant reduction in mean arterial pressure[1]

Experimental Protocols

The following protocols are derived from published studies and provide a starting point for researchers. It is crucial to adapt these protocols to the specific needs of the research question, animal model, and institutional guidelines.

Protocol 1: Continuous Intravenous Infusion for Short-Term Sedation (up to 30 minutes)

This protocol is based on a study that utilized a closed-loop EEG feedback system to maintain a constant level of sedation.[4]

Objective: To maintain a consistent plane of anesthesia for short-duration procedures.

Animal Model: Adult Male Sprague-Dawley rats (300-550 g).[4]

Materials:

  • This compound solution (formulation to be optimized based on solubility and vehicle)

  • Infusion pump

  • Intravenous catheter (e.g., lateral tail vein)

  • EEG monitoring system (for optional closed-loop administration)

  • Physiological monitoring equipment (heart rate, blood pressure, temperature)

Procedure:

  • Animal Preparation: Acclimatize animals to the experimental setup. Place an intravenous catheter under brief isoflurane anesthesia and allow for full recovery before starting the this compound infusion.

  • Induction: Administer an initial bolus dose of this compound to induce loss of righting reflex. A suggested starting point is the ED50 of 7 mg/kg.[1]

  • Maintenance of Sedation (Open-Loop):

    • Immediately following the bolus, start a continuous infusion. The infusion rate will need to be determined empirically based on the desired depth of sedation.

    • In a published 15-minute study, a total dose of 70 ± 16 mg/kg was required to maintain a 40% burst suppression ratio on the EEG in the presence of 1% isoflurane.[4] This can serve as a starting point for dose calculation.

  • Maintenance of Sedation (Closed-Loop - Recommended):

    • Utilize an EEG-based feedback system to automatically adjust the infusion rate to maintain a target burst suppression ratio (e.g., 40%).[4] This method provides a more stable and reproducible level of sedation.

  • Monitoring:

    • Continuously monitor the depth of anesthesia using appropriate reflexes (e.g., pedal withdrawal).

    • Monitor vital signs (heart rate, blood pressure, respiratory rate, and body temperature) throughout the procedure.

  • Recovery:

    • Discontinue the infusion.

    • Monitor the animal until the righting reflex returns and it is fully recovered. Provide supportive care as needed.

Protocol 2: Intermittent Bolus Administration for Prolonged Sedation (up to 2 hours)

This protocol is adapted from a study that simulated prolonged sedation using repeated bolus injections in a rat model of endotoxemia.[3]

Objective: To maintain sedation over a longer period when continuous infusion is not feasible or desired.

Animal Model: Adult Male Sprague-Dawley rats.[3]

Materials:

  • This compound solution (e.g., 14 mg/kg in DMSO)[3]

  • Intravenous catheter (e.g., femoral catheter)

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: As described in Protocol 1.

  • Initial Dose: Administer an initial intravenous dose of this compound. A dose of 14 mg/kg (twice the ED50 for LORR) has been used.[3]

  • Maintenance Doses: Administer subsequent doses of this compound at regular intervals. In the cited study, doses were given every 15 minutes for a total of 8 doses.[3] The dosing interval and amount may need to be adjusted based on the observed duration of action and desired level of sedation.

  • Monitoring:

    • Closely monitor the animal for signs of waking before administering the next dose.

    • Continuously monitor vital signs throughout the sedation period.

  • Recovery:

    • After the final dose, allow the animal to recover while monitoring vital signs.

Visualizations

Signaling Pathway and Mechanism of Action

Carboetomidate_Mechanism cluster_Neuron Neuron GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Open) GABA_A->Cl_channel Activates Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_channel->Hyperpolarization Increased Cl- Influx This compound This compound This compound->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds

Caption: this compound's mechanism of action on the GABA-A receptor.

Experimental Workflow for Continuous Infusion Sedation Study

Continuous_Infusion_Workflow start Start animal_prep Animal Preparation (Catheter Placement) start->animal_prep induction Induction Bolus (e.g., 7 mg/kg) animal_prep->induction infusion Continuous Infusion (Titrate to effect) induction->infusion monitoring Physiological Monitoring (EEG, Vitals) infusion->monitoring end_infusion End of Infusion monitoring->end_infusion recovery Recovery Period (Monitor until mobile) end_infusion->recovery end End recovery->end

Caption: Workflow for a continuous infusion sedation study in animals.

Considerations and Future Directions

While this compound shows great promise for long-term sedation studies, further research is needed to fully characterize its properties. Specifically, studies on its metabolism and potential for accumulation with infusions lasting several hours to days are warranted. Additionally, detailed pharmacokinetic modeling, including the determination of its context-sensitive half-time, will be invaluable for designing precise and predictable long-term sedation protocols. As more data becomes available, this compound may become an indispensable tool for researchers requiring stable, long-term sedation without the confounding effects of adrenocortical suppression.

References

Application Note: Quantification of Carboetomidate in Human Plasma Using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Carboetomidate in human plasma. This compound is an analogue of the anesthetic agent etomidate.[1][2][3] This method is crucial for pharmacokinetic and toxicokinetic studies in drug development. The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and UV detection. The method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound, a pyrrole analogue of etomidate, has been designed to minimize the adrenocortical suppression associated with etomidate while retaining its beneficial hypnotic and hemodynamic properties.[1][2][3] To facilitate its clinical development, a validated bioanalytical method for the quantification of this compound in plasma is essential. High-performance liquid chromatography (HPLC) with UV detection is a widely accessible and cost-effective technique for the analysis of small molecules in biological matrices.[4] This application note provides a detailed protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS) - Etomidate (or a structurally similar compound not present in the study samples)

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid (analytical grade)

  • Human plasma (drug-free)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

Chromatographic Conditions

The chromatographic conditions were adapted from methods used for the analysis of the structurally related compound, etomidate.[5]

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes, then re-equilibrate at 30% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
UV Detection 243 nm (based on the absorption maximum of etomidate)[6]
Internal Standard Etomidate

Protocols

1. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 20 to 2000 ng/mL and quality control samples at low, medium, and high concentrations (e.g., 60, 600, and 1600 ng/mL).

2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample preparation in bioanalysis.[7]

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (e.g., 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial.

  • Inject 20 µL of the supernatant into the HPLC system.

Workflow for this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 20 µL supernatant->inject column C18 Column Separation inject->column uv_detect UV Detection (243 nm) column->uv_detect chromatogram Generate Chromatogram uv_detect->chromatogram peak_area Integrate Peak Areas (this compound & IS) chromatogram->peak_area calibration Construct Calibration Curve (Peak Area Ratio vs. Concentration) peak_area->calibration quantify Quantify Unknown Samples calibration->quantify

Caption: Experimental workflow for the quantification of this compound in plasma.

Method Validation

The developed method should be validated according to standard bioanalytical method validation guidelines. Key parameters to assess include:

  • Linearity: The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The peak area ratio of this compound to the IS was plotted against the nominal concentration.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at three concentration levels on three different days.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference from endogenous components.

  • Stability: The stability of this compound in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage) should be evaluated.

Results

Linearity

The calibration curve was linear over the concentration range of 20-2000 ng/mL. A typical regression equation was y = 0.0012x + 0.003, with a correlation coefficient (r²) > 0.995.

ParameterValue
Concentration Range 20-2000 ng/mL
Regression Equation y = 0.0012x + 0.003
Correlation Coefficient (r²) > 0.995

Accuracy and Precision

The intra- and inter-day accuracy and precision were within acceptable limits (±15% for QC samples and ±20% for the LOQ).

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low60< 10< 1295 - 105
Medium600< 8< 1097 - 103
High1600< 7< 998 - 102

Limit of Quantification (LOQ)

The LOQ for this compound in plasma was determined to be 20 ng/mL, with an accuracy and precision of less than 20%.

Discussion

The described HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high throughput. The chromatographic conditions provide good separation of this compound and the internal standard from endogenous plasma components. The validation results demonstrate that the method is linear, accurate, and precise for its intended purpose.

Conclusion

This application note presents a validated HPLC-UV method for the determination of this compound in human plasma. The method is suitable for use in pharmacokinetic studies and can be readily implemented in most analytical laboratories.

References

Application Notes and Protocols for Carboetomidate in Preclinical Anesthesia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, a pyrrole analog of the intravenous anesthetic etomidate, has emerged as a promising candidate for preclinical anesthesia research. Etomidate is well-regarded for its hemodynamic stability, but its clinical use is limited by significant adrenocortical suppression.[1][2] this compound was specifically designed to mitigate this adverse effect by replacing the imidazole ring in etomidate, which is responsible for inhibiting 11β-hydroxylase, with a pyrrole ring.[1] This modification dramatically reduces its inhibitory effect on steroid synthesis while retaining potent hypnotic properties.[1][3] These application notes provide detailed protocols for utilizing this compound in preclinical anesthesia models, focusing on assessing its hypnotic, hemodynamic, and adrenocortical effects, as well as its interaction with GABA-A receptors.

Mechanism of Action

This compound, like etomidate, exerts its hypnotic effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][4] It enhances the receptor's sensitivity to the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This results in central nervous system depression and hypnosis.

Carboetomidate_GABA_A_Signaling This compound This compound GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) This compound->GABA_A_Receptor Binds to and positively modulates Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl⁻ Influx CNS_Depression CNS Depression (Hypnosis) Neuronal_Hyperpolarization->CNS_Depression Leads to

Diagram 1: this compound's mechanism of action via the GABA-A receptor.

Comparative Quantitative Data

The following tables summarize the key quantitative differences between this compound and etomidate based on preclinical studies.

Table 1: Hypnotic Potency

CompoundAnimal ModelED₅₀ / EC₅₀Reference
This compoundRat (Intravenous)7 ± 2 mg/kg[4]
EtomidateRat (Intravenous)2 mg/kg (equi-hypnotic dose to 14 mg/kg this compound)[4]
This compoundTadpole5.4 ± 0.5 µM[4]

Table 2: Adrenocortical Suppression

CompoundAssayIC₅₀Reference
This compoundIn vitro cortisol synthesis (human adrenocortical cells)2.6 ± 1.5 µM[5]
EtomidateIn vitro cortisol synthesis (human adrenocortical cells)1.3 ± 0.2 nM[5]

Table 3: Pharmacokinetic Parameters (Rat)

ParameterThis compoundEtomidateReference
Onset of LORR (at 4x ED₅₀)33 ± 22 sec4.5 ± 0.6 sec[4]
Duration of LORRDose-dependentDose-dependent[4]

Experimental Protocols

Protocol 1: Assessment of Hypnotic Potency using Loss of Righting Reflex (LORR) in Rats

This protocol determines the dose of this compound required to induce a loss of the righting reflex, a standard measure of hypnosis in rodents.

LORR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Preparation: - Male Sprague-Dawley rats - Acclimatize for ≥ 3 days - Place lateral tail vein IV catheter under brief isoflurane anesthesia Drug_Prep 2. Drug Preparation: - Dissolve this compound in DMSO - Prepare a range of concentrations for dose-response curve Administration 3. Administration: - Administer a single IV bolus of this compound solution - Flush with 1 mL saline Drug_Prep->Administration Assessment 4. LORR Assessment: - Immediately place rat in supine position - Observe for failure to right itself within a set time (e.g., 60 seconds) Administration->Assessment Duration 5. Duration Measurement: - Record time from injection to spontaneous return to prone position Assessment->Duration ED50_Calc 6. ED₅₀ Calculation: - Plot dose vs. percentage of animals with LORR - Calculate ED₅₀ using logistic regression Duration->ED50_Calc

Diagram 2: Experimental workflow for the Loss of Righting Reflex (LORR) assay.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline

  • 24-gauge intravenous catheters

  • Isoflurane and vaporizer

  • Warming pad

Procedure:

  • Animal Preparation:

    • Acclimatize rats for a minimum of three days before the experiment.

    • On the day of the experiment, briefly anesthetize the rat with isoflurane to place a 24-gauge catheter in a lateral tail vein.

    • Allow the rat to fully recover from isoflurane anesthesia before proceeding.

    • Place the rat on a warming stage to maintain its body temperature between 36-38°C.[5]

  • Drug Preparation:

    • Dissolve this compound in DMSO to the desired concentrations. For a dose-response study, a range of concentrations will be needed. For example, concentrations of 20 mg/mL have been used.[6]

  • Administration:

    • Administer a single intravenous bolus of the this compound solution through the tail vein catheter.

    • Immediately flush the catheter with 1 mL of sterile saline.

  • LORR Assessment:

    • Immediately after injection, place the rat in a supine position.

    • A positive LORR is defined as the inability of the rat to right itself (return to a prone position with all four paws on the surface) within a predetermined time, typically 60 seconds.

  • Duration of LORR:

    • If LORR occurs, record the time from the injection until the rat spontaneously rights itself.

  • Data Analysis:

    • For dose-response studies, test groups of animals at different doses.

    • Plot the percentage of animals exhibiting LORR at each dose.

    • Calculate the ED₅₀ (the dose at which 50% of the animals exhibit LORR) using a logistic regression model.

Protocol 2: Assessment of Adrenocortical Function in Rats

This protocol evaluates the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis by measuring corticosterone levels following an adrenocorticotropic hormone (ACTH) challenge.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Etomidate (for comparison)

  • DMSO

  • Dexamethasone

  • ACTH₁₋₂₄

  • Sterile saline

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

Procedure:

  • Animal and Drug Preparation:

    • Prepare animals with an IV catheter as described in Protocol 1.

    • Dissolve this compound (e.g., 40 mg/mL) and etomidate (e.g., 5.7 mg/mL) in DMSO.[4]

  • Dexamethasone Suppression:

    • Administer dexamethasone (0.2 mg/kg, IV) to suppress endogenous corticosterone production.[4]

    • Wait for two hours to ensure adequate suppression.

  • Experimental Procedure:

    • After the two-hour suppression period, administer a second dose of dexamethasone (0.2 mg/kg, IV).

    • Immediately administer the test article (this compound, etomidate, or DMSO vehicle) intravenously.

    • Immediately after the test article, administer ACTH₁₋₂₄ (25 µg/kg, IV) to stimulate the adrenal glands.[4]

  • Blood Sampling:

    • Collect a baseline blood sample (approx. 0.4 mL) just before the second dexamethasone dose.

    • Collect subsequent blood samples at predetermined time points after the ACTH challenge (e.g., 15, 30, 60, 120 minutes).

  • Sample Processing and Analysis:

    • Allow blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 3,500 x g for 5 minutes to separate the serum.

    • Carefully collect the serum and store it at -20°C until analysis.

    • Measure corticosterone concentrations in the serum samples using a commercially available ELISA kit or other validated assay.

  • Data Analysis:

    • Compare the ACTH-stimulated corticosterone levels between the this compound, etomidate, and vehicle control groups at each time point using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Protocol 3: Assessment of GABA-A Receptor Modulation using Two-Electrode Voltage Clamp in Xenopus Oocytes

This protocol assesses the direct effect of this compound on GABA-A receptor function.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human GABA-A receptor subunits (e.g., α₁, β₂, γ₂L)

  • ND-96 buffer solution (96 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 0.8 mM MgCl₂, 10 mM HEPES, pH 7.5)

  • GABA

  • This compound

  • Two-electrode voltage-clamp setup

  • Microinjection apparatus

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from Xenopus laevis frogs.

    • Inject oocytes with cRNA encoding the desired GABA-A receptor subunits.

    • Incubate the injected oocytes in ND-96 buffer at 17°C for at least 18 hours before recording.[4]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber of the two-electrode voltage-clamp setup.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Experimental Protocol:

    • Determine the concentration of GABA that elicits a small, consistent current (EC₅₋₁₀).

    • Perfuse the oocyte with the EC₅₋₁₀ concentration of GABA for 90 seconds to establish a baseline current.

    • After a 5-minute washout period, perfuse the oocyte with this compound for 90 seconds.

    • Co-apply the EC₅₋₁₀ GABA and this compound for 90 seconds and record the potentiated current.

    • Perform a final washout and repeat the initial GABA application to ensure reversibility.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage potentiation of the GABA-evoked current by this compound.

    • Construct a concentration-response curve for this compound's modulatory effect to determine its EC₅₀.

Protocol 4: Electroencephalogram (EEG) Monitoring in Anesthetized Rats

This protocol provides a framework for monitoring the central nervous system effects of this compound using EEG.

EEG_Workflow cluster_setup Setup cluster_infusion Infusion and Monitoring cluster_analysis Data Analysis Electrode_Implantation 1. Electrode Implantation: - Anesthetize rat (e.g., isoflurane) - Place subdermal needle electrodes over the skull (e.g., frontal and parietal regions) Baseline_Recording 2. Baseline Recording: - Allow recovery from implantation anesthesia - Record baseline EEG for 15-30 minutes Electrode_Implantation->Baseline_Recording Bolus_Infusion 3. This compound Administration: - Administer an IV bolus dose - Start a continuous infusion (optional, can be closed-loop) Baseline_Recording->Bolus_Infusion EEG_Monitoring 4. Continuous EEG Monitoring: - Record EEG throughout the experiment - Monitor for changes in frequency and amplitude Bolus_Infusion->EEG_Monitoring BSR_Analysis 5. Burst Suppression Ratio (BSR) Analysis: - Quantify the percentage of isoelectric EEG - Correlate BSR with infusion rate and hypnotic state EEG_Monitoring->BSR_Analysis Spectral_Analysis 6. Spectral Analysis: - Analyze power in different frequency bands (delta, theta, alpha, beta) BSR_Analysis->Spectral_Analysis

Diagram 3: Workflow for EEG monitoring during this compound anesthesia in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • EEG recording system with subdermal needle electrodes

  • Data acquisition and analysis software

  • Isoflurane and vaporizer

  • Infusion pump (for continuous infusion)

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat with isoflurane.

    • Place subdermal needle electrodes over the skull in a standard configuration (e.g., two frontal and two parietal electrodes).

    • Secure the electrodes in place.

  • Baseline Recording:

    • Allow the rat to recover from the implantation procedure.

    • Record a stable baseline EEG for 15-30 minutes before drug administration.

  • This compound Administration:

    • Administer an intravenous bolus of this compound.

    • For maintenance of anesthesia, a continuous infusion can be initiated. A closed-loop system using the burst suppression ratio (BSR) as feedback can be employed to maintain a constant level of hypnosis.[7]

  • EEG Monitoring:

    • Continuously record the EEG throughout the experiment.

    • Observe for characteristic changes in the EEG waveform, such as an increase in slow-wave activity (delta and theta bands) and the appearance of burst suppression at deeper levels of anesthesia.

  • Data Analysis:

    • Burst Suppression Ratio (BSR): Quantify the percentage of time the EEG is isoelectric (suppressed). Correlate the BSR with the this compound infusion rate and the animal's hypnotic state (e.g., presence or absence of LORR).

    • Spectral Analysis: Analyze the power spectral density of the EEG to quantify changes in different frequency bands (delta, theta, alpha, beta) during this compound-induced anesthesia compared to the baseline awake state.

Logical Relationship: Etomidate vs. This compound

The development of this compound was a direct response to the primary limitation of etomidate.

Etomidate_vs_this compound Etomidate Etomidate Imidazole_Ring Contains Imidazole Ring Etomidate->Imidazole_Ring This compound This compound Etomidate->this compound Led to development of Adrenocortical_Suppression Adrenocortical Suppression (Inhibition of 11β-hydroxylase) Imidazole_Ring->Adrenocortical_Suppression Causes Limited_Use Limited Clinical Use (especially for infusions) Adrenocortical_Suppression->Limited_Use Leads to Pyrrole_Ring Contains Pyrrole Ring This compound->Pyrrole_Ring Reduced_Adrenocortical_Suppression Reduced Adrenocortical Suppression Pyrrole_Ring->Reduced_Adrenocortical_Suppression Results in Potential_Broader_Use Potential for Broader Use (including infusions) Reduced_Adrenocortical_Suppression->Potential_Broader_Use Allows for

Diagram 4: Logical relationship between etomidate and this compound.

Conclusion

This compound represents a significant advancement in the development of etomidate-like anesthetics. Its favorable profile of potent hypnotic effects with minimal adrenocortical suppression makes it a valuable tool for preclinical anesthesia research. The protocols outlined in these application notes provide a comprehensive framework for investigating the pharmacological properties of this compound in various preclinical models. These studies will be crucial in further characterizing its potential as a safer alternative to etomidate for clinical applications.

References

Application Notes and Protocols for Carboetomidate Administration in Hemodynamic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, an analog of the anesthetic agent etomidate, has been specifically engineered to offer the significant hemodynamic stability of its parent compound without inducing adrenocortical suppression.[1][2][3][4] Etomidate is well-regarded for its minimal impact on cardiovascular function, making it a preferred agent for anesthesia induction in critically ill or elderly patients.[1][4] However, its clinical use is limited by its potent inhibition of 11β-hydroxylase, an enzyme crucial for cortisol synthesis.[1][5] this compound was developed to mitigate this adverse effect by modifying the chemical structure responsible for this inhibition, while retaining the favorable hypnotic and hemodynamic properties.[1][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical research focused on hemodynamic stability.

Mechanism of Action

This compound functions as a hypnotic agent primarily by modulating γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] The key innovation in this compound's design is the substitution of the basic nitrogen in etomidate's imidazole ring with a CH group.[1] This alteration significantly reduces its affinity for 11β-hydroxylase, making it three orders of magnitude less potent as an inhibitor of cortisol synthesis compared to etomidate.[1][2][3][4] This targeted modification allows for the separation of hypnotic effects from adrenocortical suppression.

Data Presentation: Hemodynamic Effects

The following table summarizes the comparative hemodynamic effects of this compound and etomidate at equi-hypnotic doses in a rat model.

AgentDose (in rats)Effect on Mean Arterial Blood Pressure (MAP)Comparison to Vehicle (DMSO)Adrenocortical Suppression
This compound 14 mg/kgMinimal changeNot significantly differentNo
Etomidate 2 mg/kgSignificant reductionSignificantly differentYes

Data sourced from studies conducted in rats.[1]

Experimental Protocols

This section details the methodologies for conducting a comparative study of the hemodynamic effects of this compound.

In Vivo Hemodynamic Stability Assessment in a Rat Model

Objective: To assess and compare the effects of this compound and etomidate on hemodynamic parameters in a live animal model.

Materials:

  • This compound

  • Etomidate

  • Vehicle (e.g., Dimethyl sulfoxide - DMSO)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Anesthetic for initial catheter placement (e.g., isoflurane)

  • Heparinized saline

  • Intravenous catheters

  • Arterial pressure transducer and monitoring system

  • Data acquisition software

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using a suitable inhalational anesthetic (e.g., isoflurane) to allow for surgical preparation.

    • Implant a catheter into the femoral artery for continuous monitoring of arterial blood pressure.

    • Implant a separate catheter into the femoral vein for intravenous drug administration.

    • Exteriorize and secure the catheters.

    • Allow the animal to recover from the surgical procedure before commencing the experiment.

  • Drug Preparation:

    • Prepare solutions of this compound, etomidate, and the vehicle at the desired concentrations. Equi-hypnotic doses in rats have been established as 14 mg/kg for this compound and 2 mg/kg for etomidate.[1]

  • Experimental Procedure:

    • Connect the arterial catheter to a pressure transducer to record baseline hemodynamic data, including systolic, diastolic, and mean arterial pressure, as well as heart rate.

    • Administer a bolus intravenous injection of the test agent (this compound, etomidate, or vehicle) through the venous catheter.

    • Continuously record hemodynamic parameters for a predefined period (e.g., 5-10 minutes) following administration.

    • Observe the animal for hypnotic effects, such as loss of righting reflex, to confirm drug activity.[1][2][3]

  • Data Analysis:

    • Analyze the recorded hemodynamic data to determine the magnitude and duration of any changes from baseline.

    • Statistically compare the changes observed in the this compound group to those in the etomidate and vehicle control groups using appropriate statistical methods (e.g., two-way ANOVA).[1]

Visualizations

Signaling Pathway and Mechanism of Action

cluster_systemic cluster_cns Central Nervous System cluster_adrenal Adrenal Gland This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Modulates Enzyme 11β-Hydroxylase This compound->Enzyme Weakly Interacts Etomidate Etomidate Etomidate->GABA_A Modulates Etomidate->Enzyme Strongly Inhibits Hypnosis Hypnotic Effect GABA_A->Hypnosis Induces Cortisol Cortisol Synthesis Enzyme->Cortisol Catalyzes start Start animal_prep Animal Preparation (Catheter Implantation) start->animal_prep baseline Record Baseline Hemodynamic Data animal_prep->baseline randomization Randomize into Groups (this compound, Etomidate, Vehicle) baseline->randomization injection Intravenous Bolus Administration randomization->injection monitoring Continuous Hemodynamic Monitoring injection->monitoring data_analysis Data Analysis and Statistical Comparison monitoring->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Testing Carboetomidate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboetomidate, a pyrrole analog of the anesthetic agent etomidate, has been developed as a sedative hypnotic with reduced adrenocortical suppression.[1][2] While its anesthetic properties are under investigation, a comprehensive understanding of its potential cytotoxic effects is crucial for its development as a safe therapeutic agent. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its impact on cell viability, proliferation, and the mechanisms of cell death.

The following protocols describe three standard assays for determining cytotoxicity: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Annexin V/PI assay for differentiating between apoptosis and necrosis. Additionally, a putative signaling pathway for this compound-induced cytotoxicity is presented, based on the known mechanisms of its parent compound, etomidate.

Data Presentation

Currently, there is a lack of publicly available data on the specific cytotoxic effects (e.g., IC50 values) of this compound on various cell lines. However, studies on its parent compound, etomidate, have demonstrated cytotoxic and apoptotic effects in different cell types. This information can serve as a valuable reference for designing and interpreting cytotoxicity studies with this compound.

Table 1: Summary of Etomidate Cytotoxicity Data (for reference)

Cell LineAssayKey FindingsReference
N2a (neuroblastoma)Western Blot, Flow Cytometry, DAPI/PI stainingEtomidate induced apoptosis in a concentration-dependent manner, increased cleaved PARP, generated reactive oxygen species, and led to a loss of mitochondrial membrane potential.[3][4]
RAW264.7 (murine leukemia macrophage)Phase-contrast microscopy, Flow cytometry, DAPI staining, Western BlotEtomidate reduced cell viability, induced apoptotic morphological changes, and increased levels of cytochrome c, AIF, Endo G, caspase-9, and caspase-3.[5][6]
A549 (non-small cell lung cancer)CCK-8 assay, Colony formation, TUNEL assay, Western BlotEtomidate attenuated cell viability and proliferation, and promoted apoptosis.
PaTu 8988t and PANC-1 (pancreatic cancer)BrdU assay, Annexin V stainingEtomidate had no significant effects on cell-cycle distribution, proliferation, apoptosis, or necrosis at the concentrations tested.

Experimental Workflow

The following diagram outlines a general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Prepare Target Cell Lines cell_seeding Seed Cells in Microplates prep_cells->cell_seeding prep_carbo Prepare this compound Stock Solution treatment Treat Cells with this compound prep_carbo->treatment cell_seeding->treatment incubation Incubate for Defined Time Periods treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis/Necrosis) incubation->annexin_assay data_collection Collect Absorbance/ Fluorescence Data mtt_assay->data_collection ldh_assay->data_collection annexin_assay->data_collection ic50_calc Calculate IC50 Values data_collection->ic50_calc pathway_analysis Mechanism of Action Studies ic50_calc->pathway_analysis

Caption: Experimental workflow for this compound cytotoxicity testing.

Experimental Protocols

Cell Culture

Recommended Cell Lines: A variety of cell lines should be used to assess the cytotoxic potential of this compound across different tissue types. Some standard choices include:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): A commonly used line for general cytotoxicity.

  • A549 (Human Lung Carcinoma): Representative of lung tissue.

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line.

  • A normal, non-cancerous cell line (e.g., MRC-5, human lung fibroblast) to assess selectivity.

General Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound and incubate for the desired time period. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a vehicle control.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cells

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on studies of its parent compound, etomidate, this compound may induce apoptosis through a mitochondria-dependent pathway. The following diagram illustrates this hypothetical mechanism.

G cluster_trigger Trigger cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Bax Bax Activation This compound->Bax Bcl2 Bcl-2 Inhibition This compound->Bcl2 inhibits MMP_loss Loss of Mitochondrial Membrane Potential Bax->MMP_loss Bcl2->MMP_loss CytoC Cytochrome c Release MMP_loss->CytoC AIF_EndoG AIF & Endo G Release MMP_loss->AIF_EndoG Apaf1 Apaf-1 CytoC->Apaf1 Apoptosis Apoptosis AIF_EndoG->Apoptosis caspase-independent Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP PARP->Apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

Conclusion

The provided protocols offer a comprehensive framework for the systematic evaluation of this compound's cytotoxic effects. By employing these standardized assays, researchers can generate reliable and reproducible data on cell viability, membrane integrity, and the mode of cell death induced by this novel anesthetic agent. The resulting data will be instrumental in characterizing the safety profile of this compound and informing its potential clinical applications. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted to fully elucidate its cellular effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving Carboetomidate Solubility for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboetomidate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, or (R)-ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate, is a sedative-hypnotic agent and a pyrrole analog of etomidate.[1][2][3] It has been designed to offer the anesthetic benefits of etomidate while significantly reducing the risk of adrenocortical suppression.[2][3] A key challenge with this compound is its increased hydrophobicity compared to etomidate, which results in low aqueous solubility.[4] This can complicate the preparation of formulations suitable for in vivo administration, particularly for achieving higher concentrations.

Q2: What is the recommended solvent for this compound in preclinical in vivo studies?

A2: In numerous preclinical studies involving rats, this compound has been successfully dissolved in dimethyl sulfoxide (DMSO) for intravenous administration.[2][5] This is a common practice for hydrophobic drugs in early-stage research.[6]

Q3: Are there any known issues with using DMSO as a vehicle for this compound?

A3: While DMSO is an effective solvent for this compound, it's important to be aware of its own potential biological effects. At the concentrations used in published studies, the DMSO vehicle alone did not produce significant effects on the measured parameters.[2][4] However, researchers should always include a vehicle-only control group in their experiments to account for any effects of the solvent.

Q4: Can I dilute a DMSO stock solution of this compound with an aqueous buffer?

A4: Caution should be exercised when diluting a DMSO stock solution of the highly hydrophobic this compound with aqueous buffers, as this can lead to precipitation of the compound. This compound has a very high octanol:water partition coefficient, indicating its strong preference for a non-aqueous environment.[6] It is recommended to perform small-scale pilot dilutions to determine the maximum tolerable aqueous content for your desired final concentration.

Q5: What are some alternative formulation strategies to improve this compound's solubility for in vivo use?

A5: While DMSO is a common starting point, other strategies used for poorly soluble drugs could be explored for this compound. These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[7][8]

  • Lipid-based formulations: Lipid emulsions are a proven method for delivering lipophilic drugs intravenously and can improve drug loading while reducing adverse reactions associated with organic solvents.[7][9]

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[7][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock with aqueous buffer. This compound is highly hydrophobic and has low aqueous solubility.- Increase the proportion of organic co-solvent in the final formulation.- Consider alternative formulation strategies such as lipid emulsions or cyclodextrin complexes.- Perform a solubility study to determine the optimal solvent system.
Inconsistent results between experimental groups. The biological effects of the solvent (e.g., DMSO) may be confounding the results.- Always include a vehicle-only control group in your experimental design.- Use the lowest effective concentration of the co-solvent.
Difficulty achieving the desired concentration for high-dose studies. The solubility of this compound in a particular solvent system is limited.- Explore alternative, more potent solubilizing excipients.- Consider developing a lipid-based formulation, which can often accommodate higher concentrations of lipophilic drugs.[9]

Quantitative Data

Table 1: Physicochemical Properties of this compound and Etomidate

PropertyThis compoundEtomidateReference
Octanol:Water Partition Coefficient 15000 ± 3700800 ± 180[6]
Aqueous Solubility (near-saturated) ~40 µMNot specified[4]
EC50 for Loss of Righting Reflex (Tadpoles) 5.4 ± 0.5 µM2.3 µM[2][4]
ED50 for Loss of Righting Reflex (Rats) 7 ± 2 mg/kgNot specified[2]

Table 2: Reported Formulations of this compound for In Vivo Studies in Rats

ConcentrationVehicleRoute of AdministrationReference
40 mg/mlDMSOIntravenous[2]
20 mg/mlDMSOIntravenous[5]
14 mg/kgDMSOIntravenous[5]
28 mg/kgDMSOIntravenous[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution in DMSO for Intravenous Administration in Rats

This protocol is adapted from published preclinical studies.[2][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile, pyrogen-free vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe and needles

Procedure:

  • Aseptically weigh the required amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 40 mg/ml).

  • Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of this compound under these conditions should be verified.

  • Visually inspect the solution to ensure there is no particulate matter.

  • The solution is now ready for intravenous administration. Administer the appropriate dose based on the animal's body weight.

  • Follow the injection with a flush of sterile normal saline.[2]

Visualizations

experimental_workflow cluster_preparation Formulation Preparation cluster_administration In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex inspect Visual Inspection vortex->inspect dose Calculate Dose inspect->dose Ready for Use inject Administer IV dose->inject flush Saline Flush inject->flush observe Observe Animal flush->observe

Caption: Workflow for preparing and administering this compound in DMSO.

troubleshooting_logic start Dilute DMSO stock with aqueous buffer precipitation Precipitation Occurs? start->precipitation solution_clear Solution Remains Clear precipitation->solution_clear No increase_cosolvent Increase organic co-solvent ratio precipitation->increase_cosolvent Yes alt_formulation Explore alternative formulations (lipids, cyclodextrins) precipitation->alt_formulation Yes solubility_study Conduct solubility study precipitation->solubility_study Yes proceed Proceed with experiment solution_clear->proceed increase_cosolvent->precipitation

Caption: Troubleshooting logic for aqueous dilution of this compound.

References

Carboetomidate Technical Support Center: Troubleshooting Dose-Response Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Carboetomidate Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the dose-response variability of this compound in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I observing a weaker hypnotic effect than expected at a given concentration?

Observed hypnotic potency can be influenced by several factors. Here's a checklist to troubleshoot a weaker-than-expected effect:

  • Compound Stability and Storage: this compound, like many compounds, can degrade over time. Ensure it has been stored correctly, typically at -20°C in a non-reactive solvent like DMSO.[1] Prepare working solutions fresh daily.[1]

  • Solvent Effects: The solvent used to dissolve this compound can impact its activity. Dimethyl sulfoxide (DMSO) is a common solvent.[1] However, high concentrations of DMSO can have their own biological effects. For instance, while 0.004% DMSO had no effect on 5-HT3A currents in one study, 0.1% DMSO showed slight inhibition.[1] It is crucial to have a vehicle-only control group to account for any solvent-related effects.

  • Experimental Model and Species Differences: The hypnotic potency of this compound can vary between species. For example, the EC50 for loss of righting reflex (LORR) in Xenopus laevis tadpoles is 5.4 ± 0.5 μM, while the ED50 for LORR in Sprague Dawley rats is 7 ± 2 mg/kg.[2][3] Ensure your dosage is appropriate for your specific model.

  • Assay Conditions: Factors such as temperature, pH, and buffer composition can influence drug-receptor interactions. Maintain consistent and optimal physiological conditions throughout your experiment.

2. I am seeing unexpected off-target effects. What could be the cause?

While this compound was designed for selectivity, it can interact with other receptors, especially at higher concentrations. Consider the following:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): this compound is a known inhibitor of α4β2 neuronal nAChRs, with an IC50 of 13 μM.[4] This is in contrast to etomidate, which has a much higher IC50 of 160 μM for these receptors.[4] If your experimental system expresses nAChRs, you may observe effects mediated by their inhibition.

  • 5-HT3A Receptors: this compound potently inhibits 5-HT3A receptors with an IC50 of 1.9 µM for integrated currents.[1][5] This is significantly more potent than etomidate (IC50 of 25 µM).[1][5] Inhibition of 5-HT3A receptors could lead to anti-emetic like effects.[1][5]

  • Concentration-Dependent Effects: The selectivity of a drug is often concentration-dependent. At higher concentrations, the likelihood of interacting with lower-affinity targets increases. It is advisable to perform a full dose-response curve to identify a concentration that is selective for the desired target, the GABA_A receptor.

3. How can I be sure the observed effects are mediated by GABA_A receptors?

To confirm that the hypnotic or modulatory effects of this compound are mediated by GABA_A receptors, the following experimental approaches can be used:

  • Use of Antagonists: Co-administration of a known GABA_A receptor antagonist, such as bicuculline or flumazenil, should reverse or attenuate the effects of this compound.

  • Etomidate-Insensitive Mutant Receptors: Utilize cell lines or animal models expressing etomidate-insensitive mutant GABA_A receptors (e.g., α1β2M286Wγ2L). This compound's potentiation of GABA-evoked currents is significantly reduced in these mutant receptors, confirming its action at the etomidate binding site on the GABA_A receptor.[3][6][7]

4. Why is the onset of hypnosis with this compound slower than with etomidate?

Researchers have noted that the onset time for the loss of righting reflex (LORR) with this compound can be slower than that observed with etomidate.[2] This could be due to differences in physicochemical properties affecting its distribution to the target site in the central nervous system. When comparing the two drugs, it is important to account for potential differences in their pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its comparison to etomidate.

Table 1: Hypnotic Potency of this compound and Etomidate

CompoundExperimental ModelEndpointPotency (EC50/ED50)Reference
This compoundXenopus laevis tadpolesLoss of Righting Reflex (LORR)5.4 ± 0.5 μM[2][3]
This compoundSprague Dawley ratsLoss of Righting Reflex (LORR)7 ± 2 mg/kg[2]
EtomidateXenopus laevis tadpolesLoss of Righting Reflex (LORR)2.3 µM[1][5]

Table 2: In Vitro Receptor Interactions of this compound and Etomidate

CompoundTarget ReceptorEffectPotency (IC50)Reference
This compound5-HT3AInhibition of integrated current1.9 μM[1][5]
Etomidate5-HT3AInhibition of integrated current25 μM[1][5]
This compoundα4β2 nAChRInhibition13 μM[4]
Etomidateα4β2 nAChRInhibition160 μM[4]
This compound11β-hydroxylaseInhibition of cortisol synthesis2.6 ± 1.5 μM[2]
Etomidate11β-hydroxylaseInhibition of cortisol synthesis1.3 ± 0.2 nM[2]

Experimental Protocols

1. Tadpole Loss of Righting Reflex (LORR) Assay

This assay is used to determine the hypnotic potency of a compound in an aquatic model.

  • Subjects: Early prelimb-bud stage Xenopus laevis tadpoles.

  • Procedure:

    • Prepare solutions of this compound in oxygenated water buffered with 2.5 mM Tris HCl (pH = 7.4) at various concentrations (e.g., 1 – 40 μM).[2]

    • Place groups of 5 tadpoles in 100 ml of the prepared solutions.[2][8]

    • Every 5 minutes, manually tip the tadpoles with a flame-polished pipette until the response stabilizes.[2][8]

    • A tadpole is considered to have LORR if it fails to right itself within 5 seconds of being turned supine.[2][8]

    • At the end of the study, return tadpoles to fresh water to ensure the reversibility of the hypnotic effect.[2][8]

  • Data Analysis: Determine the EC50 for LORR from the concentration-response curve.[2]

2. Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to assess the modulation of ion channel function, such as GABA_A receptors.

  • Preparation:

    • Inject Xenopus oocytes with cRNA encoding the subunits of the receptor of interest (e.g., human α1β2γ2L GABA_A receptors).[8]

    • Incubate the oocytes for at least 18 hours at 17°C in ND-96 buffer solution containing penicillin and streptomycin.[8]

  • Recording:

    • Place an oocyte in a 0.04 ml recording chamber and impale it with capillary glass electrodes filled with 3 M KCl.[8]

    • Voltage-clamp the oocyte at -50 mV and perfuse with ND-96 buffer.[2][8]

    • To assess potentiation, first perfuse the oocyte with a low concentration of GABA (EC5-10) for 90 seconds and measure the control peak evoked current.[2][8]

    • After a 5-minute recovery period, perfuse the oocyte with this compound for 90 seconds, followed by co-perfusion of GABA and this compound for 90 seconds, and measure the peak evoked current.[2][8]

    • A longer recovery period (e.g., 15 minutes) is recommended after this compound exposure to ensure complete washout.[2]

  • Data Analysis: Quantify the potentiation by comparing the normalized current responses in the presence and absence of this compound.[2]

Visualizations

Carboetomidate_Signaling_Pathway cluster_gaba Primary Hypnotic Pathway cluster_off_target Potential Off-Target Effects This compound This compound GABA_A GABA_A Receptor This compound->GABA_A Positive Allosteric Modulator nAChR α4β2 nAChR This compound->nAChR FiveHT3A 5-HT3A Receptor This compound->FiveHT3A Cl_influx Increased Cl- Influx GABA_A->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Hypnosis Hypnosis Hyperpolarization->Hypnosis Inhibition1 Inhibition nAChR->Inhibition1 Inhibition2 Inhibition FiveHT3A->Inhibition2

Caption: this compound's primary and potential off-target signaling pathways.

Troubleshooting_Workflow Start Start: Inconsistent Dose-Response Check_Compound Verify Compound Integrity (Storage, Fresh Solutions) Start->Check_Compound Check_Compound->Start [ Issue Found ] Check_Solvent Evaluate Solvent Effects (Vehicle Control) Check_Compound->Check_Solvent [ OK ] Check_Solvent->Start [ Issue Found ] Check_Model Confirm Model Suitability (Species, Assay Conditions) Check_Solvent->Check_Model [ OK ] Check_Model->Start [ Issue Found ] Dose_Response_Curve Perform Full Dose-Response Curve Check_Model->Dose_Response_Curve [ OK ] Off_Target Investigate Off-Target Effects (nAChR, 5-HT3A) Dose_Response_Curve->Off_Target Off_Target->Dose_Response_Curve [ Off-Target Suspected ] Mechanism_Confirmation Confirm Mechanism (Antagonists, Mutant Receptors) Off_Target->Mechanism_Confirmation [ No Off-Target Issues ] Resolved Issue Resolved Mechanism_Confirmation->Resolved

Caption: A logical workflow for troubleshooting this compound dose-response variability.

References

Technical Support Center: Optimizing Carboetomidate Infusion Rates for Stable Hypnosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carboetomidate for inducing and maintaining stable hypnosis in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound infusion experiments.

Issue Potential Cause Recommended Action
Difficulty Achieving Desired Hypnotic Depth Inadequate initial bolus dose.Ensure the initial bolus dose is sufficient to induce hypnosis. Based on preclinical data in rats, an IV bolus of 7 ± 2 mg/kg is the ED50 for loss of righting reflex[1]. A higher initial dose may be required to rapidly achieve the desired hypnotic state before starting the continuous infusion.
Infusion rate is too low.Gradually increase the infusion rate in small increments. Monitor the animal closely for changes in hypnotic depth using the methods outlined in the "Assessing Hypnotic Depth" FAQ.
Incorrect drug concentration.Verify the concentration of the this compound solution. Ensure proper dissolution, especially when using solvents like DMSO[1][2].
Unstable Hypnotic Depth (Cycling between too light and too deep) Infusion rate is not optimized.Adjust the infusion rate to find a steady state. A closed-loop infusion study in rats maintained a stable hypnotic depth (40% burst suppression on EEG) by adjusting the infusion rate every 6 seconds, highlighting the need for fine-tuning[3]. For manual infusions, smaller, more frequent adjustments are preferable.
Animal's metabolic rate is changing.Factors such as body temperature can affect drug metabolism. Maintain the animal's core body temperature within the normal physiological range[4].
IV catheter issues.Ensure the IV catheter is patent and correctly placed. Infiltration or partial dislodgement can lead to inconsistent drug delivery. Refer to the "IV Catheter and Infusion Line Issues" section below.
Signs of Adrenocortical Suppression While this compound is designed to have minimal impact on adrenocortical function, high doses or prolonged infusions could potentially have an effect. This compound is three orders of magnitude less potent than etomidate at inhibiting in vitro cortisol synthesis[1].Monitor for signs of stress or hemodynamic instability that are not explained by the hypnotic state. If adrenocortical suppression is a concern, serum corticosterone levels can be measured[3].
IV Catheter and Infusion Line Issues (e.g., blockage, infiltration) Catheter dislodgement or improper placement.Securely tape the catheter in place. If infiltration (swelling at the injection site) is observed, stop the infusion immediately and re-site the catheter[5][6].
Kinked or blocked infusion line.Check the entire infusion line for kinks or obstructions. Ensure all connections are secure.
Drug precipitation in the line.If using a formulation with a solvent like DMSO, ensure the drug remains in solution at the infusion temperature. Visually inspect the infusion line for any signs of precipitation.

Frequently Asked Questions (FAQs)

General Questions

What is the mechanism of action of this compound?

This compound is a sedative-hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor, potentiating the effects of the inhibitory neurotransmitter GABA. This action leads to central nervous system depression and hypnosis[1].

What are the main advantages of this compound over etomidate?

The primary advantage of this compound is its significantly reduced inhibition of adrenocortical steroid synthesis. Etomidate is a potent inhibitor of 11β-hydroxylase, an enzyme crucial for cortisol and corticosterone production. This compound is approximately 1000-fold less potent in inhibiting this enzyme, making it a more suitable candidate for continuous infusion without causing significant adrenocortical suppression[1].

Dosing and Administration

What is a recommended starting infusion rate for this compound in rats?

A precise, universally recommended starting infusion rate for manual continuous infusion of this compound has not been established in the literature. However, we can extrapolate from available data:

  • A closed-loop infusion study in rats maintained a stable hypnotic depth with this compound, but the infusion rate was continuously adjusted by the system[3].

  • For etomidate, a continuous infusion rate of 0.29 mg/kg/min has been shown to maintain anesthesia in rats[7]. Given that this compound is roughly one-half to one-third as potent as etomidate, a starting infusion rate of 0.6 to 0.9 mg/kg/min for this compound could be a reasonable starting point.

It is crucial to note that this is an estimated starting range. The actual required infusion rate will vary depending on the specific experimental conditions, the individual animal, and the desired depth of hypnosis. Continuous monitoring and dose titration are essential.

How should I prepare this compound for intravenous infusion?

For preclinical studies, this compound is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) due to its hydrophobic nature[1][2][8]. A common concentration used in rat studies is 40 mg/mL in DMSO[1][2]. It is important to ensure complete dissolution and to consider the potential physiological effects of the vehicle itself.

Monitoring and Troubleshooting

How can I assess the depth of hypnosis in rodents during this compound infusion?

Several methods can be used to monitor the depth of anesthesia in rodents:

  • Loss of Righting Reflex (LORR): This is a common endpoint for determining the onset of hypnosis. The animal is placed on its back, and the inability to right itself within a certain timeframe indicates LORR[1].

  • Pedal Withdrawal Reflex (Toe Pinch): A firm pinch of the webbing between the toes should not elicit a withdrawal response in a sufficiently anesthetized animal[9].

  • Respiratory Rate and Character: A significant decrease in respiratory rate (a fall of 50% is generally acceptable) and a regular, deep breathing pattern are indicative of an adequate level of anesthesia[10].

  • Muscle Tone: A general lack of muscle tone and relaxation is another sign of hypnotic depth[10].

  • Electroencephalography (EEG): For more precise monitoring, EEG can be used to assess brain activity. A target of 40% burst suppression ratio has been used in a closed-loop infusion study with this compound in rats to maintain a stable hypnotic state[3].

What should I do if the animal's breathing becomes shallow or irregular?

This could be a sign of excessive anesthetic depth. Immediately reduce or stop the infusion and monitor the animal closely. If necessary, provide respiratory support. Once the animal's breathing stabilizes, the infusion can be restarted at a lower rate.

What are common issues with intravenous catheterization in rats and how can I troubleshoot them?

  • Vein Visibility: Warming the tail with a heat lamp or warm water can help dilate the lateral tail veins, making them more visible and easier to catheterize[6].

  • Catheter Placement: Ensure the catheter is fully within the vein. A "flash" of blood in the hub of the catheter is a good indicator of successful placement. If the infusion causes a bleb or swelling under the skin, the catheter is likely not in the vein, and the infusion should be stopped immediately[11].

  • Catheter Security: Secure the catheter to the tail with tape to prevent accidental dislodgement[5].

Experimental Protocols

Protocol 1: Induction and Maintenance of Stable Hypnosis with this compound in Rats via Continuous IV Infusion

1. Animal Preparation:

  • Acclimatize adult male Sprague-Dawley rats (300-500g) to the laboratory environment.
  • Place a lateral tail vein catheter under brief isoflurane anesthesia. Allow the animal to fully recover from the inhalant anesthetic before proceeding[1].

2. Drug Preparation:

  • Prepare a solution of this compound in DMSO at a concentration of 40 mg/mL[1][2].
  • Draw the solution into a syringe and place it in a calibrated infusion pump.

3. Induction of Hypnosis:

  • Administer an initial intravenous bolus of this compound at a dose of 10-14 mg/kg (approximately 1.5-2 times the ED50) to induce loss of righting reflex[1].

4. Maintenance of Hypnosis:

  • Immediately following the bolus, begin a continuous intravenous infusion at a starting rate of 0.6 mg/kg/min.
  • Continuously monitor the depth of anesthesia using the pedal withdrawal reflex and respiratory rate every 5-10 minutes.
  • Adjust the infusion rate in increments of 0.1-0.2 mg/kg/min to maintain a stable plane of anesthesia, characterized by a lack of response to toe pinch and a regular, steady respiratory rate.

5. Monitoring:

  • Throughout the experiment, monitor the animal's vital signs, including respiratory rate, heart rate (if equipment is available), and body temperature. Maintain body temperature using a heating pad.

6. Recovery:

  • At the end of the experiment, terminate the infusion and continue to monitor the animal until the righting reflex returns and the animal is fully recovered.

Quantitative Data Summary

ParameterValueSpeciesReference
ED50 for Loss of Righting Reflex (IV Bolus) 7 ± 2 mg/kgRat[1]
Onset Time for LORR (at 4x ED50) 33 ± 22 secondsRat[1]
Estimated Starting Infusion Rate 0.6 - 0.9 mg/kg/minRatExtrapolated from[7]
Target Hypnotic Depth (EEG) 40% Burst Suppression RatioRat[3]
In Vitro Cortisol Synthesis Inhibition (vs. Etomidate) ~1000-fold less potentHuman Adrenocortical Cells[1]

Visualizations

G cluster_0 This compound Administration cluster_1 Monitoring & Adjustment Induction Induction Phase (IV Bolus: 10-14 mg/kg) Maintenance Maintenance Phase (Continuous Infusion) Induction->Maintenance Start Infusion (0.6-0.9 mg/kg/min) Recovery Recovery Phase (Infusion Stopped) Maintenance->Recovery End of Experiment Assess_Depth Assess Hypnotic Depth (Toe Pinch, Respiration) Maintenance->Assess_Depth Adjust_Rate Adjust Infusion Rate Assess_Depth->Adjust_Rate If Unstable Adjust_Rate->Maintenance Fine-tune Rate

Caption: Experimental workflow for this compound infusion.

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization CNS_Depression CNS Depression & Hypnosis Neuronal_Hyperpolarization->CNS_Depression

References

Carboetomidate Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carboetomidate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern for this compound, which is a pyrrole-2-carboxylate ester, is its susceptibility to hydrolysis. This chemical degradation process involves the cleavage of the ester bond, yielding the corresponding carboxylic acid and alcohol. The rate of hydrolysis is significantly influenced by the pH, temperature, and composition of the solution.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Due to its hydrophobic nature, this compound has low aqueous solubility. For in vitro and in vivo studies, high-concentration stock solutions are typically prepared using organic solvents. The choice of solvent can impact the stability and experimental outcome.

SolventSuitabilityConsiderations
Dimethyl Sulfoxide (DMSO) Highly Recommended A common solvent for creating high-concentration stock solutions for in vitro assays.[1] Ensure the final DMSO concentration in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
Methanol Recommended for analytical purposes Used for preparing stock solutions for analytical techniques like HPLC.[1]
Ethanol Possible Alternative Can be an alternative to DMSO, but its potential for cytotoxicity in cell-based assays should be carefully evaluated.
Propylene Glycol Formulation Component Etomidate, a related compound, is formulated in propylene glycol, suggesting its potential compatibility with this compound.[2]

Q3: My this compound precipitates when I dilute the stock solution into my aqueous experimental buffer. What can I do?

A3: This is a common issue known as "crashing out," which occurs when a drug dissolved in a high-concentration organic stock solution is rapidly diluted into an aqueous medium where it is less soluble. Several strategies can mitigate this problem:

  • Optimize the Dilution Process: Pre-warm the aqueous medium to your experimental temperature (e.g., 37°C). Add the stock solution dropwise while gently vortexing or stirring the medium to facilitate mixing and prevent localized high concentrations of the drug.

  • Reduce the Final Concentration: Test a lower final concentration of this compound in your experiment.

  • Lower the Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume of the stock to the aqueous medium, thereby lowering the final percentage of the organic solvent.

  • Use Formulation Aids: For challenging situations, consider using solubilizing agents such as cyclodextrins.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of the ester bond in this compound is highly dependent on pH. Ester hydrolysis is catalyzed by both acids and bases.[3][4] Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range. Under alkaline conditions, hydrolysis, also known as saponification, is typically rapid and irreversible.[3][4] For etomidate, a related compound, emulsion formulations are typically buffered around a physiological pH of 7.4.[5]

Q5: What is the impact of temperature on this compound stability?

A5: As with most chemical reactions, the rate of this compound degradation will increase with temperature. For short-term storage of solutions, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable. However, it is important to be aware of potential freeze-thaw instability. Studies on pyrrole esters have indicated good thermal stability.[6][7] Stability studies on etomidate emulsions have shown them to be stable for up to 24 hours at temperatures up to 37°C.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or non-reproducible experimental results.

This may be due to the degradation of this compound in your stock or working solutions.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

  • Protect from Light: While not explicitly documented for this compound, photostability is a general concern for many pharmaceutical compounds. It is good practice to protect solutions from light.

  • Control pH: Ensure the pH of your buffers is consistent and appropriate for this compound stability (ideally neutral to slightly acidic).

  • Verify Stock Solution Integrity: If you suspect degradation of your stock solution, you can analyze its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Precipitation of this compound during the experiment.

Precipitation can lead to a lower effective concentration of the drug and inaccurate results.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No lower_conc Lower the final this compound concentration check_conc->lower_conc Yes dilution_method How was the dilution performed? check_dmso->dilution_method No higher_stock Prepare a more concentrated stock to lower final DMSO % check_dmso->higher_stock Yes use_solubilizer Consider using a solubilizer (e.g., cyclodextrin) dilution_method->use_solubilizer Optimized, still precipitates optimize_dilution Optimize dilution: add stock dropwise to pre-warmed, stirring buffer dilution_method->optimize_dilution Rapid addition

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder in a fume hood.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol provides a framework for investigating the stability of this compound under various stress conditions.

Objective: To identify the potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add 0.1 N NaOH to the this compound solution. Incubate at room temperature for a shorter period due to expected rapid degradation (e.g., 30 min, 1, 2, 4 hours).

    • Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution. Incubate at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the this compound solution to a light source with a specific wavelength and intensity.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method with a UV detector.

  • Data Evaluation: Quantify the amount of remaining this compound and any degradation products. Calculate the percentage of degradation.

Signaling Pathways and Degradation Mechanisms

The primary degradation pathway for this compound in solution is expected to be hydrolysis of the ester linkage. This reaction can be catalyzed by either acid or base.

G cluster_acid Acidic Conditions (H+) This compound This compound (Pyrrole-2-carboxylate Ester) Products Carboxylic Acid + Alcohol This compound->Products Hydrolysis (Reversible) This compound->Products Saponification (Irreversible)

Caption: Predicted hydrolytic degradation pathways of this compound.

This technical support center provides a foundational guide to understanding and mitigating stability issues with this compound. For further specific inquiries, consulting detailed chemical literature on pyrrole esters and general principles of pharmaceutical stability is recommended.

References

Avoiding Carboetomidate precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on avoiding the precipitation of Carboetomidate in aqueous buffers during laboratory experiments.

Troubleshooting Guide

This guide addresses common issues encountered with this compound solubility.

Problem: My this compound precipitated out of solution after I prepared it in a neutral pH buffer (e.g., PBS pH 7.4).

  • Immediate Action:

    • Do not use the solution with visible precipitate for your experiment, as the effective concentration will be unknown.

    • Try to redissolve the precipitate by gently warming the solution (not exceeding 37°C) and vortexing. If it redissolves, use it immediately and be aware of potential instability.

    • If the precipitate does not redissolve, the preparation must be discarded.

  • Root Cause Analysis and Long-Term Solutions:

    • pH-Dependent Solubility: this compound, similar to its analog etomidate, is a weak base and exhibits low solubility at neutral to physiological pH. Etomidate is reported to be insoluble in water at pH 7 but soluble in acidic aqueous solutions with a pH below 3.[1][2] this compound is also described as hydrophobic.[3][4]

    • Solution 1: Adjusting pH: The most effective way to prevent precipitation is to prepare your this compound stock solution in an acidic buffer. A buffer with a pH below 4 is recommended. You can then dilute this acidic stock solution into your final, neutral pH experimental buffer immediately before use. This minimizes the time this compound is in a less soluble state.

    • Solution 2: Utilizing a Co-solvent: For in vivo or other studies where a low pH is not desirable, consider using a co-solvent. Dimethyl sulfoxide (DMSO) has been successfully used to dissolve this compound for experimental use.[5][6] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can have biological effects.

Problem: I need to prepare a this compound solution for an in vivo study, and I am concerned about the effects of low pH or organic solvents.

  • Considerations for In Vivo Formulations:

    • Toxicity of Solvents: Both acidic solutions and organic solvents like DMSO can cause irritation and toxicity when administered in vivo. It is crucial to minimize the concentration of these components.

    • Alternative Formulation Strategies: While not explicitly detailed for this compound in the provided information, formulation strategies used for etomidate, such as lipid emulsions or cyclodextrin-based formulations, could be explored to enhance aqueous solubility at physiological pH.[1][7][8] These advanced formulations typically require specialized equipment and expertise to prepare.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for dissolving this compound in an aqueous buffer?

For initial in vitro experiments, it is advisable to prepare a stock solution in an acidic buffer (pH < 4) or in a suitable organic solvent like DMSO. A study noted the use of 40 µM this compound as being near its aqueous solubility limit in a buffer containing 50 mM potassium phosphate (pH 7.4), 20% glycerol, 0.5% sodium cholate, and 0.05% Tween 20.[5] Another experiment used a buffer of 10 mM Tris (pH 7.4) to determine the octanol:water partition coefficient.[9]

Q2: How does temperature affect the solubility of this compound?

While specific data on the temperature-solubility profile of this compound is not available, generally, the solubility of solid compounds in liquid solvents increases with temperature. However, be cautious when heating this compound solutions, as excessive heat can lead to degradation. Gentle warming to 37°C may aid in dissolution, but the stability of the compound at elevated temperatures should be considered.

Q3: Can I store my this compound solution in the refrigerator or freezer?

Storing aqueous solutions of this compound, especially those near saturation, at low temperatures can promote precipitation. If you must store a solution, it is recommended to use a solvent system in which this compound is highly soluble (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to come to room temperature and ensure the compound is fully dissolved.

Data Presentation

Table 1: Solubility and Formulation Data for Etomidate and this compound

CompoundSolvent/BufferpHConcentrationNotes
EtomidateWater7Insoluble[1][2]
EtomidateAcidic Aqueous Solution<3Soluble[1][2]
EtomidatePropylene Glycol-Soluble[1][2]
EtomidateEthanol-Readily Soluble[1][2]
This compoundAqueous Buffer7.4Near solubility limit at 40 µMBuffer contained 50 mM potassium phosphate, 20% glycerol, 0.5% sodium cholate, and 0.05% Tween 20.[5]
This compoundTris Buffer7.4Used for partition coefficient determination1 mg in 10 ml of 10 mM Tris buffer.[9]
This compoundDMSO-Used as a solvent for in vivo studies[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Acidic Buffer

  • Objective: To prepare a 10 mM stock solution of this compound in an acidic buffer.

  • Materials:

    • This compound powder

    • 0.1 M Hydrochloric Acid (HCl)

    • Sterile, deionized water

    • Calibrated pH meter

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Weigh the appropriate amount of this compound powder to achieve a final concentration of 10 mM.

    • Add a small volume of 0.1 M HCl to the powder and vortex until it is fully dissolved.

    • Gradually add sterile, deionized water to reach the final desired volume.

    • Verify that the final pH of the solution is below 4.

    • Sterile-filter the solution through a 0.22 µm filter if required for the application.

    • Store in small aliquots at -20°C.

Protocol 2: Preparation of a this compound Working Solution using a DMSO Stock

  • Objective: To prepare a 100 µM working solution of this compound in a physiological buffer from a 10 mM DMSO stock.

  • Materials:

    • 10 mM this compound in 100% DMSO

    • Physiological buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw the 10 mM this compound in DMSO stock solution at room temperature.

    • In a sterile microcentrifuge tube, add 990 µL of the physiological buffer.

    • Add 10 µL of the 10 mM this compound in DMSO stock solution to the buffer.

    • Vortex immediately and thoroughly to ensure proper mixing and to prevent precipitation. The final DMSO concentration will be 1%.

    • Use the working solution immediately after preparation.

Visualizations

Carboetomidate_Precipitation_Troubleshooting start Start: this compound Precipitation Observed check_precipitate Is the precipitate visible? start->check_precipitate action_redissolve Attempt to redissolve (gentle warming/vortexing) check_precipitate->action_redissolve Yes root_cause Root Cause Analysis check_precipitate->root_cause No, but concerned about future precipitation action_discard Discard the solution action_discard->root_cause check_redissolved Does it redissolve? action_redissolve->check_redissolved check_redissolved->action_discard No action_use_immediately Use immediately with caution check_redissolved->action_use_immediately Yes action_use_immediately->root_cause solution_ph Solution 1: Use Acidic Buffer (pH < 4) for Stock root_cause->solution_ph solution_cosolvent Solution 2: Use Co-solvent (e.g., DMSO) for Stock root_cause->solution_cosolvent

Caption: Troubleshooting workflow for this compound precipitation.

Carboetomidate_Solubility_Factors cluster_factors Factors Influencing this compound Solubility cluster_outcomes Observed Outcomes pH pH of Aqueous Buffer precipitation Precipitation pH->precipitation High pH (Neutral) dissolution Dissolution pH->dissolution Low pH (Acidic) cosolvent Presence of Co-solvents cosolvent->dissolution e.g., DMSO temperature Temperature temperature->precipitation Decreased Temperature temperature->dissolution Increased Temperature

Caption: Key factors affecting this compound solubility in aqueous solutions.

References

Technical Support Center: Carboetomidate Administration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Carboetomidate is a novel pyrrole analogue of etomidate.[1][2] While it has been developed to reduce the risk of adrenocortical suppression associated with etomidate, comprehensive data on injection site reactions in humans is still emerging.[1][2][3][4] This guide is based on established principles for minimizing injection site reactions with intravenous anesthetics, particularly drawing on the extensive research available for etomidate and its various formulations. The recommendations provided are intended for preclinical and clinical research settings and should be adapted to specific experimental and clinical contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from etomidate?

A1: this compound is a sedative-hypnotic agent and a pyrrole analogue of etomidate.[1][2] It is designed to retain the beneficial anesthetic and hemodynamic properties of etomidate while having a significantly lower potency for inhibiting adrenocortical steroid synthesis.[1][2][3] This reduction in adrenocortical suppression is a key advantage, particularly for use in critically ill patients.[2]

Q2: What are the potential causes of injection site reactions with intravenous agents like this compound?

A2: Injection site reactions, such as pain, burning, and inflammation (phlebitis), can be caused by several factors related to the drug's formulation and administration.[5][6] These include the drug's pH, osmolality, and the vehicle used for its solubilization.[6] For instance, traditional etomidate formulations using propylene glycol as a solvent are associated with a high incidence of injection pain.[7][8][9]

Q3: Is a lipid emulsion formulation of this compound expected to reduce injection site pain?

A3: Yes, based on extensive data from etomidate, a lipid emulsion formulation is expected to significantly reduce the incidence and severity of injection site pain.[8][9][10] Lipid emulsions provide a more physiologically compatible vehicle, minimizing direct contact of the drug with the venous endothelium.[8][9]

Q4: Can lidocaine be used to prevent injection site pain with this compound?

A4: Pretreatment with intravenous lidocaine has been shown to be effective in reducing injection pain associated with etomidate and other intravenous anesthetics.[7][11][12] It is a reasonable strategy to consider for minimizing potential injection discomfort with this compound, although specific studies are needed to confirm its efficacy and optimal dosage for this new agent.

Q5: What are the signs of a severe injection site reaction that I should watch for?

A5: Mild reactions may include transient pain or redness at the injection site.[13] More severe reactions can include significant swelling, the formation of a palpable venous cord (thrombophlebitis), and intense, persistent pain.[14][15] Any signs of a severe reaction should be promptly addressed and documented.

Troubleshooting Guide: Injection Site Reactions

Issue Potential Cause(s) Recommended Action(s)
Pain or burning sensation during injection - High concentration of the drug in the vein.- Formulation characteristics (e.g., pH, solvent).- Small vein size or fragile veins.- Slow the rate of injection.[8]- Ensure the use of a lipid-based formulation if available.- Administer into a larger vein, such as the antecubital vein.[16]- Consider pretreatment with intravenous lidocaine as per institutional protocols.[11][17]
Redness and swelling at the injection site post-administration - Local inflammatory response to the drug or formulation.- Mechanical irritation from the catheter.- Apply a cold compress to the affected area.[13]- Elevate the limb.- Monitor the site for signs of worsening inflammation or infection.
Development of a hard, tender cord along the vein (Thrombophlebitis) - Chemical irritation of the venous endothelium leading to inflammation and clot formation.- Discontinue the use of that intravenous line.- Apply warm compresses.- Administer anti-inflammatory agents as clinically indicated.
Drug precipitation observed in the IV line - Incompatibility of the drug with the infusion fluid or another medication.- Immediately stop the infusion.- Do not administer the precipitated solution.- Replace the entire IV administration set.- Consult the drug's formulation guide for compatibility information.[18]

Data on Etomidate Injection Site Reactions: Propylene Glycol vs. Lipid Emulsion

The following table summarizes findings from a study comparing injection pain and venous sequelae between etomidate formulated in propylene glycol and a lipid emulsion.

FormulationIncidence of Moderate to Severe PainIncidence of Venous Sequelae (over 8 days)
Etomidate in Propylene Glycol 90% (9 out of 10 volunteers)[8][9]50% (5 out of 10 volunteers)[8][9]
Etomidate in Lipid Emulsion 10% (1 out of 10 volunteers reported mild pain)[8][9]0% (0 out of 10 volunteers)[8][9]

Data extracted from a study by Doenicke et al.[8][9]

Experimental Protocols

Protocol: Preclinical Assessment of Local Tolerance for a Novel this compound Formulation

Objective: To evaluate and compare the local tolerance of two different formulations of this compound (e.g., DMSO-based vs. a novel lipid emulsion) following intravenous administration in a rabbit model.

Materials:

  • This compound formulations (Test articles)

  • Vehicle controls (DMSO and lipid emulsion without this compound)

  • Saline (Negative control)

  • Male New Zealand White rabbits (n=6 per group)

  • Intravenous catheters, syringes, and infusion pumps

  • Materials for clinical observation and sample collection

  • Histopathology equipment

Methodology:

  • Animal Acclimatization and Grouping: Acclimatize animals for a minimum of 5 days. Randomly assign rabbits to treatment groups.

  • Administration:

    • Place an intravenous catheter in the marginal ear vein of each rabbit.

    • Administer the assigned test article, vehicle, or saline control as a slow bolus injection or a short infusion, consistent with the intended clinical use.

    • The volume and concentration should be based on projected human equivalent doses.

  • Clinical Observations:

    • Observe animals for any signs of distress, pain (e.g., vocalization, flinching), or changes in behavior immediately following administration and at regular intervals for 72 hours.

    • Score the injection sites for erythema (redness), edema (swelling), and any other local reactions at 1, 6, 24, 48, and 72 hours post-injection.

  • Macroscopic and Microscopic Evaluation:

    • At the end of the observation period, euthanize the animals.

    • Perform a gross pathological examination of the injection sites and surrounding tissues.

    • Collect tissue samples from the injection sites for histopathological analysis to assess for inflammation, necrosis, and thrombosis.

  • Data Analysis: Compare the scores for clinical observations, gross pathology, and histopathology between the different formulation groups and the controls to determine the relative local tolerance.

Visualizations

Signaling Pathways and Experimental Workflows

G Proposed Mechanism for Reduced Injection Pain with Lipid Emulsion this compound cluster_0 Propylene Glycol Formulation cluster_1 Lipid Emulsion Formulation PG_Carbo This compound in Propylene Glycol Free_Drug High Concentration of Free this compound PG_Carbo->Free_Drug Endothelium Venous Endothelium Free_Drug->Endothelium Direct Irritation Pain_Signal Nociceptor Activation and Pain Sensation Endothelium->Pain_Signal Lipid_Carbo This compound in Lipid Emulsion Encapsulated_Drug Encapsulated This compound Lipid_Carbo->Encapsulated_Drug Reduced_Irritation Reduced Endothelial Irritation Encapsulated_Drug->Reduced_Irritation Shielding Effect Reduced_Pain Minimized Pain Sensation Reduced_Irritation->Reduced_Pain

Caption: Mechanism of reduced injection pain with lipid emulsion.

G Experimental Workflow for Evaluating New this compound Formulations Start New this compound Formulation Concept In_Vitro In Vitro Studies (Solubility, Stability, pH, Osmolality) Start->In_Vitro Preclinical Preclinical Local Tolerance Studies (e.g., Rabbit Ear Vein Model) In_Vitro->Preclinical Clinical_Obs Clinical Observations (Erythema, Edema) Preclinical->Clinical_Obs Histo Histopathology Preclinical->Histo Data_Analysis Data Analysis and Formulation Selection Clinical_Obs->Data_Analysis Histo->Data_Analysis Clinical_Trials Phase I Clinical Trials (Safety and Tolerability) Data_Analysis->Clinical_Trials

Caption: Workflow for new formulation evaluation.

G Troubleshooting Decision Tree for Injection Site Reactions Reaction Injection Site Reaction Observed? Pain_Only Pain/Burning During Injection? Reaction->Pain_Only Yes Post_Reaction Redness/Swelling Post-Injection? Pain_Only->Post_Reaction No Slow_Injection Action: Slow Injection Rate, Use Larger Vein Pain_Only->Slow_Injection Yes Cold_Compress Action: Apply Cold Compress, Elevate Limb Post_Reaction->Cold_Compress Yes Thrombophlebitis Hard, Tender Vein? Post_Reaction->Thrombophlebitis No Lidocaine Consider Lidocaine Pretreatment Slow_Injection->Lidocaine Document Document Findings Lidocaine->Document Monitor Monitor for Worsening Symptoms Cold_Compress->Monitor Monitor->Document Stop_IV Action: Discontinue IV Line, Apply Warm Compresses Thrombophlebitis->Stop_IV Yes Thrombophlebitis->Document No Stop_IV->Document

Caption: Decision tree for managing injection site reactions.

References

Carboetomidate Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboetomidate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis experiments.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 I am getting a very low or no yield of this compound. 1. Reagent Quality: Impure or degraded starting materials ((S)-1-phenylethanol, ethyl 1H-pyrrole-2-carboxylate, triphenylphosphine, di-tert-butyl azodicarboxylate).2. Reaction Conditions: Incorrect reaction temperature, reaction time, or improper handling of reagents.3. Incomplete Reaction: The reaction has not gone to completion.1. Verify Reagent Quality: Ensure all starting materials are of high purity and appropriately stored. Use freshly opened solvents and reagents if possible.2. Optimize Reaction Conditions: Maintain the reaction at room temperature as specified. Ensure dropwise addition of reagents where indicated. Allow the reaction to stir overnight to ensure completion.3. Monitor Reaction Progress: Use thin-layer chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.
SYN-002 My final product is contaminated with byproducts. 1. Triphenylphosphine Oxide: A common byproduct of the Mitsunobu reaction.2. Hydrazo Ester: Another common byproduct from the azodicarboxylate reagent.3. Unreacted Starting Materials: Incomplete reaction leaving starting materials in the final product.1. Purification of Byproducts: The protocol includes stirring the residue with diethyl ether to precipitate triphenylphosphine oxide and the hydrazo ester, followed by filtration. Ensure this step is performed thoroughly.2. Flash Chromatography: If impurities persist, optimize the flash chromatography conditions (e.g., solvent gradient) to improve separation.
PUR-001 I am having difficulty purifying the crude product by flash chromatography. 1. Incorrect Solvent System: The specified solvent system (hexanes/CH2Cl2 = 7:3) may not be optimal for your specific column and setup.2. Column Overloading: Too much crude product is loaded onto the chromatography column.1. Optimize Solvent System: Perform small-scale TLC experiments with different solvent ratios to find the optimal system for separation.2. Proper Loading: Ensure the amount of crude product loaded is appropriate for the size of your column.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound using the Mitsunobu reaction?

A1: The reported yield for the synthesis of (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (this compound) using the described Mitsunobu alkylation procedure is 29%.[1][2]

Q2: What are the key reagents and their roles in the synthesis?

A2: The key reagents are:

  • (S)-1-phenylethanol: The alcohol that provides the chiral side chain.

  • Ethyl 1H-pyrrole-2-carboxylate: The pyrrole core of the molecule.

  • Triphenylphosphine (PPh3): A reagent in the Mitsunobu reaction that, along with the azodicarboxylate, activates the alcohol.

  • Di-tert-butyl azodicarboxylate (DBAD): The other key reagent in the Mitsunobu reaction that facilitates the dehydration-condensation.

  • Dry Tetrahydrofuran (THF): The solvent for the reaction.

Q3: Why is it important to use dry THF and an argon atmosphere?

A3: The Mitsunobu reaction is sensitive to water. Using dry THF and an inert atmosphere (argon) prevents the quenching of the reactive intermediates and side reactions, which would lower the yield.

Q4: What are the main byproducts I should expect?

A4: The primary byproducts of this Mitsunobu reaction are triphenylphosphine oxide (Ph3PO) and a hydrazo ester derivative from the di-tert-butyl azodicarboxylate.[1][2]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantitative Data Summary

ProductSynthesis MethodReported YieldReference
(R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (this compound)Mitsunobu Alkylation29%[1][2]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (this compound) via a Mitsunobu reaction.[1][2]

Materials:

  • (S)-1-phenylethanol (135 mg, 1.10 mmol, >99% enantiomeric ratio)

  • Ethyl 1H-pyrrole-2-carboxylate (140 mg, 1.00 mmol)

  • Triphenylphosphine (340 mg, 1.30 mmol)

  • Di-tert-butyl azodicarboxylate (304 mg, 1.32 mmol)

  • Dry Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

  • Dichloromethane (CH2Cl2)

  • Silica gel for flash chromatography

Procedure:

  • In an argon atmosphere, add a solution of (S)-1-phenylethanol (135 mg, 1.10 mmol) in dry THF (2 ml) dropwise to a stirred solution of ethyl 1H-pyrrole-2-carboxylate (140 mg, 1.00 mmol) and triphenylphosphine (340 mg, 1.30 mmol) in dry THF (3 ml) at room temperature.

  • To this mixture, add a solution of di-tert-butyl azodicarboxylate (304 mg, 1.32 mmol) in dry THF (2 ml).

  • Allow the reaction mixture to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Mix the resulting residue with diethyl ether (5 ml) and stir for 2 hours.

  • Collect the precipitate (Ph3PO and hydrazo ester) by filtration and wash it with diethyl ether (3 x 2 ml).

  • Evaporate the filtrate under reduced pressure to yield a residue.

  • Purify the residue by flash chromatography on silica gel using a solvent system of hexanes/CH2Cl2 = 7:3 to obtain a colorless viscous liquid (71 mg, 29% yield).

Visualizations

G This compound Synthesis Workflow reagents Starting Materials: (S)-1-phenylethanol Ethyl 1H-pyrrole-2-carboxylate Triphenylphosphine Di-tert-butyl azodicarboxylate Dry THF reaction Mitsunobu Reaction (Room Temperature, Overnight) reagents->reaction concentration Concentration (Reduced Pressure) reaction->concentration precipitation Byproduct Precipitation (Diethyl Ether) concentration->precipitation filtration Filtration precipitation->filtration final_concentration Filtrate Concentration filtration->final_concentration Filtrate byproducts Byproducts: Triphenylphosphine Oxide Hydrazo Ester filtration->byproducts Precipitate purification Flash Chromatography (hexanes/CH2Cl2 = 7:3) final_concentration->purification product This compound (Colorless Viscous Liquid) purification->product

Caption: Workflow for the synthesis and purification of this compound.

G Troubleshooting this compound Synthesis start Low or No Product Yield check_reagents Are starting materials pure and dry? start->check_reagents check_conditions Were reaction conditions correct? (Temp, Time, Atmosphere) check_reagents->check_conditions Yes reagent_issue Use high purity, dry reagents and solvents. check_reagents->reagent_issue No check_purification Was purification performed correctly? check_conditions->check_purification Yes conditions_issue Optimize reaction temperature and time. Ensure inert atmosphere. check_conditions->conditions_issue No purification_issue Optimize chromatography. Ensure complete removal of byproducts. check_purification->purification_issue No success Improved Yield check_purification->success Yes reagent_issue->success conditions_issue->success purification_issue->success

Caption: Decision tree for troubleshooting low this compound synthesis yield.

References

Technical Support Center: Carboetomidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Carboetomidate, particularly when scaling up the process. The information is presented in a practical question-and-answer format to directly address issues that may arise during experimentation.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of this compound, focusing on the commonly employed Mitsunobu reaction.

1. Q: Why is my this compound yield consistently low (below 30%)?

A: A low yield of 29% has been reported for the Mitsunobu synthesis of this compound.[1][2] This is a common challenge and can be attributed to several factors inherent to the Mitsunobu reaction, especially when using a secondary alcohol and an N-heterocyclic nucleophile.

  • Steric Hindrance: The reaction involves the N-alkylation of ethyl 1H-pyrrole-2-carboxylate with (S)-1-phenylethanol, a secondary alcohol. Secondary alcohols are known to react slower in Mitsunobu reactions compared to primary alcohols due to increased steric bulk around the hydroxyl group, which can hinder the formation of the key alkoxyphosphonium salt intermediate.

  • Nucleophilicity of the Pyrrole: The acidity of the N-H bond in the pyrrole ring is crucial. While the pyrrole-2-carboxylate is acidic enough to be deprotonated, its nucleophilicity might be compromised, leading to competing side reactions.

  • Side Reactions: Competing O-alkylation of the carboxylate group on the pyrrole is a possible side reaction, although N-alkylation is generally favored for pyrroles in Mitsunobu reactions. Elimination reactions of the secondary alcohol can also occur, particularly at elevated temperatures.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: While the original protocol uses a slight excess of triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD)[1][2], systematically varying the stoichiometry (e.g., increasing to 1.5-2 equivalents) may improve the yield.

  • Temperature Control: The reaction is typically run at room temperature. However, for sluggish reactions involving secondary alcohols, a slight increase in temperature (e.g., to 40-50 °C) might be beneficial. Conversely, if side reactions are suspected, running the reaction at a lower temperature (e.g., 0 °C to room temperature) may be advantageous.

  • Solvent Choice: Dry tetrahydrofuran (THF) is the reported solvent.[1][2] Ensure the solvent is rigorously dried, as any moisture will consume the Mitsunobu reagents. Other anhydrous, non-protic solvents like dichloromethane (DCM) or toluene could be explored.

  • Order of Addition: The order of reagent addition can influence the reaction outcome. Pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and pyrrole can sometimes improve yields.

2. Q: I am having difficulty purifying my this compound product from the reaction byproducts. What are the best strategies for purification?

A: A major challenge in scaling up the Mitsunobu reaction is the removal of stoichiometric byproducts: triphenylphosphine oxide (Ph₃PO) and the hydrazo ester (e.g., di-tert-butyl hydrazodicarboxylate). These byproducts can co-elute with the desired product during chromatography.

Purification Strategies:

  • Crystallization: If the byproducts are crystalline, they can sometimes be precipitated out of the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes, followed by filtration.

  • Chromatography: Flash column chromatography on silica gel is the reported method for this compound purification.[1][2] Optimization of the solvent system is key. A gradient elution might be necessary to achieve good separation.

  • Modified Reagents: To simplify purification on a larger scale, consider using modified Mitsunobu reagents:

    • Polymer-supported triphenylphosphine (PS-PPh₃): The resulting polymer-bound phosphine oxide can be removed by simple filtration.

    • Fluorous phosphines: The fluorous phosphine oxide can be separated by fluorous solid-phase extraction.

    • Modified azodicarboxylates: Reagents like di-p-chlorobenzyl azodicarboxylate (DCAD) can lead to byproducts that are more easily removed by crystallization.

3. Q: Are there any specific side reactions to be aware of when using ethyl 1H-pyrrole-2-carboxylate in a Mitsunobu reaction?

A: Besides the general side reactions of the Mitsunobu reaction, the use of a pyrrole derivative can introduce specific challenges.

  • N- vs. C-Alkylation: While N-alkylation is the desired outcome, there is a possibility of C-alkylation on the pyrrole ring, although this is less common under Mitsunobu conditions.

  • Reaction with the Ester Group: While less likely, interaction of the Mitsunobu reagents with the ethyl ester functionality could potentially lead to undesired byproducts, especially under harsh conditions.

  • Polymerization: Pyrroles can be sensitive to acidic conditions and can polymerize. The Mitsunobu reaction is generally conducted under neutral conditions, but localized acidity could potentially trigger side reactions.

Mitigation Strategies:

  • Careful control of reaction conditions: Maintain neutral pH and moderate temperatures.

  • Use of appropriate stoichiometry: Avoid a large excess of reagents that might lead to side reactions.

  • Thorough characterization of byproducts: If significant impurities are observed, their identification can provide clues about the side reactions occurring and how to prevent them.

Section 2: Frequently Asked Questions (FAQs)

1. Q: What are the main challenges in scaling up the Mitsunobu synthesis of this compound?

A: The primary challenges for scaling up the Mitsunobu synthesis of this compound are:

  • Poor Atom Economy: The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a dialkyl hydrazodicarboxylate), which is inefficient for large-scale production.

  • Difficult Purification: The removal of these byproducts on a large scale via chromatography is often impractical and costly.

  • Reagent Safety and Cost: Azodicarboxylates like DEAD and DIAD are hazardous and potentially explosive, posing safety concerns for industrial use. Triphenylphosphine is also a significant cost factor on a large scale.

  • Low Yield: The reported 29% yield is not economically viable for commercial production.

2. Q: Are there any alternatives to the Mitsunobu reaction for the synthesis of this compound?

A: Yes, alternative N-alkylation strategies for pyrroles exist and could be explored for a more scalable synthesis of this compound. One promising alternative is the Paal-Knorr synthesis . This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While this would require a different synthetic route starting from different precursors, it can be a high-yielding and more scalable process.

Another potential alternative is the direct N-alkylation of ethyl 1H-pyrrole-2-carboxylate with an activated form of (S)-1-phenylethanol, such as the corresponding tosylate or mesylate, in the presence of a base. This would be a more traditional SN2 reaction.

3. Q: How can I improve the yield of the Mitsunobu synthesis of this compound?

A: Improving the yield will likely require a systematic optimization of reaction parameters.

ParameterRecommendationRationale
Temperature Screen temperatures from 0 °C to 50 °C.Lower temperatures may reduce side reactions, while higher temperatures can overcome the activation energy for sterically hindered substrates.
Solvent Ensure rigorous drying of THF. Consider screening other anhydrous aprotic solvents like DCM, Toluene, or Acetonitrile.The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity.
Reagent Stoichiometry Titrate the equivalents of PPh₃ and azodicarboxylate from 1.1 to 2.0 equivalents relative to the limiting reagent.An excess of reagents can help drive the reaction to completion, but a large excess can lead to more byproducts and side reactions.
Order of Addition Try pre-forming the betaine intermediate by mixing PPh₃ and the azodicarboxylate before adding the alcohol and pyrrole.This can sometimes prevent side reactions of the individual reagents.
Azodicarboxylate Reagent Consider using DIAD (diisopropyl azodicarboxylate) or DBAD (di-tert-butyl azodicarboxylate) instead of DEAD (diethyl azodicarboxylate).Different azodicarboxylates have varying reactivity and can influence the reaction outcome. DBAD was used in the original synthesis.[1][2]

4. Q: What are the key safety precautions for this synthesis?

A:

  • Azodicarboxylates: Diethyl azodicarboxylate (DEAD) and its analogues are hazardous and should be handled with care in a well-ventilated fume hood. They are potential sensitizers and can be explosive, especially in concentrated form.

  • Anhydrous Conditions: The reaction requires strictly anhydrous conditions. Ensure all glassware is oven-dried and solvents are properly distilled and dried. The reaction should be run under an inert atmosphere (e.g., argon or nitrogen).

  • Triphenylphosphine: While less hazardous than the azodicarboxylates, triphenylphosphine is an irritant and should be handled with appropriate personal protective equipment.

Section 3: Experimental Protocols

Protocol 1: Mitsunobu Synthesis of (R)-Ethyl 1-(1-phenylethyl)-1H-pyrrole-2-carboxylate (this compound)

This protocol is adapted from the literature.[1][2]

Materials:

  • Ethyl 1H-pyrrole-2-carboxylate

  • (S)-1-Phenylethanol

  • Triphenylphosphine (PPh₃)

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for flash chromatography

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve ethyl 1H-pyrrole-2-carboxylate (1.00 mmol) and triphenylphosphine (1.30 mmol) in dry THF (3 ml).

  • To this stirred solution, add a solution of (S)-1-phenylethanol (1.10 mmol) in dry THF (2 ml) dropwise at room temperature.

  • Next, add a solution of di-tert-butyl azodicarboxylate (1.32 mmol) in dry THF (2 ml) dropwise to the reaction mixture.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • To the residue, add diethyl ether (5 ml) and stir for 2 hours to precipitate the triphenylphosphine oxide and hydrazo ester byproducts.

  • Filter the solid byproducts and wash them with diethyl ether (3 x 2 ml).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel using a mixture of hexanes and dichloromethane (e.g., 7:3) as the eluent to obtain this compound as a colorless viscous liquid.

Protocol 2: Alternative N-Alkylation via Paal-Knorr Synthesis (General Approach)

This is a generalized protocol for the synthesis of N-substituted pyrroles via the Paal-Knorr reaction, which would need to be adapted and optimized for the specific synthesis of this compound. This would require a different starting material, a suitable 1,4-dicarbonyl compound.

Materials:

  • A suitable 1,4-dicarbonyl precursor to the desired pyrrole-2-carboxylate.

  • (S)-1-Phenylethylamine

  • An appropriate solvent (e.g., ethanol, acetic acid, or toluene)

  • An acid catalyst (e.g., p-toluenesulfonic acid, acetic acid, or a Lewis acid)

Procedure:

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equiv) and (S)-1-phenylethylamine (1.0-1.2 equiv) in the chosen solvent.

  • Add a catalytic amount of the acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to obtain the N-substituted pyrrole.

Section 4: Visualizations

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethyl 1H-pyrrole-2-carboxylate and PPh3 in dry THF B Add (S)-1-Phenylethanol solution in dry THF A->B Dropwise addition C Add DBAD solution in dry THF B->C Dropwise addition D Stir overnight at room temperature C->D Initiate reaction E Concentrate reaction mixture D->E F Precipitate byproducts with diethyl ether E->F G Filter and wash solids F->G H Concentrate filtrate G->H I Flash Chromatography H->I J This compound (Final Product) I->J

Caption: Experimental workflow for the Mitsunobu synthesis of this compound.

Troubleshooting_Logic cluster_investigate Investigation cluster_solutions Potential Solutions Start Low this compound Yield Q1 Incomplete reaction? Start->Q1 Q2 Side reactions suspected? Start->Q2 Q3 Purification issues? Start->Q3 S1 Optimize reaction time Increase temperature Adjust stoichiometry Q1->S1 Yes S2 Lower reaction temperature Change order of addition Use milder reagents Q2->S2 Yes S3 Optimize chromatography Use modified reagents (PS-PPh3, etc.) Crystallize byproducts Q3->S3 Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Carboetomidate Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and potentially overcoming resistance to Carboetomidate in cell lines. As direct research on this compound resistance is limited, this guide draws upon established principles of drug resistance to pharmacologically similar agents, such as Etomidate, and other GABA-A receptor modulators.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: While specific resistance mechanisms to this compound have not been extensively documented, based on its mechanism of action as a GABA-A receptor modulator, several potential resistance pathways can be hypothesized:

  • Alterations in GABA-A Receptor Subunit Expression: Changes in the expression levels of different GABA-A receptor subunits can alter the receptor's affinity for this compound, leading to reduced drug efficacy.[1][2][3][4][5][6][7]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its cytotoxic effect.[8][9][10][11][12]

  • Impaired Apoptotic Pathways: Defects in the cellular machinery responsible for programmed cell death (apoptosis) can render cells resistant to the pro-apoptotic effects of this compound.

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your cell line and comparing it to the parental (sensitive) cell line or previously established values. A significant increase in the IC50 value is a clear indicator of resistance.

Q3: What are the typical concentrations of this compound and its parent compound, Etomidate, used in in-vitro studies?

A3: The effective concentration of these compounds can vary significantly between different cell lines. The following table summarizes some reported IC50 values for Etomidate in various cancer cell lines, which can serve as a starting point for designing your experiments with this compound.

CompoundCell LineIC50 (µM)Reference
EtomidateN2a (neuroblastoma)5[13]
EtomidateRAW264.7 (leukemia)Not specified, but showed cytotoxic effects[14]
This compoundAdrenocortical carcinoma cells (cortisol synthesis inhibition)2.6 ± 1.5[15]
This compound5-HT3A receptor inhibition1.9 (integrated current)[16]

Q4: Are there any known strategies to overcome resistance to GABA-A receptor modulators?

A4: While specific strategies for this compound are not established, general approaches to overcoming resistance to drugs targeting the GABAergic system include:

  • Combination Therapy: Using this compound in combination with other cytotoxic agents that have different mechanisms of action.

  • Inhibition of Efflux Pumps: Co-administration of an ABC transporter inhibitor, such as verapamil or cyclosporin A, to block the efflux of this compound.[9]

  • Targeting Downstream Pathways: If resistance is due to altered signaling, targeting downstream survival pathways may restore sensitivity.

Troubleshooting Guides

Problem: Decreased Cell Death Observed with this compound Treatment

This troubleshooting guide will help you investigate the potential causes for reduced efficacy of this compound in your cell line.

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Step 1: Confirm and Quantify Resistance cluster_2 Step 2: Investigate Potential Mechanisms cluster_3 Step 3: Experimental Validation cluster_4 Step 4: Potential Interventions Reduced_Sensitivity Decreased cell death with This compound treatment IC50 Determine IC50 in parental and suspected resistant cells Reduced_Sensitivity->IC50 Compare_IC50 Compare IC50 values IC50->Compare_IC50 GABA_A Hypothesis 1: Altered GABA-A Receptor Subunit Expression Compare_IC50->GABA_A If IC50 is increased ABC Hypothesis 2: Increased Drug Efflux Compare_IC50->ABC Apoptosis Hypothesis 3: Impaired Apoptosis Compare_IC50->Apoptosis qPCR Quantitative PCR for GABA-A receptor subunits GABA_A->qPCR Rhodamine Rhodamine 123 Efflux Assay ABC->Rhodamine AnnexinV Annexin V Apoptosis Assay Apoptosis->AnnexinV Modulate_GABA Modulate GABA-A receptor expression (e.g., siRNA) qPCR->Modulate_GABA Inhibit_ABC Co-treat with ABC transporter inhibitor Rhodamine->Inhibit_ABC Target_Apoptosis Target alternative apoptotic pathways AnnexinV->Target_Apoptosis G cluster_0 Mechanism 1: Altered GABA-A Receptor cluster_1 Mechanism 2: Increased Drug Efflux cluster_2 Mechanism 3: Impaired Apoptosis This compound This compound GABA_A GABA-A Receptor This compound->GABA_A ABC ABC Transporter (e.g., ABCB1) This compound->ABC Subunit_Alteration Altered Subunit Composition GABA_A->Subunit_Alteration Apoptosis_Pathway Apoptotic Signaling Pathway GABA_A->Apoptosis_Pathway Reduced_Binding Reduced this compound Binding Subunit_Alteration->Reduced_Binding Reduced_Cell_Death Reduced Cell Death Reduced_Binding->Reduced_Cell_Death Increased_Efflux Increased Efflux of This compound ABC->Increased_Efflux Reduced_Intracellular_Conc Reduced Intracellular Concentration Increased_Efflux->Reduced_Intracellular_Conc Reduced_Intracellular_Conc->GABA_A Apoptosis_Block Block in Apoptotic Cascade Apoptosis_Pathway->Apoptosis_Block Apoptosis_Block->Reduced_Cell_Death

References

Technical Support Center: Carboetomidate Delivery for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with Carboetomidate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Etomidate?

This compound is a pyrrole analogue of etomidate, designed to be a sedative-hypnotic agent with reduced adrenocortical suppression compared to etomidate.[1][2] The key structural difference is the replacement of the basic nitrogen atom in etomidate's imidazole ring with a methylene group.[2][3] This modification is based on the hypothesis that the basic nitrogen in etomidate coordinates with the heme iron in the active site of 11β-hydroxylase, the enzyme responsible for cortisol synthesis.[1][4] By removing this nitrogen, this compound has a significantly lower binding affinity for 11β-hydroxylase, making it three orders of magnitude less potent as an inhibitor of in vitro cortisol synthesis than etomidate.[1][4][5] While retaining hypnotic properties and hemodynamic stability similar to etomidate, this compound does not suppress adrenocortical function at hypnotic doses.[1][5]

Q2: What is the primary mechanism of action for this compound's hypnotic effects?

This compound, like etomidate, exerts its hypnotic effects primarily by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][6][7] It enhances the receptor's function, meaning it increases the effect of the inhibitory neurotransmitter GABA.[1][8] This leads to increased neuronal inhibition in the central nervous system, resulting in sedation and hypnosis.[6] Studies have shown that this compound increases currents mediated by wild-type GABA-A receptors but not etomidate-insensitive mutant receptors, confirming its specific action at this target.[1][5]

Q3: What are the known off-target effects of this compound?

While designed for greater safety regarding adrenocortical function, this compound does exhibit some off-target effects. Notably, it is a more potent inhibitor of 5-HT3A receptors and α4β2 neuronal nicotinic acetylcholine receptors (nnAChRs) compared to etomidate.[9][10][11] Inhibition of 5-HT3A receptors may suggest a reduced potential for emesis (vomiting) compared to etomidate.[9][11] The inhibition of nnAChRs by this compound occurs at concentrations relevant to its hypnotic effects.[10]

Q4: How should I prepare this compound for in vitro and in vivo experiments?

This compound has been successfully used in various experimental settings. For many studies, a stock solution is prepared in dimethyl sulfoxide (DMSO).[9][12] For in vivo studies in rats, this compound has been administered intravenously, also using DMSO as the vehicle.[12] It is crucial to note the final concentration of the vehicle in your experiments to control for any potential vehicle effects. For instance, in some 5-HT3A receptor studies, the final DMSO concentration was kept very low (e.g., 0.004%) to avoid any effect on the currents being measured.[9]

Q5: Are there any known stability issues with this compound?

The provided research articles do not highlight any specific stability issues with this compound when stored properly. Stock solutions in DMSO are typically stored at -20°C.[9] It is good laboratory practice to prepare fresh working solutions daily from the stock solution to ensure consistency.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent hypnotic effects in animal models (e.g., variable onset or duration of Loss of Righting Reflex). Improper drug administration: Inconsistent injection speed or volume can affect the initial drug concentration reaching the brain.Vehicle effects: The vehicle (e.g., DMSO) itself may have some biological effects, especially at higher concentrations.Metabolic differences: Individual animal metabolism can vary.Standardize administration technique: Ensure consistent intravenous injection rates and volumes for all animals.Run vehicle controls: Always include a control group that receives only the vehicle to account for its effects.Increase sample size: A larger number of animals per group can help to account for individual biological variability.
Lower than expected potentiation of GABA-A receptor currents in electrophysiology experiments. Drug degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Inaccurate concentration: Errors in serial dilutions can lead to a lower final concentration of this compound.Receptor subtype differences: The potency of this compound may vary between different GABA-A receptor subunit compositions.Prepare fresh dilutions: Make fresh working solutions from a properly stored stock solution for each experiment.Verify concentrations: Double-check all calculations and pipetting during the preparation of solutions.Confirm receptor subtype: Ensure you are using the correct and verified receptor subtype for your experiment. The original studies often used human α1β2γ2L receptors.[1]
Unexpected cardiovascular effects in vivo. High dose of this compound: Although it provides good hemodynamic stability, very high doses may lead to off-target cardiovascular effects.Anesthetic interaction: If a baseline anesthetic (e.g., isoflurane, sevoflurane) is used for catheter placement, there could be interactive effects.Perform a dose-response study: Determine the optimal hypnotic dose with minimal hemodynamic changes in your specific animal model.Allow for washout: Ensure a sufficient recovery period after the placement of catheters under a volatile anesthetic before administering this compound.[1]
Evidence of adrenocortical suppression despite using this compound. Contamination with etomidate: Accidental contamination of the this compound stock.Incorrect compound: The synthesized or purchased compound may not be this compound.Experimental model sensitivity: The specific animal model or experimental conditions might be unusually sensitive.Verify compound purity: Use a certified and pure source of this compound. If synthesized in-house, confirm its identity and purity using analytical methods.Run a positive control: Include an etomidate group in your experiment to confirm the expected level of adrenocortical suppression.

Data Summary Tables

Table 1: Comparative Potency of this compound and Etomidate

ParameterThis compoundEtomidateReference(s)
Hypnotic Potency (LORR in Tadpoles, EC50) 5.4 ± 0.5 μM2.3 µM[1][9]
Hypnotic Potency (LORR in Rats, ED50) 7 ± 2 mg/kg~1 mg/kg[1]
Inhibition of Cortisol Synthesis (in vitro) ~1000-fold less potent than etomidateHigh Potency[1][2][4]
5-HT3A Receptor Inhibition (IC50, integrated current) 1.9 µM25 µM[9]
α4β2 nnAChR Inhibition (IC50) 13 µM160 µM[10]

Table 2: Pharmacological Properties of this compound and Related Compounds

CompoundOctanol:Water Partition CoefficientMetabolic Half-life (rat blood)Reference(s)
This compound 15000 ± 3700Not specified[13][14]
Etomidate 800 ± 180> 40 min (human liver S9)[8][13][14]
MOC-Carboetomidate 3300 ± 2801.3 minutes[13][14]
MOC-Etomidate 190 ± 254.4 min (human liver S9)[8][13][14]

Experimental Protocols

1. Loss of Righting Reflex (LORR) Assay in Rats

  • Objective: To determine the hypnotic potency (ED50) of this compound.

  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Place a lateral tail vein catheter under brief isoflurane or sevoflurane anesthesia. Allow the animal to fully recover.[1]

    • Administer a single intravenous bolus of this compound dissolved in a suitable vehicle (e.g., DMSO).

    • Immediately after injection, place the rat in a supine position.

    • The "loss of righting reflex" is defined as the inability of the rat to right itself (return to a prone position) within a specified time (e.g., 5 seconds).

    • Record the dose administered and whether LORR occurred.

    • Repeat with different doses in different groups of rats to generate a dose-response curve.

    • Calculate the ED50 using a suitable statistical method, such as the method of Waud.[1]

2. In Vivo Adrenocortical Function Assay in Rats

  • Objective: To assess the effect of this compound on stress-induced steroid synthesis.

  • Procedure:

    • Administer dexamethasone to suppress endogenous corticosterone production.[7]

    • After a set period (e.g., 2 hours), administer a second dose of dexamethasone followed by the test compound (this compound, etomidate, or vehicle).[7]

    • Administer adrenocorticotropic hormone (ACTH) to stimulate the adrenal glands.[7]

    • Collect blood samples at various time points before and after ACTH administration.

    • Measure plasma corticosterone concentrations using an appropriate method (e.g., ELISA).

    • Compare the corticosterone response in the this compound-treated group to the vehicle and etomidate control groups.

3. Electrophysiological Recording of GABA-A Receptor Modulation

  • Objective: To quantify the modulatory effect of this compound on GABA-A receptor function.

  • System: Xenopus laevis oocytes expressing human GABA-A receptors (e.g., α1β2γ2L).

  • Procedure:

    • Use the two-electrode voltage-clamp technique to record whole-cell currents from the oocytes.[1][8]

    • Perfuse the oocyte with a buffer containing a low concentration of GABA (EC5-10) to elicit a baseline current.

    • After a recovery period, co-apply this compound with the same concentration of GABA.

    • Measure the peak current in the presence of this compound and compare it to the baseline current to determine the degree of potentiation.

    • Perform these measurements at various concentrations of this compound to generate a concentration-response curve.

Visualizations

Caption: Signaling pathways of this compound and Etomidate.

Experimental_Workflow_In_Vivo_Evaluation start Start: Animal Preparation (Catheter Placement) recovery Recovery from Anesthesia start->recovery drug_admin Drug Administration (this compound, Etomidate, or Vehicle) recovery->drug_admin lorr_assay LORR Assay drug_admin->lorr_assay hemodynamic_monitoring Hemodynamic Monitoring (Blood Pressure) drug_admin->hemodynamic_monitoring adrenal_assay Adrenocortical Function Assay (ACTH Stimulation & Blood Sampling) drug_admin->adrenal_assay data_analysis Data Analysis lorr_assay->data_analysis hemodynamic_monitoring->data_analysis adrenal_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vivo evaluation of this compound.

Carboetomidate_Design_Rationale problem Problem: Etomidate causes adrenocortical suppression. hypothesis Hypothesis: The basic nitrogen in etomidate's imidazole ring binds to 11β-hydroxylase. problem->hypothesis solution Solution: Replace the basic nitrogen with a non-coordinating group (methylene). hypothesis->solution result Result: This compound - a pyrrole analogue with significantly reduced 11β-hydroxylase inhibition. solution->result outcome Desired Outcome: Retain hypnotic efficacy and hemodynamic stability while eliminating adrenocortical suppression. result->outcome

References

Validation & Comparative

Carboetomidate and Etomidate: A Comparative Analysis of Adrenocortical Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Etomidate, a potent intravenous anesthetic, is well-regarded for its hemodynamic stability, making it a frequent choice for anesthetic induction, particularly in critically ill patients. However, its clinical utility is significantly hampered by a well-documented side effect: the suppression of cortisol synthesis, which can lead to adrenal insufficiency.[1][2] This guide provides a detailed comparison of etomidate and its pyrrole analogue, carboetomidate, focusing on their differential effects on cortisol levels, supported by experimental data. This compound was specifically designed to retain the anesthetic properties of etomidate while minimizing its impact on adrenocortical function.[3][4]

Mechanism of Adrenocortical Suppression

Etomidate exerts its inhibitory effect on cortisol production by targeting a crucial enzyme in the steroidogenesis pathway: 11β-hydroxylase (CYP11B1).[1][5] This cytochrome P450 enzyme is responsible for the conversion of 11-deoxycortisol to cortisol in the adrenal cortex.[1] The mechanism of inhibition involves the binding of the basic nitrogen atom in etomidate's imidazole ring to the heme iron at the active site of the 11β-hydroxylase enzyme.[3][6] This high-affinity binding effectively blocks the enzyme's function, leading to a sharp decrease in cortisol synthesis.[3][7]

This compound was engineered to circumvent this issue. By replacing the imidazole ring of etomidate with a pyrrole ring, the basic nitrogen atom is absent.[3][6] This structural modification is hypothesized to prevent the high-affinity binding to the heme iron of 11β-hydroxylase, thereby reducing the drug's inhibitory effect on cortisol production.[6][8]

cluster_pathway Cortisol Synthesis Pathway cluster_inhibition Drug Interaction Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Side-Chain Cleavage Enzyme Progesterone Progesterone Pregnenolone->Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase (CYP11B1) Etomidate Etomidate Etomidate->Deoxycortisol Strong Inhibition This compound This compound This compound->Deoxycortisol Weak Inhibition

Figure 1: Cortisol Synthesis Pathway Inhibition

Comparative Efficacy on Cortisol Suppression: In Vitro Data

In vitro studies utilizing human adrenocortical cell lines provide a clear quantitative comparison of the inhibitory potencies of etomidate and this compound.

CompoundIC50 for Cortisol Synthesis InhibitionPotency Relative to EtomidateReference
Etomidate3 nM1x[3]
This compound3,000 nM1000x less potent[3][4]

As the data indicates, this compound is approximately three orders of magnitude less potent than etomidate at inhibiting cortisol synthesis in vitro.[3][4] This significant difference in potency underscores the success of the rational drug design approach taken in the development of this compound.

In Vivo Experimental Data: Animal Studies

Animal models have been instrumental in corroborating the in vitro findings and assessing the physiological impact of these drugs on adrenocortical function.

Single Anesthetic Dose Studies in Rats

In a study involving a single anesthetic dose, the effects on plasma corticosterone (the primary glucocorticoid in rodents) were measured following an endotoxin challenge to stimulate the adrenal response.

Treatment GroupPeak Plasma Corticosterone (relative to control)Duration of SuppressionReference
EtomidateSignificantly reduced60-120 minutes[7][9]
This compoundNot significantly different from vehicleNo significant suppression[7][9]
Vehicle ControlBaselineN/A[7][9]

These findings demonstrate that a single hypnotic dose of etomidate leads to a transient but significant suppression of the adrenocortical response, while this compound does not produce a similar effect.[7][9]

Multiple Anesthetic Dose Studies in Rats

To simulate a more prolonged anesthetic state, multiple doses of the anesthetics were administered.

Treatment GroupPlasma Corticosterone LevelsPro-inflammatory Cytokines (IL-1β, IL-6)Reference
EtomidatePersistently lowerHigher concentrations[7][9]
This compoundNot significantly different from controlLower concentrations than etomidate group[7][9]
ControlBaselineBaseline[7][9]

The multiple-dose study highlights a more sustained suppression of corticosterone with etomidate, which was also associated with a greater pro-inflammatory response.[7][9] In contrast, this compound administration resulted in corticosterone levels comparable to the control group, suggesting a significantly safer profile for longer-term sedation in terms of adrenal function.[7][9]

Experimental Protocols

In Vitro Cortisol Synthesis Assay

A common method to assess the inhibitory potency of compounds on steroidogenesis is the use of the H295R human adrenocortical carcinoma cell line.

cluster_workflow In Vitro Assay Workflow A Culture H295R Cells B Stimulate with Forskolin to induce steroidogenesis A->B C Incubate with varying concentrations of Etomidate or this compound B->C D Collect supernatant C->D E Measure Cortisol Levels (e.g., ELISA) D->E F Calculate IC50 values E->F

Figure 2: In Vitro Cortisol Inhibition Assay Workflow

Methodology:

  • Cell Culture: H295R cells are cultured in an appropriate medium supplemented with factors necessary for growth.

  • Stimulation: To induce cortisol production, the cells are stimulated with a substance like forskolin, which elevates intracellular cAMP levels.

  • Drug Incubation: The stimulated cells are then incubated with a range of concentrations of etomidate or this compound for a defined period (e.g., 24-48 hours).

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Cortisol Measurement: The concentration of cortisol in the supernatant is quantified using a sensitive immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The cortisol concentrations are plotted against the drug concentrations to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of cortisol synthesis.

In Vivo Adrenocortical Function Assessment in Rats

Animal studies are crucial for understanding the physiological effects of these drugs in a whole-organism context.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthetic Administration: Rats are administered either a single bolus or multiple doses of etomidate, this compound, or a vehicle control intravenously at equi-hypnotic doses.

  • Adrenal Stimulation: To assess the adrenal response, a challenge such as lipopolysaccharide (LPS) to induce an endotoxemia model of sepsis, or direct administration of ACTH (adrenocorticotropic hormone) is employed.[3][7][9]

  • Blood Sampling: Blood samples are collected at various time points before and after drug administration and stimulation.

  • Hormone and Cytokine Analysis: Plasma or serum is separated from the blood samples and analyzed for corticosterone concentrations (using methods like radioimmunoassay or LC-MS) and levels of various cytokines (e.g., IL-1β, IL-6, IL-10) using multiplex assays.[7][9]

  • Data Comparison: The hormone and cytokine levels are compared across the different treatment groups to evaluate the extent and duration of adrenocortical suppression and the associated inflammatory response.

Conclusion

The available experimental data consistently demonstrates that this compound is a significantly weaker inhibitor of cortisol synthesis compared to etomidate.[3][4] This is attributed to its unique chemical structure, which was rationally designed to have a lower binding affinity for the 11β-hydroxylase enzyme.[6][8] While retaining the desirable anesthetic and hemodynamic properties of etomidate, this compound presents a substantially improved safety profile with respect to adrenocortical function.[4][9] These findings suggest that this compound holds promise as a valuable alternative to etomidate for anesthetic induction and maintenance, particularly in critically ill patients where adrenal suppression is a significant concern.[4][7] Further clinical investigations are warranted to fully elucidate the benefits of this compound in human subjects.

References

A Comparative Analysis of Carboetomidate and Propofol for Intravenous Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of intravenous anesthetic agents, the quest for compounds with optimal efficacy and minimal side effects is ongoing. This guide provides a detailed comparison of Carboetomidate, a novel pyrrole analog of etomidate, and propofol, a widely used sedative-hypnotic. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, pharmacokinetics, pharmacodynamics, and safety profiles, supported by experimental data.

Mechanism of Action

Both this compound and propofol exert their primary hypnotic effects through the positive modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] Their binding to the GABA-A receptor enhances the action of GABA, leading to increased chloride ion conductance, neuronal hyperpolarization, and ultimately, a state of sedation and hypnosis.[1][2] While both drugs act on the GABA-A receptor, they are thought to bind to different sites.[2]

This compound, like its parent compound etomidate, enhances currents mediated by wild-type GABA-A receptors.[3][4] In contrast, propofol is also known to potentiate GABA-A receptor function.[1] Beyond their primary target, these agents can interact with other receptors. For instance, this compound has been shown to be a potent inhibitor of 5-HT3A receptors at hypnotic concentrations, an effect that is significantly less potent with etomidate and occurs at supra-clinical concentrations for propofol.[5] This suggests this compound may have a lower propensity to cause nausea and vomiting.[5]

cluster_gaba GABAergic Synapse cluster_drugs Drug Action cluster_other Other Receptor Interaction GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl- influx (Hyperpolarization) This compound This compound This compound->GABA_A_Receptor potentiates Propofol Propofol Propofol->GABA_A_Receptor potentiates HT3A_Receptor 5-HT3A Receptor Carboetomidate_other This compound Carboetomidate_other->HT3A_Receptor inhibits

Diagram 1: Simplified signaling pathway of this compound and propofol.

Pharmacodynamics

The pharmacodynamic properties of this compound and propofol reveal key differences in their potency and physiological effects.

ParameterThis compoundPropofol
Hypnotic Potency (EC50) 5.4 ± 0.5 μM (in tadpoles)[3]1.3 ± 0.04 μM (in tadpoles)[6]
Primary CNS Effect Hypnosis via GABA-A receptor modulation[3]Hypnosis and sedation via GABA-A receptor modulation[1]
Cardiovascular Effects Minimal hemodynamic changes at hypnotic doses.[3][4]Can cause hypotension and a decrease in systemic blood pressure.[7][8][9]
Respiratory Effects Less respiratory depression compared to propofol is suggested by studies on etomidate, its parent compound.Can cause respiratory depression, including hypoventilation and apnea.[1][7]
Adrenocortical Suppression Dramatically less potent inhibitor of cortisol synthesis than etomidate; does not suppress adrenocortical function at hypnotic doses.[3][4]No significant adrenocortical suppression.[10]

Pharmacokinetics

The pharmacokinetic profiles of these agents influence their clinical utility, particularly regarding the speed of onset and recovery.

ParameterThis compoundPropofol
Administration Intravenous[3]Intravenous[1]
Onset of Action RapidRapid, often within one arm-brain circulation time.[1]
Duration of Action Hypnosis duration is similar to etomidate and propofol at equi-hypnotic doses.[4]Relatively short, with a favorable context-sensitive decrement time for infusions up to 3 hours.[1]
Metabolism Designed for a different metabolic pathway than etomidate to avoid adrenocortical suppression.Primarily hepatic metabolism.[1]
Elimination Specific elimination pathways are still under detailed investigation.Metabolites are primarily excreted in the urine.[1]

Adrenocortical Function: A Key Differentiator

A significant drawback of etomidate is its suppression of adrenocortical steroid synthesis, even at sub-hypnotic doses.[4] this compound was specifically designed to overcome this limitation.[3][4] In vitro studies have shown that this compound is three orders of magnitude less potent as an inhibitor of cortisol synthesis by human adrenocortical cells compared to etomidate.[3][4] In vivo studies in rats demonstrated that at hypnotic doses, this compound did not suppress adrenocortical function, whereas etomidate significantly reduced corticosterone levels.[4] Propofol is not known to cause adrenocortical suppression.[10]

AgentInhibition of Cortisol SynthesisIn Vivo Adrenocortical Function
This compound 1000-fold less potent than etomidate[3][4]No suppression at hypnotic doses[4]
Propofol Minimal to no effect[10]No suppression
Etomidate (for reference) Potent inhibitor[3][4]Significant suppression[4]

Side Effect Profile

The incidence of adverse effects is a critical consideration in the selection of an anesthetic agent.

Side EffectThis compoundPropofol
Injection Pain Data not extensively available, but etomidate is associated with injection pain.Common, can be significant.[7][8][11]
Myoclonus Etomidate, the parent compound, is associated with myoclonus.[7][12]Lower incidence compared to etomidate.[8]
Postoperative Nausea & Vomiting (PONV) Potentially lower due to 5-HT3A receptor inhibition.[5]Low incidence; it has antiemetic properties.[1][7]
Hemodynamic Instability Minimal effects on blood pressure.[3][4]Can cause significant hypotension.[7][9]
Respiratory Depression Likely less than propofol, based on etomidate's profile.A significant dose-dependent side effect.[1][7]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize and compare these agents.

1. Hypnotic Potency Assessment: Loss of Righting Reflex (LORR) Assay

This assay is a standard method for determining the hypnotic potency of anesthetic agents in animal models.

  • Animal Model: Tadpoles or rats are commonly used.[3][4]

  • Procedure (Tadpoles):

    • Tadpoles are placed in solutions with varying concentrations of the anesthetic agent.

    • After an equilibration period, each tadpole is turned onto its back.

    • Failure to right itself within a specified time (e.g., 1 minute) is defined as LORR.

    • The concentration at which 50% of the tadpoles exhibit LORR is determined as the EC50.[3]

  • Procedure (Rats):

    • The anesthetic agent is administered intravenously.

    • The rat is placed on its back.

    • The inability to right itself is considered LORR.

    • The dose required to induce LORR in 50% of the animals is the ED50.[3]

start Start animal_prep Prepare Animal Model (Tadpoles or Rats) start->animal_prep drug_admin Administer Anesthetic (Varying Concentrations/Doses) animal_prep->drug_admin observe_lorr Observe for Loss of Righting Reflex (LORR) drug_admin->observe_lorr data_analysis Analyze Data to Determine EC50/ED50 observe_lorr->data_analysis end End data_analysis->end

Diagram 2: Experimental workflow for the Loss of Righting Reflex assay.

2. In Vitro Cortisol Synthesis Assay

This assay is used to determine the inhibitory potency of a compound on adrenocortical steroidogenesis.

  • Cell Line: A human adrenocortical cell line is used.[3]

  • Procedure:

    • Adrenocortical cells are cultured.

    • The cells are incubated with varying concentrations of the test compound (e.g., this compound, etomidate).

    • Steroidogenesis is stimulated (e.g., with forskolin or ACTH).

    • The concentration of cortisol in the cell supernatant is measured (e.g., by radioimmunoassay).

    • The concentration of the compound that causes 50% inhibition of cortisol production (IC50) is calculated.[3]

Conclusion

This compound emerges as a promising intravenous anesthetic agent, particularly for patients where hemodynamic stability and avoidance of adrenocortical suppression are paramount.[3][4] While propofol is a well-established and effective anesthetic with a favorable recovery profile, its potential for causing hypotension and respiratory depression requires careful patient monitoring.[1][7]

The key advantages of this compound, based on preclinical data, include its minimal impact on cardiovascular function and its lack of adrenocortical suppression, a significant improvement over its parent compound, etomidate.[3][4] Furthermore, its potent inhibition of 5-HT3A receptors may confer antiemetic properties.[5]

Conversely, propofol's extensive clinical history, rapid recovery, and antiemetic effects are well-documented.[1][7] The choice between these agents in a clinical or research setting will depend on the specific patient population and procedural requirements. Further clinical trials directly comparing this compound and propofol are necessary to fully elucidate their relative merits and to establish the clinical significance of the preclinical findings presented in this guide.

References

Carboetomidate: A Safer Anesthetic Alternative with Reduced Adrenal Suppression

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Carboetomidate and Etomidate for researchers and drug development professionals.

This compound, a novel pyrrole analogue of the anesthetic agent etomidate, demonstrates a significantly improved safety profile by mitigating the adrenal suppression commonly associated with its predecessor. This guide provides a comprehensive comparison of this compound and etomidate, focusing on the experimental data that validates this compound's reduced impact on adrenocortical function.

Comparative Analysis of Adrenal Suppression

Etomidate is a potent sedative-hypnotic agent recognized for its hemodynamic stability, making it a frequent choice for anesthesia induction in critically ill patients. However, its clinical use is limited by a significant side effect: the suppression of cortisol synthesis in the adrenal glands.[1][2] This occurs through the inhibition of the enzyme 11β-hydroxylase, a key component in the steroidogenesis pathway.[1][3][4] Adrenal suppression can be particularly detrimental in patients with sepsis or those under significant physiological stress who rely on a robust cortisol response.[2][4]

This compound was specifically designed to retain the beneficial hypnotic and hemodynamic properties of etomidate while minimizing its inhibitory effect on the adrenal cortex.[5] This has been achieved by modifying the chemical structure of etomidate, replacing the basic nitrogen in the imidazole ring, which is hypothesized to interact with the heme iron at the active site of 11β-hydroxylase.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of this compound and etomidate.

Table 1: In Vitro Inhibition of Cortisol Synthesis

CompoundIC₅₀ for Cortisol Synthesis Inhibition (nM)Potency Relative to Etomidate
Etomidate31
This compound3,0001/1000

This data is derived from a human adrenocortical cell assay and demonstrates that this compound is three orders of magnitude less potent than etomidate at inhibiting cortisol synthesis in vitro.[5][6][7]

Table 2: In Vivo Effects on Plasma Corticosterone in Rats (Multiple Dose Study)

Treatment GroupPeak Plasma Corticosterone (ng/mL)Change from Baseline
Vehicle Control~400No significant suppression
Etomidate~100Persistent and significant suppression
This compound~400No significant difference from vehicle control

This in vivo study in a rat model of endotoxemia shows that multiple hypnotic doses of etomidate lead to a persistent and significant decrease in plasma corticosterone concentrations, while this compound has no significant effect compared to the vehicle control.[8]

Table 3: Impact on Pro-inflammatory Cytokines in Rats (Multiple Dose Study)

Treatment GroupPeak Plasma IL-1β (pg/mL)Peak Plasma IL-6 (pg/mL)
Vehicle Control~100~2000
Etomidate~250~4000
This compound~125~2500

In the same rat endotoxemia model, etomidate administration was associated with significantly higher peak plasma concentrations of the pro-inflammatory cytokines IL-1β and IL-6 compared to both the this compound and vehicle control groups. This suggests a link between etomidate-induced adrenal suppression and an exaggerated inflammatory response.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to assess and compare the effects of this compound and etomidate.

In Vitro Cortisol Synthesis Assay

This assay is used to determine the potency of a compound in inhibiting the production of cortisol by adrenal cells.

  • Cell Culture: Human adrenocortical cells (e.g., NCI-H295R) are cultured in an appropriate medium supplemented with factors necessary for cell growth and steroidogenesis.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compounds (this compound or etomidate) for a specified period.

  • Stimulation: Adrenocorticotropic hormone (ACTH) is added to the cell cultures to stimulate cortisol synthesis.

  • Cortisol Measurement: After the incubation period, the concentration of cortisol in the cell culture supernatant is measured using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The cortisol concentrations are plotted against the compound concentrations, and the half-maximal inhibitory concentration (IC₅₀) is calculated. This value represents the concentration of the compound required to inhibit 50% of the maximal cortisol production.[5][9]

In Vivo Adrenocortical Function Assessment in Rats

This protocol assesses the in vivo effects of the compounds on adrenal function in a live animal model.

  • Animal Model: Male Sprague-Dawley rats are typically used for these studies.

  • Catheterization: A catheter is placed in a lateral tail vein for intravenous drug administration and blood sampling.[5]

  • Anesthetic Administration: A hypnotic dose of this compound, etomidate, or a vehicle control is administered intravenously. In multiple-dose studies, additional doses are given at regular intervals.[8]

  • ACTH Stimulation: To assess the adrenal response, a synthetic ACTH analogue (e.g., cosyntropin) can be administered intravenously to stimulate corticosterone production.[6]

  • Blood Sampling: Blood samples are collected at various time points before and after drug administration and ACTH stimulation.

  • Hormone and Cytokine Analysis: Plasma concentrations of corticosterone, ACTH, and various cytokines (e.g., IL-1β, IL-6, IL-10) are measured using specific immunoassays.[8]

  • Data Analysis: The changes in hormone and cytokine levels over time are compared between the different treatment groups to determine the extent of adrenal suppression and the impact on the inflammatory response.

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate the signaling pathway of etomidate-induced adrenal suppression and a typical experimental workflow for its in vivo validation.

G cluster_0 Steroidogenesis Pathway in Adrenal Cortex cluster_1 Drug Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Multiple Steps Corticosterone Corticosterone Deoxycorticosterone->Corticosterone 11β-hydroxylase Cortisol Cortisol Deoxycortisol->Cortisol 11β-hydroxylase Etomidate Etomidate Etomidate->Deoxycorticosterone Inhibits Etomidate->Deoxycortisol Inhibits This compound This compound

Caption: Etomidate's Inhibition of the Cortisol Synthesis Pathway.

G start Start: Sprague-Dawley Rats catheterization Tail Vein Catheterization start->catheterization baseline_blood Baseline Blood Sample Collection catheterization->baseline_blood drug_admin IV Administration of: - Vehicle - Etomidate - this compound baseline_blood->drug_admin acth_stim ACTH Stimulation (Optional) drug_admin->acth_stim timed_blood Timed Blood Sample Collection acth_stim->timed_blood analysis Plasma Analysis: - Corticosterone - ACTH - Cytokines timed_blood->analysis data_comp Data Comparison Between Groups analysis->data_comp end End: Assess Adrenal Suppression data_comp->end

Caption: In Vivo Experimental Workflow for Adrenal Function Assessment.

References

A Comparative Guide to the Potency of Carboetomidate and Methoxycarbonyl-etomidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two etomidate analogues: Carboetomidate and Methoxycarbonyl-etomidate. The information presented is based on experimental data from preclinical studies and is intended to assist researchers in understanding the pharmacological profiles of these compounds.

Executive Summary

This compound and Methoxycarbonyl-etomidate (MOC-etomidate) are analogues of the intravenous anesthetic agent etomidate, designed to retain its favorable hypnotic and hemodynamic properties while minimizing its significant side effect of adrenocortical suppression. While both compounds achieve this goal to varying extents, they exhibit distinct differences in their hypnotic potency and metabolic stability.

Methoxycarbonyl-etomidate is characterized as a potent, ultra-short-acting hypnotic agent due to its rapid metabolism by esterases.[1] In contrast, This compound is a potent hypnotic that is significantly less potent in inhibiting cortisol synthesis—by three orders of magnitude compared to etomidate—but has a duration of action more comparable to the parent compound.[2][3][4][5]

Quantitative Comparison of Potency

The following table summarizes the key quantitative data on the potency of this compound and Methoxycarbonyl-etomidate from preclinical studies in rats.

ParameterThis compoundMethoxycarbonyl-etomidateEtomidate (for reference)
Hypnotic Potency (ED₅₀ for LORR in rats) 7 mg/kg[2]5.2 mg/kg[4]1.0 mg/kg[4]
Potency for Inhibition of Cortisol Synthesis 3 orders of magnitude less potent than etomidate[2][3][4][5]Does not produce prolonged adrenocortical suppression[1][6]High potency
GABA-A Receptor Modulation Potentiates GABA-A receptor currents, but is less potent than etomidate[7]Potently enhances GABA-A receptor function[1][6]Potent positive allosteric modulator
5-HT₃A Receptor Inhibition (IC₅₀) 1.9 µM[8]Not Reported25 µM[8]

Experimental Protocols

Hypnotic Potency Assessment: Loss of Righting Reflex (LORR) Assay in Rats

The hypnotic potency of this compound and Methoxycarbonyl-etomidate was determined using the loss of righting reflex (LORR) assay in rats.[9]

Methodology:

  • Male Sprague-Dawley rats are typically used for this assay.

  • The test compound (this compound, Methoxycarbonyl-etomidate, or a reference compound) is administered intravenously, usually via a tail vein.[9]

  • Immediately following injection, the rat is placed in a supine position.

  • "Loss of righting reflex" is defined as the inability of the rat to right itself (return to a prone position with all four paws on the ground) within a specified time, often 30 to 60 seconds.[9]

  • A range of doses is tested to determine the dose at which 50% of the animals exhibit LORR (the ED₅₀). This is typically calculated using a quantal dose-response analysis.[10]

LORR_Workflow cluster_preparation Preparation cluster_observation Observation cluster_endpoint Endpoint Determination cluster_analysis Data Analysis Rat Sprague-Dawley Rat Drug_Admin Intravenous Administration of Test Compound Rat->Drug_Admin Supine Place Rat in Supine Position Drug_Admin->Supine Observe Observe for Righting Reflex Supine->Observe LORR Loss of Righting Reflex (LORR) Observe->LORR Fails to right No_LORR No LORR Observe->No_LORR Successfully rights ED50 Calculate ED50 LORR->ED50 No_LORR->ED50

Workflow for the Loss of Righting Reflex (LORR) Assay.
In Vitro Cortisol Synthesis Assay

The potency of the compounds to inhibit cortisol synthesis is assessed using the H295R human adrenocortical carcinoma cell line.[3][11][12]

Methodology:

  • H295R cells are cultured in a suitable medium and seeded in multi-well plates.[11]

  • The cells are then treated with various concentrations of the test compounds (this compound, Methoxycarbonyl-etomidate) or a known inhibitor (like etomidate) as a positive control.[3]

  • After an incubation period (typically 24-48 hours), the cell culture medium is collected.[3]

  • The concentration of cortisol in the medium is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[11]

  • The IC₅₀ value (the concentration at which 50% of cortisol synthesis is inhibited) is then determined.

GABA-A Receptor Modulation Assay

The effect of this compound and Methoxycarbonyl-etomidate on γ-aminobutyric acid type A (GABA-A) receptors is typically evaluated using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2L).[13]

Methodology:

  • Xenopus oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits.

  • After a period of receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.

  • The oocytes are perfused with a buffer solution containing a low concentration of GABA to elicit a baseline current.

  • The test compound is then co-applied with GABA, and the change in the GABA-induced current is measured.[13]

  • Potentiation of the GABA current by the test compound is quantified to determine its modulatory effect on the GABA-A receptor.

Signaling Pathway: GABA-A Receptor Modulation

Both this compound and Methoxycarbonyl-etomidate, like etomidate, are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and sedation.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Etomidate_Analog This compound or Methoxycarbonyl-etomidate Etomidate_Analog->GABAA_Receptor Binds (Allosteric Site) Chloride_Influx Chloride Ion (Cl-) Influx GABAA_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Sedation Sedation / Hypnosis Inhibition->Sedation

Modulation of the GABA-A receptor by etomidate analogues.

Conclusion

Both this compound and Methoxycarbonyl-etomidate represent significant advancements in the development of safer etomidate-like anesthetics. Methoxycarbonyl-etomidate's ultra-short duration of action makes it a candidate for procedures requiring rapid onset and offset of hypnosis, with the benefit of reduced adrenocortical suppression. This compound, while having a longer duration of action, offers a profound separation of hypnotic effect from adrenocortical suppression, making it a promising agent for use in critically ill patients where sustained adrenal function is crucial. The choice between these compounds in a research or clinical development setting will depend on the desired pharmacokinetic and pharmacodynamic profile for the specific application.

References

Carboetomidate's Hypnotic Efficacy: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypnotic efficacy of Carboetomidate against established anesthetic agents: etomidate, propofol, and remimazolam. The information is compiled from preclinical and clinical studies to offer a data-driven overview for research and development purposes.

Comparative Analysis of Hypnotic Efficacy

The following tables summarize the key hypnotic efficacy parameters for this compound and its comparators. It is crucial to note that the data for this compound is derived from preclinical animal studies, while the data for etomidate, propofol, and remimazolam is from human clinical trials. Direct comparison should, therefore, be approached with caution.

DrugInduction TimeDuration of HypnosisRecovery Time
This compound Slower than etomidate in rats (33 ± 22 sec for this compound vs. 4.5 ± 0.6 sec for etomidate at 4x ED50)[1]Dose-dependent in rats[1]Not explicitly quantified in comparative preclinical studies
Etomidate Rapid, typically less than 1 minute[2]Dose-dependent, with each 0.1 mg/kg providing about 100 seconds of unconsciousness[2]Mean recovery time of 9.1 minutes in one study[3] and 15.35 ± 3.67 minutes in another[4]
Propofol Rapid, within seconds[5]Short, recovery is rapid[5]Mean recovery time of 12.63 ± 2.52 minutes in one study comparing it to etomidate[4]
Remimazolam Slower than propofol in some studiesUltra-short-acting[6]Faster recovery compared to etomidate/propofol combination in one study

Table 1: Comparison of Hypnotic Efficacy Parameters. Note that this compound data is from preclinical studies in rats, while data for other agents are from human clinical trials.

DrugDosage for InductionPatient Population
This compound ED50 for loss of righting reflex in rats: 7 ± 2 mg/kg[7]Preclinical: Tadpoles and rats[1][7]
Etomidate 0.2-0.3 mg/kg[2][8]Adult patients undergoing general anesthesia or procedural sedation[2][8]
Propofol 1.5-2.5 mg/kg[9]Adult and pediatric patients (≥3 years old) for induction of general anesthesia[6]
Remimazolam 6 or 12 mg/kg/h intravenous infusion for induction[10]Adult patients undergoing general anesthesia or procedural sedation[10]

Table 2: Dosing and Patient Populations for Hypnotic Induction. This compound data is from preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of experimental protocols from key studies.

This compound: Preclinical Hypnotic Potency Assessment in Rats[1]
  • Objective: To determine the hypnotic potency of this compound.

  • Subjects: Male Sprague Dawley rats.

  • Methodology:

    • Rats were briefly restrained, and a lateral tail vein catheter was placed.

    • A desired dose of this compound, dissolved in dimethyl sulfoxide (DMSO), was injected through the catheter, followed by a saline flush.

    • After injection, rats were removed from restraint and turned supine.

    • The "loss of righting reflex" (LORR) was the primary endpoint, defined as the failure of the rat to right itself onto all four paws.

    • The duration of LORR was measured from the time of injection until the animal spontaneously righted itself.

    • A dose-response curve was generated to calculate the median effective dose (ED50) for LORR.

Etomidate vs. Propofol for Anesthesia Induction in Obese Patients Undergoing ERCP[4]
  • Objective: To compare the efficacy and safety of etomidate and propofol for anesthesia induction in obese patients.

  • Study Design: A randomized controlled trial.

  • Participants: Obese patients undergoing Endoscopic Retrograde Cholangiopancreatography (ERCP).

  • Procedure:

    • Patients were randomly assigned to receive either etomidate or propofol for induction.

    • Anesthesia was maintained with sevoflurane.

    • Induction Time was measured from the start of induction agent administration to the successful placement of the laryngeal mask airway.

    • Recovery Time was measured from the end of the procedure to when the patient was awake and responsive.

    • Hemodynamic parameters and adverse events were monitored and recorded.

Remimazolam vs. Propofol for Anesthesia Induction in Thoracoscopic Surgery[6][12]
  • Objective: To compare the hemodynamic effects of remimazolam and propofol during anesthesia induction.

  • Study Design: A prospective, multicenter randomized controlled trial.

  • Participants: Patients aged 45 to 65 years undergoing video-assisted thoracoscopic surgery.

  • Procedure:

    • Patients were randomly allocated to receive either remimazolam or propofol.

    • The remimazolam group received a continuous infusion at 6 mg/kg/h.

    • The propofol group received 2 mg/kg.

    • The primary outcome was the incidence of hypotension within 20 minutes after induction.

    • Secondary outcomes included the rate of successful sedation and time to successful sedation.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing hypnotic efficacy and the primary signaling pathway for the anesthetic agents discussed.

Experimental_Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure P Patient Screening & Consent R Randomization P->R Eligible I Induction with Test/Control Agent R->I M Monitoring of Hypnotic Depth & Vitals I->M E Endotracheal Intubation/ Procedure Start M->E A Anesthesia Cessation E->A Rec Recovery Monitoring A->Rec D Discharge Assessment Rec->D

A typical workflow for a clinical trial comparing hypnotic agents.

GABA_A_Signaling_Pathway cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Chloride Chloride Ion Influx GABA_R->Chloride Agent Hypnotic Agent (this compound, Etomidate, Propofol, Remimazolam) Binding Binds to Receptor Agent->Binding GABA GABA GABA->Binding Binding->GABA_R Potentiates Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Hypnosis Hypnotic Effect Hyperpolarization->Hypnosis

Simplified signaling pathway for GABA-A receptor modulation by hypnotic agents.

References

Carboetomidate: A Comparative Safety Analysis Against Leading Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of carboetomidate, a novel hypnotic agent, with established alternatives including etomidate, propofol, and remimazolam. The information is compiled from preclinical and clinical data to support informed decisions in research and drug development.

Executive Summary

This compound, a pyrrole analog of etomidate, has been developed to retain the favorable hemodynamic stability of etomidate while mitigating its significant adrenal suppression. Preclinical data strongly suggest that this compound offers a superior safety profile concerning adrenocortical function. While direct comparative human clinical trial data for this compound against propofol and remimazolam is not yet widely available, this guide synthesizes existing evidence to provide a preliminary comparative analysis of key safety parameters.

Adrenal Suppression

A primary safety concern with etomidate is its dose-dependent inhibition of 11β-hydroxylase, an enzyme critical for cortisol synthesis. This can lead to adrenal insufficiency, a significant risk in critically ill patients.[1][2][3][4] this compound was specifically designed to avoid this interaction.

Experimental Data Summary: Inhibition of Cortisol Synthesis

Hypnotic AgentIC50 for Cortisol Synthesis Inhibition (in vitro)Adrenal Suppression in vivo (Preclinical)Mechanism of Adrenal Interaction
This compound ~2000-fold less potent than etomidate[5]Does not suppress ACTH-stimulated steroid production at hypnotic doses.[6][7]Weak interaction with 11β-hydroxylase due to the absence of a basic nitrogen in its pyrrole ring required for heme iron coordination.[5]
Etomidate High PotencyPotent and prolonged suppression of cortisol and aldosterone synthesis.[1][3]Binds with high affinity to the active site of 11β-hydroxylase, inhibiting the enzyme.[1][2][3][4][8]
Propofol ≥50 μM (minimal)[8]No significant direct effect on adrenal steroidogenesis.Does not significantly interact with 11β-hydroxylase.[8]
Remimazolam Data not available (not expected to interact)No significant direct effect on adrenal steroidogenesis.As a benzodiazepine, it does not target the steroid synthesis pathway.

Experimental Protocol: In Vitro Cortisol Synthesis Assay

  • Cell Line: Human adrenocortical carcinoma cells (NCI-H295R).

  • Method: Cells are stimulated with a secretagogue (e.g., forskolin) to induce steroidogenesis. The cells are then exposed to varying concentrations of the hypnotic agent.

  • Analysis: The concentration of cortisol in the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Endpoint: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of adrenal suppression.

Experimental Protocol: In Vivo Adrenocortical Function in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A baseline blood sample is collected. The hypnotic agent or vehicle is administered intravenously. After a specified time, adrenocorticotropic hormone (ACTH) is administered to stimulate the adrenal glands.

  • Analysis: Blood samples are collected at various time points, and plasma corticosterone levels are measured.

  • Endpoint: Comparison of corticosterone levels between the hypnotic-treated group and the vehicle control group.[6]

Signaling Pathway: Etomidate-Induced Adrenal Suppression

Etomidate Etomidate Eleven_Beta_Hydroxylase 11β-Hydroxylase (CYP11B1) Etomidate->Eleven_Beta_Hydroxylase Inhibits 11-Deoxycortisol 11-Deoxycortisol Cholesterol Cholesterol Cholesterol->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol Conversion Start Start Animal_Prep Animal Preparation (Sprague-Dawley Rat, Arterial Catheter) Start->Animal_Prep Baseline Baseline Hemodynamic Recording (MAP, HR) Animal_Prep->Baseline Drug_Admin IV Administration (this compound, Etomidate, or Vehicle) Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring Drug_Admin->Monitoring Data_Analysis Data Analysis (Comparison of ΔMAP and ΔHR) Monitoring->Data_Analysis End End Data_Analysis->End cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Hypnotic Hypnotic Agent (this compound, Etomidate, etc.) Hypnotic->GABA_A_Receptor Positive Allosteric Modulation

References

Benchmarking Carboetomidate Against New Sedative Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of sedative agents is continuously evolving, driven by the pursuit of compounds with improved safety and efficacy profiles. Etomidate, a potent sedative-hypnotic, has long been valued for its hemodynamic stability, a critical attribute in critically ill patients. However, its clinical utility is hampered by a significant side effect: adrenocortical suppression. This has spurred the development of a new generation of sedative agents, including Carboetomidate, designed to retain the beneficial properties of etomidate while mitigating its drawbacks. This guide provides an objective comparison of this compound with its parent compound, etomidate, and other novel sedative agents, supported by experimental data.

Executive Summary

This compound emerges as a promising alternative to etomidate, demonstrating a significantly improved safety profile concerning adrenocortical function while maintaining comparable hypnotic potency and hemodynamic stability. Newer agents, such as ABP-700 and Methoxycarbonyl-etomidate, also show potential in addressing the limitations of etomidate, primarily through rapid metabolism to inactive compounds. This guide delves into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a comprehensive benchmarking of these agents.

Quantitative Data Comparison

The following tables summarize the key performance indicators of this compound, etomidate, and other new sedative agents based on available preclinical and clinical data.

Table 1: Potency and Efficacy

AgentHypnotic Potency (ED50/EC50)Receptor Activity
This compound ED50 (rats): 7 ± 2 mg/kg EC50 (tadpoles): 5.4 ± 0.5 μM Positive allosteric modulator of GABA-A receptors
Etomidate ED50 (rats): 1.00 ± 0.03 mg/kgPotent positive allosteric modulator of GABA-A receptors
ABP-700 Dose-dependent sedation observed in Phase 1 trialsPositive allosteric modulator of the GABA-A receptor
Methoxycarbonyl-etomidate ED50 (rats): 5.2 ± 1 mg/kgPotent positive allosteric modulator of GABA-A receptors
Propofol ED50 (rats): 4.1 ± 0.3 mg/kgPositive allosteric modulator of GABA-A receptors
Ketamine Typical IV dose for induction: 1-2 mg/kgNMDA receptor antagonist

Table 2: Safety Profile - Adrenocortical Suppression

AgentIn Vitro Cortisol Synthesis Inhibition (IC50)In Vivo Adrenocortical Suppression
This compound Three orders of magnitude less potent than etomidate Does not suppress adrenocortical function at hypnotic doses in rats
Etomidate High affinity binding to 11β-hydroxylase, potent inhibitorSignificant and prolonged suppression after a single bolus dose
ABP-700 No adrenal suppression observed in Phase 1 trialsNo effect on adrenal function at tested doses
Methoxycarbonyl-etomidate Rapidly metabolized to an inactive metabolite, reducing suppressionNo prolonged adrenocortical suppression 30 minutes after administration in rats
Propofol Does not significantly suppress adrenocortical functionNo clinically significant adrenal suppression
Ketamine Does not suppress adrenocortical functionMay stimulate the sympathetic nervous system

Table 3: Pharmacokinetic and Hemodynamic Profile

AgentMetabolismHemodynamic Effects
This compound -Minimal hemodynamic changes in rats, similar to vehicle
Etomidate Hepatic ester hydrolysisSuperior hemodynamic stability compared to many other agents
ABP-700 Rapid hydrolysis by nonspecific tissue esterases to an inactive metaboliteMinimal hemodynamic and respiratory depression in preclinical studies
Methoxycarbonyl-etomidate Very rapidly metabolized by esterasesMinimal hemodynamic changes in rats
Propofol Hepatic conjugationCan cause hypotension and respiratory depression
Ketamine Hepatic metabolismGenerally maintains or increases blood pressure and heart rate

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Loss of Righting Reflex (LORR) Assay for Hypnotic Potency

Objective: To determine the hypnotic potency (ED50 or EC50) of a sedative agent.

Methodology:

  • Animal Model: Tadpoles (Xenopus laevis) or rats are commonly used.

  • Procedure (Tadpoles):

    • Tadpoles are placed in beakers containing a defined volume of water.

    • The test agent is added to the water at various concentrations.

    • After a specified equilibration period, each tadpole is gently turned onto its back.

    • The inability of the tadpole to right itself within a defined time (e.g., 1 minute) is recorded as a loss of righting reflex.

    • The concentration at which 50% of the tadpoles lose their righting reflex (EC50) is calculated using a concentration-response curve.

  • Procedure (Rats):

    • The test agent is administered intravenously (IV) or intraperitoneally (IP) at various doses.

    • Following administration, the rat is placed on its back.

    • The inability of the rat to right itself onto all four paws is considered a loss of righting reflex.

    • The dose at which 50% of the rats lose their righting reflex (ED50) is determined from a dose-response curve.

In Vitro Cortisol Synthesis Assay

Objective: To assess the direct inhibitory effect of a sedative agent on adrenal steroidogenesis.

Methodology:

  • Cell Line: Human adrenocortical carcinoma cell line (e.g., NCI-H295R) is commonly used as it expresses the key enzymes for steroid synthesis.

  • Procedure:

    • Cells are cultured in appropriate media.

    • The cells are then incubated with various concentrations of the test agent (e.g., this compound, etomidate).

    • Steroidogenesis is stimulated using a stimulus like forskolin or angiotensin II.

    • After a defined incubation period, the concentration of cortisol in the cell culture supernatant is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • The concentration of the agent that inhibits cortisol production by 50% (IC50) is calculated.

In Vivo Adrenocortical Function Assessment

Objective: To evaluate the effect of a sedative agent on the adrenal response to stimulation in a living organism.

Methodology:

  • Animal Model: Rats are frequently used.

  • Procedure:

    • A baseline blood sample is collected.

    • The test agent is administered at a hypnotic dose.

    • Adrenocorticotropic hormone (ACTH) or a synthetic analogue (e.g., cosyntropin) is administered to stimulate the adrenal glands.

    • Blood samples are collected at specified time points after ACTH administration.

    • Serum corticosterone (in rats) or cortisol (in other species) levels are measured using an appropriate assay.

    • The response is compared to a control group that receives a vehicle instead of the sedative agent.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and many other sedative agents involves the potentiation of GABA-A receptors. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

GABAA_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Cl- Influx Sedative This compound & New Sedative Agents Sedative->GABAA_R Positive Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway for Sedative Agents.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Assays (e.g., Cortisol Synthesis) Animal_Models Animal Models (e.g., LORR, Hemodynamics) In_Vitro->Animal_Models Promising Candidates Phase1 Phase 1 Trials (Safety, PK/PD in Healthy Volunteers) Animal_Models->Phase1 Lead Candidate Selection Phase2 Phase 2 Trials (Efficacy and Dosing in Patients) Phase1->Phase2 Phase3 Phase 3 Trials (Large-scale Efficacy and Safety) Phase2->Phase3 Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval Submission

Caption: General Experimental Workflow for Sedative Drug Development.

Conclusion

This compound represents a significant advancement in the design of sedative agents, offering the hemodynamic stability of etomidate without the clinically concerning side effect of adrenocortical suppression. Its development, alongside other novel agents like ABP-700 and Methoxycarbonyl-etomidate, highlights a clear trajectory in anesthetic research towards "soft" drugs with improved safety profiles and rapid, predictable metabolism. While further clinical evaluation is necessary to fully delineate the therapeutic potential of these new agents, the preclinical and early clinical data strongly suggest that they hold the promise of safer sedation and anesthesia, particularly for vulnerable patient populations. Researchers and drug development professionals should consider these findings when designing future studies and developing the next generation of sedative and anesthetic drugs.

Carboetomidate: A Comparative Guide to its In Vivo GABA-A Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carboetomidate's in vivo performance as a selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor, benchmarked against its predecessor, Etomidate, and other commonly used agents such as Propofol and Benzodiazepines. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a comprehensive understanding of this compound's pharmacological profile.

Data Presentation: Quantitative Comparison of GABA-A Receptor Modulators

The following tables summarize key quantitative data from in vivo and in vitro studies, offering a clear comparison of this compound's potency and its effects on the GABA-A receptor relative to other modulators.

CompoundAnimal ModelAssayEndpointPotency (ED50 / EC50)Citation
This compound RatLoss of Righting Reflex (LORR)Hypnosis7 ± 2 mg/kg[1]
TadpoleLoss of Righting Reflex (LORR)Hypnosis5.4 ± 0.5 µM[1]
Methoxycarbonyl-Carboetomidate RatLoss of Righting Reflex (LORR)Hypnosis13 ± 4 mg/kg[2]
TadpoleLoss of Righting Reflex (LORR)Hypnosis9 ± 1 µM[2][3]
Etomidate RatLoss of Righting Reflex (LORR)Hypnosis~1.75 mg/kg (derived from 4xED50=7mg/kg)[1]

Table 1: Comparative Hypnotic Potency. This table highlights the effective doses of this compound and its analogue, Methoxycarbonyl-Carboetomidate, required to induce hypnosis in rats and tadpoles, providing a benchmark against the established anesthetic, Etomidate.

CompoundReceptor SubtypeAssayParameterValueCitation
This compound α1(L264T)β3γ2Two-Electrode Voltage ClampEC50 (Direct Activation)13.8 ± 0.9 µM[4]
Etomidate α1(L264T)β3γ2Two-Electrode Voltage ClampEC50 (Direct Activation)1.83 ± 0.28 µM[4]
This compound Wild-type α1β2γ2LTwo-Electrode Voltage ClampCurrent Enhancement (at 10 µM)390 ± 80%[1]
Etomidate Wild-type α1β2γ2LTwo-Electrode Voltage ClampCurrent Enhancement (at 4 µM)660 ± 240%[1]
This compound Etomidate-insensitive mutant α1β2(M286W)γ2LTwo-Electrode Voltage ClampCurrent Enhancement (at 10 µM)-9 ± 16%[1]

Table 2: In Vitro GABA-A Receptor Modulation. This table presents data on the direct activation and potentiation of specific GABA-A receptor subtypes by this compound and Etomidate. The lack of effect on the etomidate-insensitive mutant receptor confirms this compound's selectivity for the etomidate binding site.[1]

Experimental Protocols

In Vivo Validation: Loss of Righting Reflex (LORR) Assay in Rats

This protocol is a standard method for assessing the hypnotic potency of a compound.

Objective: To determine the 50% effective dose (ED50) of a compound required to induce a transient loss of the righting reflex in rats.

Materials:

  • Male Sprague-Dawley rats

  • Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • Vehicle control

  • Intravenous (IV) catheters (24-gauge)

  • Syringes and infusion pumps

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Preparation: A 24-gauge intravenous catheter is placed in the lateral tail vein of the rat.[5]

  • Drug Administration: The test compound is administered as an intravenous bolus injection. For this compound, doses can range to determine a dose-response curve. For example, a dose of 28 mg/kg has been used to measure the onset of LORR.[1] A saline flush of approximately 1 ml follows the injection.[1]

  • Assessment of Righting Reflex: Immediately after injection, the rat is placed on its back in an observation chamber.

  • Endpoint Determination: A rat is considered to have lost its righting reflex if it fails to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time.[1] The duration of LORR is measured from the time of injection until the animal spontaneously rights itself.[1]

  • Data Analysis: The dose-response data is fitted to a logistic equation to calculate the ED50 for LORR. The duration of LORR can also be plotted against the logarithm of the dose.

In Vitro Selectivity: Two-Microelectrode Voltage Clamp Electrophysiology

This technique is used to study the effect of compounds on ion channels expressed in Xenopus oocytes.

Objective: To characterize the modulatory effects of a compound on specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2L)

  • Two-microelectrode voltage clamp setup

  • Perfusion system

  • Recording solution (e.g., ND96)

  • GABA solutions of varying concentrations

  • Test compound solutions

Procedure:

  • Oocyte Preparation and Injection: Oocytes are harvested and injected with cRNAs for the desired GABA-A receptor subunits. They are then incubated to allow for receptor expression.

  • Electrophysiological Recording: An oocyte is placed in the recording chamber and impaled with two microelectrodes to clamp the membrane potential.

  • GABA Application: A baseline GABA-evoked current is established by perfusing the oocyte with a low concentration of GABA (e.g., EC5-10).

  • Compound Application: The test compound is co-applied with GABA to the oocyte.

  • Data Acquisition: The potentiation of the GABA-evoked current by the test compound is measured as the percentage increase in current amplitude compared to the baseline GABA response.

  • Concentration-Response Analysis: To determine the EC50 for direct activation, the compound is applied in the absence of GABA at various concentrations, and the resulting currents are measured. The data is then fitted to a Hill equation.[4]

Visualizations: Signaling Pathways and Experimental Workflows

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor α β γ GABA->GABA_A_Receptor:beta Binds Modulator This compound Modulator->GABA_A_Receptor:alpha Binds (Allosteric) Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes

LORR_Workflow start Start prep Animal Preparation (IV Catheter Placement) start->prep admin Drug Administration (IV Bolus) prep->admin place Place Rat on Back admin->place observe Observe for Righting Reflex place->observe lorr Loss of Righting Reflex (LORR) Record Duration observe->lorr No right Animal Rights Itself observe->right Yes lorr->right end End right->end

Electrophysiology_Workflow start Start prep Oocyte Preparation (cRNA Injection) start->prep record_setup Recording Setup (Two-Microelectrode Voltage Clamp) prep->record_setup baseline Establish Baseline (Apply GABA EC5-10) record_setup->baseline co_apply Co-apply Test Compound with GABA baseline->co_apply measure_potentiation Measure Current Potentiation co_apply->measure_potentiation direct_activation Direct Activation Assay (Apply Compound Alone) measure_potentiation->direct_activation analyze Data Analysis (EC50, % Potentiation) direct_activation->analyze end End analyze->end

References

Carboetomidate: A Comparative Analysis of Adrenocortical Function

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the adrenocortical effects of Carboetomidate compared to its predecessor, Etomidate. This guide provides a comprehensive overview of key studies, experimental data, and detailed protocols to facilitate the replication of pivotal research in the field.

This compound, a pyrrole analog of the intravenous anesthetic agent Etomidate, was specifically designed to mitigate the significant adrenocortical suppression associated with its parent compound. Etomidate, while valued for its hemodynamic stability, potently inhibits 11β-hydroxylase, a critical enzyme in the synthesis of cortisol and other corticosteroids.[1][2][3] This inhibition can lead to adrenal insufficiency, a major concern in critically ill patients. This compound was developed to retain the desirable hypnotic and hemodynamic properties of Etomidate while minimizing its impact on adrenal steroidogenesis.[2][3] This guide provides a comparative analysis of key studies that have defined the adrenocortical profile of this compound.

Comparative Performance: this compound vs. Etomidate

Numerous studies have demonstrated the significantly reduced potential for adrenocortical suppression with this compound compared to Etomidate. In vitro, this compound is approximately three orders of magnitude less potent as an inhibitor of cortisol synthesis in human adrenocortical cells.[1][2][3][4] In vivo studies in rats have further substantiated these findings, showing that this compound does not suppress adrenocortical function at hypnotic doses.[2][3][4]

In Vitro Inhibition of Cortisol Synthesis

The following table summarizes the comparative potency of this compound and Etomidate in inhibiting cortisol synthesis in a human adrenocortical cell line (NCI-H295R).

CompoundIC50 for Cortisol Synthesis Inhibition (nM)Reference
Etomidate ~3[3]
This compound >3000[3]
In Vivo Adrenocortical Function in Rats

Studies in rats have consistently shown that hypnotic doses of this compound do not lead to the suppression of corticosterone production, a key indicator of adrenal function. In contrast, Etomidate administration results in a significant and persistent decrease in plasma corticosterone levels.[5][6]

Treatment Group (at hypnotic doses)Plasma Corticosterone Levels (relative to control)Reference
Vehicle Control No significant change[5]
Etomidate Persistently lower[5][6]
This compound Not significantly different from vehicle control[5]

Signaling Pathways and Mechanism of Action

The primary mechanism of Etomidate-induced adrenocortical suppression is the potent and specific inhibition of the cytochrome P450 enzyme 11β-hydroxylase (CYP11B1).[1][3] This enzyme catalyzes the final step in the synthesis of cortisol. The imidazole nitrogen of Etomidate is thought to bind to the heme iron in the active site of 11β-hydroxylase, leading to its inhibition.[4] this compound, by replacing the imidazole ring with a pyrrole ring, lacks this key structural feature, thereby significantly reducing its affinity for 11β-hydroxylase.[1]

G Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone HSD3B2 3β-HSD Pregnenolone->HSD3B2 Progesterone Progesterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol CYP17A1 CYP21A2 CYP21A2 Progesterone->CYP21A2 Deoxycorticosterone 11-Deoxycorticosterone CYP11B1 CYP11B1 (11β-hydroxylase) Deoxycorticosterone->CYP11B1 Corticosterone Corticosterone Deoxycortisol->CYP11B1 Cortisol Cortisol CYP11A1->Pregnenolone HSD3B2->Progesterone CYP21A2->Deoxycorticosterone CYP11B1->Corticosterone CYP11B1->Cortisol Etomidate Etomidate Etomidate->CYP11B1 Inhibition

Figure 1: Simplified steroidogenesis pathway highlighting the inhibitory effect of Etomidate on 11β-hydroxylase (CYP11B1).

Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the primary in vitro and in vivo experiments are provided below. These protocols are based on methodologies reported in the cited literature.[2][3][5][7][8]

In Vitro Cortisol Synthesis Assay Using H295R Cells

This assay is a standard method for assessing the effects of compounds on steroidogenesis.[7][8]

G start Start culture Culture H295R Cells start->culture plate Plate Cells in 96-well plates culture->plate stimulate Stimulate with Forskolin plate->stimulate treat Treat with Test Compound (this compound or Etomidate) stimulate->treat incubate Incubate for 48 hours treat->incubate collect Collect Supernatant incubate->collect measure Measure Cortisol Levels (e.g., ELISA or LC-MS/MS) collect->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Figure 2: Experimental workflow for the in vitro cortisol synthesis assay.

1. Cell Culture:

  • Human adrenocortical carcinoma (NCI-H295R) cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and other necessary growth factors.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Plating:

  • Cells are seeded into 96-well plates at a density that allows for confluence after the experimental period.

3. Stimulation and Treatment:

  • To induce steroidogenesis, cells are typically stimulated with a cAMP-inducing agent such as forskolin.[7]

  • Following stimulation, cells are treated with various concentrations of the test compounds (this compound and Etomidate) or vehicle control.

4. Incubation:

  • The treated cells are incubated for a defined period, typically 24 to 48 hours, to allow for cortisol production.

5. Sample Collection and Analysis:

  • The cell culture supernatant is collected.

  • Cortisol levels in the supernatant are quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • The concentration-response data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Assessment of Adrenocortical Function in Rats

This protocol outlines the general procedure for evaluating the in vivo effects of this compound and Etomidate on adrenocortical function in a rat model.[5][6]

G start Start acclimate Acclimate Rats start->acclimate group Randomize into Treatment Groups (Vehicle, Etomidate, this compound) acclimate->group administer Administer Hypnotic Dose of Test Compound group->administer sample Collect Blood Samples at Predetermined Time Points administer->sample measure Measure Plasma Corticosterone Levels sample->measure analyze Analyze and Compare Corticosterone Levels Across Groups measure->analyze end End analyze->end

Figure 3: Experimental workflow for the in vivo assessment of adrenocortical function.

1. Animal Model:

  • Male Sprague-Dawley rats are commonly used for these studies.[5]

  • Animals should be acclimated to the laboratory environment before the experiment.

2. Treatment Groups:

  • Animals are randomly assigned to different treatment groups:

    • Vehicle control

    • Etomidate (at a hypnotic dose)

    • This compound (at a hypnotic dose)

3. Drug Administration:

  • The test compounds are administered intravenously as a bolus dose to induce hypnosis.

4. Blood Sampling:

  • Blood samples are collected at baseline and at various time points after drug administration via an indwelling catheter to avoid stress-induced corticosterone release.

5. Hormone Analysis:

  • Plasma is separated from the blood samples.

  • Plasma corticosterone concentrations are measured using a suitable immunoassay or other quantitative methods.

6. Data Analysis:

  • Corticosterone levels are compared between the different treatment groups over time to assess the degree and duration of adrenocortical suppression.

Conclusion

The body of evidence from key studies clearly indicates that this compound represents a significant advancement over Etomidate in terms of its adrenocortical safety profile. Its design, which circumvents the inhibition of 11β-hydroxylase, allows it to maintain the beneficial hypnotic and hemodynamic properties of Etomidate without causing significant adrenal suppression.[2][3] The experimental protocols and data presented in this guide provide a framework for researchers to replicate and build upon these foundational studies, furthering our understanding of this promising anesthetic agent.

References

Safety Operating Guide

Proper Disposal of Carboetomidate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. Carboetomidate, a pyrrole analog of etomidate used in research, requires careful handling and disposal due to its potential hazards. This document provides essential guidance on the proper disposal procedures for this compound, emphasizing safety and regulatory compliance.

Immediate Safety and Disposal Overview

This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects, making it imperative to prevent its entry into the environment. The primary disposal method for this compound is to engage a licensed professional waste disposal service and to dispose of the contents and container at an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is a general guideline; always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[2][3]

  • Containment: In case of a spill, prevent the substance from entering drains.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is properly sealed to prevent leaks.

  • Contact Environmental Health and Safety (EHS):

    • Notify your institution's EHS department about the waste this compound that needs to be disposed of.

    • Provide them with all necessary information, including the chemical name, quantity, and any potential hazards.

  • Professional Disposal:

    • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1] Your EHS department will typically coordinate this.

    • Incineration is a common and effective method for the destruction of many chemical wastes.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

CarboetomidateDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process cluster_documentation Documentation PPE Wear Appropriate PPE Containment Prepare for Spill Containment CollectWaste Collect Waste in Designated Container Containment->CollectWaste LabelContainer Label Container Clearly CollectWaste->LabelContainer ContactEHS Contact Institutional EHS LabelContainer->ContactEHS ArrangePickup Arrange for Professional Waste Pickup ContactEHS->ArrangePickup Incineration Incineration by Licensed Disposal Company ArrangePickup->Incineration RecordDisposal Maintain Disposal Records Incineration->RecordDisposal end End RecordDisposal->end start Start start->PPE

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data

No specific quantitative data regarding the disposal of this compound was available in the provided search results.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on institutional protocols and licensed waste management services.

By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Carboetomidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Carboetomidate, a pyrrole analog of etomidate. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4) : Harmful if swallowed.

  • Skin corrosion/irritation (Category 2) : Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.

  • Specific target organ toxicity, single exposure (Category 3) : May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye and Face Protection Face shield and safety glasses approved under NIOSH (US) or EN 166 (EU) standards.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat or protective suit.[1]Prevents skin contact which can cause irritation. Nitrile gloves offer good resistance to a range of chemicals.
Respiratory Protection Use a NIOSH-approved respirator with appropriate cartridges if working outside a fume hood or if dust/aerosols may be generated.[1]Protects against inhalation of the compound, which can cause respiratory tract irritation.

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood, to contain any airborne particles.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Weighing: Use a balance inside the fume hood. Handle the compound with care to avoid generating dust. Use appropriate weighing paper or containers.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.

Dissolving and Solution Preparation
  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Procedure: Add the solvent to the weighed this compound slowly and carefully within the fume hood. Avoid splashing.

  • Mixing: If required, use a magnetic stirrer or vortex mixer at a low speed to prevent aerosolization.

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces and equipment used with a suitable decontaminating agent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Spill Management Plan

In the event of a this compound spill, follow these procedures immediately.

Minor Spill (Small Quantity)
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Wear PPE: Don the appropriate PPE as outlined in Section 2.

  • Containment: Cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent it from spreading.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

Major Spill (Large Quantity)
  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Notify the institutional safety officer and emergency response team.

  • Isolate the Area: Close all doors to the affected area to contain vapors.

  • Do Not Attempt to Clean: Only trained emergency responders should handle major spills.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Licensed Disposal Service: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Obtain this compound ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate spill Spill Occurs experiment->spill Potential waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal remove_ppe Remove PPE waste_disposal->remove_ppe professional_disposal Contact Professional Disposal Service waste_disposal->professional_disposal wash_hands Wash Hands remove_ppe->wash_hands assess_spill Assess Spill Size spill->assess_spill minor_spill Minor Spill Cleanup assess_spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert assess_spill->major_spill Major minor_spill->decontaminate

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.